1-Bromo-2-methylcyclopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTRPYSJSYFLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31201-11-3 | |
| Record name | 1-bromo-2-methylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-methylcyclopentane: Physical and Chemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-bromo-2-methylcyclopentane (B2610695), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed data, experimental protocols, and mechanistic insights to facilitate its application in the laboratory.
Core Physical and Chemical Properties
This compound is a cyclic alkyl halide with the chemical formula C₆H₁₁Br.[1][2] Its structure, featuring a bromine atom and a methyl group on a five-membered ring, gives rise to stereoisomerism and a range of chemical reactivity. The key physical and chemical identifiers for this compound are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁Br | [1][2] |
| Molecular Weight | 163.06 g/mol | [1][2] |
| CAS Number | 31201-11-3 | [1][3] |
| Appearance | Liquid (at room temperature) | Assumed based on similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water, soluble in organic solvents. | [4] |
| XLogP3 | 2.7 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: A spectrum for cis-1-bromo-2-methyl-cyclopentane is available, indicating the presence of distinct carbon environments within the molecule.[5]
-
¹H NMR: Detailed experimental data including chemical shifts and coupling constants for this compound are not explicitly available in the searched literature. However, for the related compound (bromomethyl)cyclopentane, a ¹H NMR spectrum is accessible.[6]
Mass Spectrometry (MS):
-
A mass spectrum for the constitutional isomer, 1-bromo-2,2-dimethylcyclopentane, is available and can provide insights into potential fragmentation patterns.[7] The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio will result in characteristic M and M+2 isotope peaks for bromine-containing fragments.
Synthesis and Reactivity
This compound is a versatile intermediate that can be synthesized and utilized in a variety of organic transformations.
Synthesis of this compound
A common and stereospecific method for the synthesis of trans-1-bromo-2-methylcyclopentane is from the corresponding alcohol, cis-2-methylcyclopentanol (B1360979). This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, resulting in an inversion of stereochemistry at the reaction center.
Experimental Protocol: Synthesis of trans-1-Bromo-2-methylcyclopentane from cis-2-Methylcyclopentanol
-
Reagents: cis-2-methylcyclopentanol, phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), pyridine.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cis-2-methylcyclopentanol in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (or thionyl bromide) to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the trans-1-bromo-2-methylcyclopentane by fractional distillation.
-
Logical Workflow for Synthesis:
Chemical Reactivity
This compound undergoes typical reactions of secondary alkyl halides, primarily nucleophilic substitution and elimination reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction conditions.[2]
3.2.1. Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
-
Sₙ2 Mechanism: With strong, sterically unhindered nucleophiles in polar aprotic solvents, this compound will likely undergo an Sₙ2 reaction. This is a single-step, concerted mechanism that results in the inversion of stereochemistry at the carbon center bearing the bromine atom.
-
Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, an Sₙ1 mechanism may be favored. This two-step process involves the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.
3.2.2. Elimination Reactions (E1 and E2)
Elimination reactions of this compound lead to the formation of alkenes.
-
E2 Mechanism: This is a concerted, one-step reaction that is favored by strong, bulky bases. The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene as the major product. However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) product due to steric hindrance.[8][9] For the E2 mechanism to occur, the hydrogen to be removed and the bromine leaving group must be in an anti-periplanar conformation.[9][10]
-
E1 Mechanism: The E1 reaction is a two-step process that proceeds through the same carbocation intermediate as the Sₙ1 reaction. It is favored by weak bases and polar protic solvents. The E1 reaction generally follows Zaitsev's rule to produce the more substituted alkene.
Safety and Handling
This compound is classified as a flammable liquid and an irritant.[1] Appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound or a closely related compound.[11][12]
Conclusion
This compound is a valuable building block in organic synthesis, offering a gateway to a variety of functionalized cyclopentane (B165970) derivatives through nucleophilic substitution and elimination reactions. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is essential for its effective utilization in research and development. This technical guide provides a foundational understanding of this compound, though further experimental data is required for a complete characterization.
References
- 1. This compound | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|C6H11Br|CAS 31201-11-3 [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. (Bromomethyl)cyclopentane(3814-30-0) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Khan Academy [khanacademy.org]
- 8. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to the Stereoisomers of 1-bromo-2-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The study of stereoisomerism is fundamental in organic chemistry and paramount in the field of drug development, where the three-dimensional structure of a molecule can dictate its pharmacological activity. 1-bromo-2-methylcyclopentane (B2610695) serves as an excellent model for understanding the principles of diastereomerism and enantiomerism in cyclic systems. The molecule's rigid five-membered ring restricts conformational freedom compared to acyclic analogues, leading to distinct and separable stereoisomers.[1] These isomers can exhibit different chemical reactivities and interactions with other chiral molecules, making their individual synthesis and characterization crucial for various applications.[2]
Structure and Stereochemistry
This compound possesses two stereocenters at the carbon atoms bearing the bromine and methyl groups.[1] This leads to a total of 2^2 = 4 possible stereoisomers.[3] These are grouped into two pairs of enantiomers:
-
trans isomers: (1R,2R)-1-bromo-2-methylcyclopentane and (1S,2S)-1-bromo-2-methylcyclopentane. These are non-superimposable mirror images of each other.
-
cis isomers: (1R,2S)-1-bromo-2-methylcyclopentane and (1S,2R)-1-bromo-2-methylcyclopentane. These are also non-superimposable mirror images of each other.
The relationship between any cis isomer and any trans isomer is that of diastereomers. Diastereomers have different physical properties and can be separated by conventional laboratory techniques such as distillation or chromatography.[2]
Quantitative Data
Precise, experimentally determined quantitative data for each of the four stereoisomers of this compound, such as boiling points and specific optical rotations, are not widely available in compiled public sources. However, general physical properties for the mixture of diastereomers and computed data for individual isomers are available.
Table 1: Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H11Br | [4] |
| Molecular Weight | 163.06 g/mol | [4] |
| XLogP3-AA (Computed) | 2.7 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 0 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Exact Mass | 162.00441 Da | [4] |
| Monoisotopic Mass | 162.00441 Da | [4] |
| Topological Polar Surface Area | 0 Ų | [4] |
| Heavy Atom Count | 7 | [4] |
| Formal Charge | 0 | [4] |
| Complexity | 61.2 | [4] |
Table 2: Spectroscopic Data for cis- and trans-1-bromo-2-methylcyclopentane
| Isomer | 13C NMR Chemical Shifts (ppm) | Source |
| cis-1-bromo-2-methylcyclopentane | Data available in specialized databases but not fully detailed in general search results. | [5] |
| trans-1-bromo-2-methylcyclopentane | Data available in specialized databases but not fully detailed in general search results. | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound typically results in a mixture of stereoisomers. Stereoselective synthesis of a particular isomer is a more complex undertaking.
General Synthesis: Free Radical Bromination of Methylcyclopentane (B18539)
A common method for the preparation of brominated cycloalkanes is through free radical halogenation.
Experimental Protocol:
-
Initiation: A mixture of methylcyclopentane and bromine (Br2) is irradiated with UV light or heated. This initiates the homolytic cleavage of the Br-Br bond, generating bromine radicals (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methylcyclopentane. Abstraction of a tertiary hydrogen is favored, but abstraction from the secondary carbons on the ring also occurs, leading to a mixture of products. To obtain this compound, abstraction from a secondary carbon is required.
-
The resulting cyclopentylmethyl radical reacts with a molecule of Br2 to form the product and a new bromine radical, which continues the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radicals.
This method is not stereoselective and will produce a mixture of all four stereoisomers of this compound, as well as other brominated products. The separation of these isomers is discussed in a later section.
Reaction Workflow:
Caption: Free radical bromination of methylcyclopentane.
Stereoselective Synthesis Approaches
Achieving a high degree of stereoselectivity in the synthesis of a specific this compound isomer requires more sophisticated methods, often starting from a stereochemically defined precursor. For example, the hydrobromination of a specific stereoisomer of 2-methylcyclopentanol (B36010) could be explored, although this may proceed via carbocation intermediates, potentially leading to a mixture of products. Another approach could involve the stereospecific opening of a suitable epoxide.
Separation of Stereoisomers
Since most synthetic routes yield a mixture of stereoisomers, their separation is crucial for obtaining pure compounds.
Separation of Diastereomers
The cis and trans diastereomers of this compound have different physical properties (e.g., boiling point, polarity) and can be separated using standard laboratory techniques.
Experimental Protocol: Gas Chromatography (GC)
-
Column Selection: A capillary column with a suitable stationary phase (e.g., a non-polar phase like DB-1 or a slightly polar phase) is chosen.
-
Temperature Program: An oven temperature program is developed to optimize the separation of the diastereomers. This typically involves an initial hold at a lower temperature followed by a gradual ramp to a higher temperature.
-
Injection and Detection: A small volume of the isomeric mixture is injected into the GC. The separated components are detected as they elute from the column, typically using a flame ionization detector (FID) or a mass spectrometer (MS). The cis and trans isomers will exhibit different retention times.
Separation of Enantiomers
Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. Chiral chromatography is the most common method for resolving enantiomeric pairs.
Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds.
-
Mobile Phase Selection: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is selected to achieve good separation (resolution) of the enantiomers.
-
Analysis: The mixture of enantiomers is injected onto the chiral HPLC column. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation. A UV detector is commonly used for detection.
Conformational Analysis
The cyclopentane (B165970) ring is not planar and adopts puckered conformations, most commonly the "envelope" and "half-chair" forms, to relieve torsional strain. The substituents (bromo and methyl groups) can occupy either axial-like or equatorial-like positions.
In general, for substituted cycloalkanes, conformations that place bulky substituents in equatorial positions are more stable to minimize steric interactions. Therefore, it is predicted that the trans-1-bromo-2-methylcyclopentane isomers, where both bulky groups can potentially occupy pseudo-equatorial positions, are more stable than the cis isomers, where one group is likely forced into a more sterically hindered pseudo-axial position. Detailed computational studies would be required to quantify the energy differences between the various conformers of each stereoisomer.
Logical Relationship of Isomers:
Caption: Stereoisomeric relationships.
Reactivity and Reaction Mechanisms
The stereochemistry of this compound plays a critical role in its reactivity, particularly in substitution and elimination reactions.
Nucleophilic Substitution (SN1 and SN2)
This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. The mechanism (SN1 or SN2) will depend on the reaction conditions (nucleophile, solvent, temperature) and the stereochemistry of the substrate.
Elimination Reactions (E1 and E2)
Treatment of this compound with a base can lead to elimination reactions, forming alkenes. The regioselectivity (Zaitsev vs. Hofmann product) and stereoselectivity of these reactions are highly dependent on the stereoisomer used and the reaction conditions. For an E2 reaction, a key requirement is an anti-periplanar arrangement of the departing proton and the leaving group (bromine).
E2 Elimination Mechanism:
Caption: Concerted E2 elimination pathway.
Conclusion
References
- 1. This compound|C6H11Br|CAS 31201-11-3 [benchchem.com]
- 2. This compound has four pairs of diastereomers. Dra... | Study Prep in Pearson+ [pearson.com]
- 3. 1-Bromo-2-methoxycyclopentane | C6H11BrO | CID 551212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to (1R,2R)-1-bromo-2-methylcyclopentane
This technical guide provides a comprehensive overview of the chemical and physical properties of (1R,2R)-1-bromo-2-methylcyclopentane, including its structure, reactivity, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Structure and Properties
(1R,2R)-1-bromo-2-methylcyclopentane is a halogenated derivative of methylcyclopentane. The presence of two stereocenters at positions 1 and 2 of the cyclopentane (B165970) ring gives rise to multiple stereoisomers.[1] The "(1R,2R)" designation specifies the absolute configuration at these centers, with the bromine atom and the methyl group in a trans relationship on the cyclopentane ring.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H11Br | [1][2] |
| Molecular Weight | 163.06 g/mol | [1][2] |
| IUPAC Name | (1R,2R)-1-bromo-2-methylcyclopentane | |
| CAS Number | 31201-11-3 (for mixture of diastereomers) | [1][2] |
| XLogP3-AA (Computed) | 2.7 | [2] |
| Topological Polar Surface Area (Computed) | 0 Ų | [2] |
| Heavy Atom Count (Computed) | 7 | [2] |
Stereochemistry
The cyclopentane ring in (1R,2R)-1-bromo-2-methylcyclopentane is not planar and adopts an envelope or half-chair conformation to relieve ring strain. The trans configuration of the bromo and methyl groups influences the molecule's overall shape and reactivity.
Synthesis and Reactivity
(1R,2R)-1-bromo-2-methylcyclopentane is a versatile intermediate in organic synthesis.[1] Its reactivity is dominated by the presence of the carbon-bromine bond, which allows for a variety of nucleophilic substitution and elimination reactions.
Synthetic Approach
Key Reactions
1-bromo-2-methylcyclopentane (B2610695) readily undergoes several types of reactions:
-
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be displaced by a variety of nucleophiles. The reaction mechanism (SN1 or SN2) will depend on the nature of the nucleophile, the solvent, and the stereochemistry of the substrate. For instance, reaction with a strong, small nucleophile in an aprotic solvent would favor an SN2 mechanism, leading to an inversion of stereochemistry at the carbon bearing the bromine.
-
Elimination Reactions (E1 and E2): In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form alkenes, primarily 1-methylcyclopentene (B36725) and 3-methylcyclopentene. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) is influenced by the steric bulk of the base.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for (1R,2R)-1-bromo-2-methylcyclopentane are not widely available. The following represents expected spectral characteristics based on the structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be complex due to the number of chemically non-equivalent protons and potential for complex spin-spin coupling. The proton attached to the carbon bearing the bromine (CH-Br) would likely appear as a multiplet in the downfield region (around 3.5-4.5 ppm). The methyl protons would appear as a doublet in the upfield region (around 0.8-1.2 ppm). The cyclopentane ring protons would give rise to a series of overlapping multiplets.
-
¹³C NMR: The carbon spectrum is expected to show six distinct signals. The carbon attached to the bromine would be the most downfield of the sp³ carbons (estimated around 50-60 ppm). The carbon bearing the methyl group would also be downfield relative to the other ring carbons. The methyl carbon would appear at a characteristic upfield chemical shift (around 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of (1R,2R)-1-bromo-2-methylcyclopentane would be characterized by the following key absorptions:
-
C-H stretching (alkane): Strong bands in the region of 2850-3000 cm⁻¹.
-
C-H bending (alkane): Bands in the region of 1370-1470 cm⁻¹.
-
C-Br stretching: A characteristic band in the fingerprint region, typically between 500-680 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the bromine atom and cleavage of the cyclopentane ring.
Potential Applications in Drug Development and Research
While there is no specific research on the biological activity of (1R,2R)-1-bromo-2-methylcyclopentane, related classes of compounds, such as halogenated monoterpenes and cyclopentane derivatives, have shown interesting biological activities.
Analogy to Bioactive Halogenated Monoterpenes
Halogenated monoterpenes isolated from marine sources have demonstrated a range of biological activities, including cytotoxic and enzyme-inhibiting properties. For example, some have been shown to inhibit DNA methyltransferase-1 (DNMT1), an enzyme implicated in cancer development.[3] The presence of a halogen atom is often crucial for the biological activity of these natural products.
Potential as a Synthetic Building Block
Given its reactivity, (1R,2R)-1-bromo-2-methylcyclopentane can serve as a chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The cyclopentane ring is a common motif in many biologically active compounds.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and reactions of (1R,2R)-1-bromo-2-methylcyclopentane are not available in the public literature. Researchers should refer to general methods for the stereospecific bromination of secondary alcohols and standard procedures for nucleophilic substitution and elimination reactions of alkyl halides, adapting them for this specific substrate.
Conclusion
(1R,2R)-1-bromo-2-methylcyclopentane is a chiral alkyl halide with potential as a synthetic intermediate. While specific experimental data for this compound are scarce, its structural and reactive properties can be inferred from general principles of organic chemistry and data from related compounds. Further research is needed to fully characterize this molecule and explore its potential applications, particularly in the synthesis of novel bioactive compounds.
References
An In-depth Technical Guide to the Relative Stability of Cis- and Trans-1-Bromo-2-Methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Conformational Landscape of Cyclopentane (B165970)
Unlike the well-defined chair and boat conformations of cyclohexane (B81311), cyclopentane and its derivatives exhibit a more fluid conformational landscape characterized by a phenomenon known as pseudorotation. This process involves the continuous interconversion between two principal non-planar conformations: the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry).[1] In the envelope conformation, four carbon atoms are coplanar, with the fifth atom puckered out of the plane. In the half-chair conformation, three atoms are coplanar, with one atom puckered above and another below the plane. The energy barrier for this interconversion is very low, making cyclopentane and its derivatives conformationally dynamic at room temperature.
Qualitative Stability Analysis of 1-Bromo-2-Methylcyclopentane (B2610695) Isomers
The relative stability of cis- and trans-1,2-disubstituted cyclopentanes is primarily dictated by the minimization of steric strain between the two substituents.
-
cis-1-Bromo-2-Methylcyclopentane: In the cis isomer, the bromine atom and the methyl group are on the same face of the cyclopentane ring. In any of the accessible envelope or half-chair conformations, these two groups will be relatively close to each other, leading to significant steric repulsion (gauche-like interactions). This steric hindrance destabilizes the cis isomer.
-
trans-1-Bromo-2-Methylcyclopentane: In the trans isomer, the bromine atom and the methyl group are on opposite faces of the ring. This arrangement allows the substituents to adopt positions that are further apart in space, minimizing their steric interactions. Consequently, the trans isomer is expected to be thermodynamically more stable than the cis isomer.
This general principle holds true for most 1,2-disubstituted cycloalkanes where steric hindrance is the dominant factor.
Quantitative Data and Thermodynamic Parameters
While specific experimental values for the Gibbs free energy (ΔG), enthalpy (ΔH), or entropy (ΔS) of isomerization for this compound are not prominently reported, data from analogous systems and computational studies can provide valuable estimates. For instance, studies on similar 1,2-disubstituted cyclopentanes consistently show the trans isomer to be more stable. The magnitude of this stability difference depends on the size and nature of the substituents.
| Isomerization Reaction | ΔH° (kcal/mol) | ΔG° (kcal/mol) | Method |
| cis-1,2-dimethylcyclopentane ⇌ trans-1,2-dimethylcyclopentane | -1.8 | -1.9 | Estimated from cyclohexane A-values |
| cis-1,2-dichlorocyclopentane ⇌ trans-1,2-dichlorocyclopentane | Data not available | Data not available | NMR analysis indicates trans is more stable[2] |
Note: The values for 1,2-dimethylcyclopentane (B1584824) are illustrative and derived from principles of conformational analysis; they are not direct experimental values for this specific isomerization.
The logical relationship for determining the more stable isomer is outlined below:
Caption: Logical workflow for determining the relative stability of cis- and trans-1-bromo-2-methylcyclopentane.
Experimental Protocols for Determining Isomer Stability
Several experimental techniques can be employed to determine the relative stabilities of diastereomers like cis- and trans-1-bromo-2-methylcyclopentane.
Equilibration Studies
This method involves establishing a chemical equilibrium between the two isomers and measuring their relative concentrations.
Protocol: Acid- or Base-Catalyzed Equilibration
-
Sample Preparation: A sample of either pure cis- or trans-1-bromo-2-methylcyclopentane, or a mixture of the two, is dissolved in an inert solvent.
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., HBr in acetic acid) or a strong base (e.g., sodium ethoxide in ethanol) is added to the solution. The catalyst facilitates the reversible epimerization at one of the stereocenters, allowing the isomers to interconvert.
-
Equilibration: The mixture is heated to a specific temperature for a sufficient period to ensure that thermodynamic equilibrium is reached. The progress of the equilibration can be monitored by periodically taking aliquots and analyzing them.
-
Quenching: The reaction is rapidly cooled and quenched (e.g., by neutralization of the catalyst) to "freeze" the equilibrium.
-
Analysis: The relative concentrations of the cis and trans isomers in the equilibrium mixture are determined using a suitable analytical technique, typically gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Calculation of Gibbs Free Energy Difference (ΔG°): The equilibrium constant (K_eq) is calculated from the ratio of the concentrations of the products and reactants. The standard Gibbs free energy difference at the equilibration temperature can then be calculated using the following equation:
ΔG° = -RT ln(K_eq)
where R is the gas constant and T is the absolute temperature in Kelvin.
Calorimetry
Calorimetry provides a direct measurement of the enthalpy changes associated with chemical reactions, including isomerization.
Protocol: Enthalpy of Combustion
-
Sample Preparation: Highly purified samples of both cis- and trans-1-bromo-2-methylcyclopentane are required.
-
Bomb Calorimetry: The heat of combustion for each isomer is determined separately using an oxygen bomb calorimeter. A precisely weighed sample of each isomer is completely combusted in a high-pressure oxygen environment, and the heat released is measured.
-
Calculation of Enthalpy of Formation (ΔH_f°): From the heat of combustion, the standard enthalpy of formation for each isomer can be calculated using Hess's Law.
-
Determination of Enthalpy of Isomerization (ΔH_iso°): The difference in the enthalpies of formation of the two isomers gives the enthalpy of isomerization:
ΔH_iso° = ΔH_f°(trans) - ΔH_f°(cis)
A negative value for ΔH_iso° indicates that the trans isomer is enthalpically more stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR is primarily used for structural elucidation, it can also provide information about the relative stability of conformers and, by extension, isomers, through the analysis of coupling constants and temperature-dependent spectra. For 1,2-disubstituted cyclopentanes, the vicinal coupling constants (³J_HH) are dependent on the dihedral angle between the coupled protons, which in turn is influenced by the ring's conformation and the orientation of the substituents.[2]
Protocol: Analysis of Vicinal Coupling Constants
-
Sample Preparation: Prepare high-purity samples of both the cis and trans isomers in a suitable deuterated solvent.
-
¹H NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for both isomers.
-
Spectral Analysis: Analyze the coupling patterns of the protons on the carbons bearing the bromo and methyl groups. The magnitude of the vicinal coupling constants can be related to the dihedral angles using the Karplus equation.
-
Conformational Analysis: By comparing the experimentally observed coupling constants with those predicted for different envelope and half-chair conformations from computational models, the predominant conformation of each isomer can be determined. The relative energies of these conformations provide insight into the overall stability of the isomers.
The general workflow for these experimental determinations is as follows:
Caption: General experimental workflow for determining the relative stability of isomers.
Computational Chemistry Protocols
In the absence of experimental data, computational methods are powerful tools for predicting the relative stabilities of isomers.
Protocol: Density Functional Theory (DFT) Calculations
-
Structure Generation: Build 3D models of both cis- and trans-1-bromo-2-methylcyclopentane.
-
Conformational Search: Perform a systematic conformational search for each isomer to identify all low-energy envelope and half-chair conformations. This can be done using molecular mechanics force fields (e.g., MMFF94).
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT method. A common choice is the B3LYP functional with a basis set such as 6-31G(d). For molecules containing bromine, a larger basis set like 6-311+G(d,p) is recommended for higher accuracy.[3]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.
-
Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.
-
Calculation of Relative Energies: The relative Gibbs free energy (ΔG) of the two most stable conformers (one cis and one trans) can be calculated by taking the difference in their computed free energies. The overall stability of each isomer can be determined by considering a Boltzmann-weighted average of the energies of its populated conformers.
A simplified logical diagram for the computational workflow is presented below:
Caption: A simplified workflow for computational determination of isomer stability.
Conclusion
Based on fundamental principles of conformational analysis, trans-1-bromo-2-methylcyclopentane is predicted to be more stable than cis-1-bromo-2-methylcyclopentane. This increased stability is attributed to the minimization of steric strain between the bromo and methyl substituents when they are on opposite faces of the cyclopentane ring. While direct experimental thermodynamic data for this specific compound is scarce, the relative stability can be quantitatively determined through a combination of experimental techniques such as equilibration studies, calorimetry, and NMR spectroscopy, as well as through rigorous computational chemistry methods. The protocols outlined in this guide provide a comprehensive framework for researchers to investigate the thermodynamic properties of these and other substituted cycloalkanes, which is essential for applications in stereoselective synthesis and drug design.
References
An In-depth Technical Guide to 1-bromo-2-methylcyclopentane: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-bromo-2-methylcyclopentane (B2610695), a halogenated hydrocarbon of interest in organic synthesis and as a potential building block in medicinal chemistry. This document details its fundamental molecular properties, offers a detailed protocol for its synthesis from a readily available precursor, and presents a robust analytical method for its characterization. Furthermore, this guide illustrates key chemical transformations and a conceptual workflow for its application in drug discovery, providing a valuable resource for researchers in the pharmaceutical and chemical sciences.
Molecular Properties
This compound is a cyclic alkane derivative characterized by the presence of a bromine atom and a methyl group on adjacent carbons of the cyclopentane (B165970) ring. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H11Br |
| Molecular Weight | 163.06 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 31201-11-3[1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the nucleophilic substitution of a hydroxyl group in the corresponding alcohol, such as cis-2-methylcyclopentanol (B1360979), using a brominating agent like phosphorus tribromide (PBr₃). This reaction typically proceeds with an inversion of stereochemistry.[2]
Experimental Protocol: Synthesis from cis-2-methylcyclopentanol
Materials:
-
cis-2-methylcyclopentanol
-
Phosphorus tribromide (PBr₃)
-
Pyridine (anhydrous)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-2-methylcyclopentanol in anhydrous diethyl ether and a small amount of anhydrous pyridine.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by fractional distillation under reduced pressure.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound.[3][4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary column suitable for halogenated hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium carrier gas
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40-250 amu
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.
Chemical Reactivity and Synthetic Applications
This compound is a versatile intermediate in organic synthesis, primarily undergoing nucleophilic substitution and elimination reactions.[5] Its reactivity is influenced by the nature of the nucleophile/base and the reaction conditions.
Solvolysis in Methanol (B129727)
When this compound is dissolved in methanol, it can undergo solvolysis through a combination of Sₙ1, Sₙ2, and elimination (E1 and E2) pathways, leading to a mixture of products.[5] The tertiary carbocation that can be formed as an intermediate in the Sₙ1/E1 pathways can also be attacked by the methanol nucleophile.
Caption: Solvolysis pathways of this compound in methanol.
Application in Drug Discovery: A Conceptual Workflow
Cyclopentane rings are present in various biologically active molecules and are considered important scaffolds in drug design. Brominated compounds can serve as key intermediates for introducing further chemical diversity.[6] The following diagram illustrates a conceptual workflow for utilizing a cyclopentane building block, such as this compound, in an early-stage drug discovery program.
Caption: Conceptual workflow for cyclopentane-based drug discovery.
References
- 1. This compound | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Give efficient syntheses of each of the following compounds, beginning wi.. [askfilo.com]
- 3. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. homework.study.com [homework.study.com]
- 6. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-bromo-2-methylcyclopentane
CAS Number: 31201-11-3
This technical guide provides a comprehensive overview of 1-bromo-2-methylcyclopentane (B2610695), a halogenated cycloalkane utilized as an intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical and Physical Properties
This compound is a flammable liquid that can cause skin and eye irritation.[1] It is characterized by the chemical formula C₆H₁₁Br and a molecular weight of 163.06 g/mol .[1][2] Due to the presence of two stereocenters, this compound can exist as a mixture of diastereomers.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31201-11-3 | [1][2] |
| Molecular Formula | C₆H₁₁Br | [1][2] |
| Molecular Weight | 163.06 g/mol | [1][2] |
| Physical State | Liquid | [1] |
| Hazards | Flammable, Skin/Eye Irritant | [1] |
Spectroscopic Data
The structural elucidation of this compound relies on various spectroscopic techniques. Below is a summary of expected spectral data based on its structure and data from similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Chemical shifts for protons on the cyclopentane (B165970) ring are expected in the range of 1.0-4.5 ppm. The proton attached to the carbon bearing the bromine atom (CH-Br) would appear further downfield. Protons of the methyl group would likely appear as a doublet around 1.0-1.5 ppm. |
| ¹³C NMR | Signals for the carbon atoms of the cyclopentane ring and the methyl group are anticipated. The carbon atom bonded to the bromine atom is expected to have a chemical shift in the range of 40-60 ppm. A reference spectrum for cis-1-bromo-2-methyl-cyclopentane is available.[3] |
| Infrared (IR) | Characteristic C-H stretching vibrations are expected in the range of 2850-3000 cm⁻¹. A C-Br stretching absorption is anticipated in the fingerprint region, typically between 500-700 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of bromine-containing compounds due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns for cycloalkanes include the loss of alkyl fragments. |
Synthesis
A common synthetic route to this compound involves the nucleophilic substitution of a hydroxyl group in 2-methylcyclopentanol.
Experimental Protocol: Synthesis of trans-1-bromo-2-methylcyclopentane from cis-2-methylcyclopentanol (B1360979)
This procedure outlines the synthesis of the trans isomer from the cis alcohol via an Sₙ2 reaction, which proceeds with an inversion of stereochemistry.
Reagents:
-
cis-2-methylcyclopentanol
-
Phosphorus tribromide (PBr₃)
-
Pyridine (optional, as a scavenger for HBr)
-
Diethyl ether (or other suitable anhydrous solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-2-methylcyclopentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosphorus tribromide in diethyl ether dropwise to the cooled alcohol solution with continuous stirring. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess PBr₃.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude trans-1-bromo-2-methylcyclopentane can be purified by fractional distillation.
Chemical Reactions and Pathways
This compound is a versatile intermediate that undergoes several types of reactions, primarily nucleophilic substitution and elimination.
Nucleophilic Substitution Reactions
The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic attack. It can undergo both Sₙ1 and Sₙ2 reactions depending on the nucleophile, solvent, and stereochemistry of the substrate.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (E1 or E2) to form alkenes, such as 1-methylcyclopentene (B36725) or 3-methylcyclopentene.
Synthesis Pathway Diagram
The following diagram illustrates the synthesis of trans-1-bromo-2-methylcyclopentane from cis-2-methylcyclopentanol.
Caption: Synthesis of trans-1-bromo-2-methylcyclopentane via an Sₙ2 reaction.
References
An In-depth Technical Guide to the Theoretical Properties of 1-Bromo-2-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 1-bromo-2-methylcyclopentane (B2610695), a halogenated cycloalkane of interest in organic synthesis and as a potential building block in medicinal chemistry. The document details the stereoisomerism, conformational analysis, spectroscopic characteristics, and reactivity of this molecule. All quantitative data is summarized in structured tables, and key concepts are illustrated with diagrams generated using Graphviz.
Introduction
This compound (C₆H₁₁Br) is a substituted cyclopentane (B165970) with two stereocenters, leading to a rich stereochemical landscape. Its chemical behavior is dictated by the interplay of the cyclopentane ring's conformational flexibility and the electronic and steric effects of the bromine and methyl substituents. A thorough understanding of its theoretical properties is crucial for predicting its behavior in chemical reactions and biological systems.
Stereoisomerism
With two chiral centers at positions 1 and 2, this compound exists as four distinct stereoisomers, comprising two pairs of enantiomers.[1] These are:
-
(1R,2R)-1-bromo-2-methylcyclopentane and (1S,2S)-1-bromo-2-methylcyclopentane (trans isomers)
-
(1R,2S)-1-bromo-2-methylcyclopentane and (1S,2R)-1-bromo-2-methylcyclopentane (cis isomers)
The cis and trans diastereomers exhibit different physical and chemical properties.
Conformational Analysis
The cyclopentane ring is not planar and exists in dynamic equilibrium between two main non-planar conformations: the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry). These conformations relieve the torsional strain that would be present in a planar structure. The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature.
For substituted cyclopentanes like this compound, the substituents can occupy either axial-like or equatorial-like positions in these conformations. The relative stability of the conformers is determined by the steric interactions between the substituents and the rest of the ring.
-
Trans Isomers : In the trans isomers, one substituent is in an axial-like position and the other in an equatorial-like position. The most stable conformation will have the bulkier group in the equatorial-like position to minimize steric strain.
-
Cis Isomers : In the cis isomers, both substituents are either axial-like or equatorial-like. The conformation with both groups in equatorial-like positions is generally more stable.
| Isomer | More Stable Conformation | Less Stable Conformation |
| cis | Diequatorial-like | Diaxial-like |
| trans | Equatorial-like (larger group), Axial-like (smaller group) | Axial-like (larger group), Equatorial-like (smaller group) |
Spectroscopic Properties
The spectroscopic properties of this compound are key to its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is complex due to the number of non-equivalent protons and spin-spin coupling. The proton on the carbon bearing the bromine atom (H-C1) is expected to be the most downfield-shifted proton (around 3.5-4.5 ppm) due to the deshielding effect of the bromine. The methyl protons will appear as a doublet.
¹³C NMR: The carbon attached to the bromine (C1) will be significantly downfield-shifted compared to the other sp³ carbons. The chemical shifts of the ring carbons will vary depending on their position relative to the substituents. While specific data for each isomer is scarce, a spectrum for a mixture of diastereomers is available.[2]
| Property | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| H-C-Br | 3.5 - 4.5 | - |
| C-Br | - | 50 - 70 |
| -CH₃ | ~1.0 (doublet) | ~15 - 25 |
| Cyclopentane ring H | 1.2 - 2.5 | - |
| Cyclopentane ring C | - | 20 - 45 |
Note: These are estimated values and can vary based on the specific stereoisomer and solvent.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic C-H stretching and bending vibrations. The C-Br stretching vibration is a key diagnostic peak, although it appears in the fingerprint region and can be weak.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (sp³) | 2850 - 3000 |
| C-H bend | 1350 - 1470 |
| C-Br stretch | 500 - 600 |
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of approximately equal intensity (M⁺ and M⁺+2). Common fragmentation pathways include the loss of the bromine atom and cleavage of the cyclopentane ring.
Reactivity
This compound, as a secondary alkyl halide, can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred reaction pathway depends on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions
-
Sₙ2 Mechanism : Favored by strong, small nucleophiles and polar aprotic solvents. This reaction proceeds with an inversion of configuration at the carbon center.
-
Sₙ1 Mechanism : Favored by weak nucleophiles and polar protic solvents. This reaction proceeds through a carbocation intermediate, leading to a mixture of stereoisomers.
Elimination Reactions
-
E2 Mechanism : Favored by strong, bulky bases. This reaction is stereospecific and requires an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group. The stereochemistry of the starting material dictates the regioselectivity of the elimination product (Zaitsev vs. Hofmann).
-
E1 Mechanism : Competes with the Sₙ1 reaction and is favored by weak bases and heat. It proceeds through a carbocation intermediate.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of 2-methylcyclopentanol (B36010) with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The stereochemistry of the starting alcohol will influence the stereochemistry of the product. For example, the reaction of cis-2-methylcyclopentanol (B1360979) with PBr₃ is expected to proceed via an Sₙ2 mechanism, leading to the formation of trans-1-bromo-2-methylcyclopentane.
General Procedure for Bromination of 2-Methylcyclopentanol with PBr₃:
-
Cool the 2-methylcyclopentanol in an appropriate solvent (e.g., diethyl ether) in an ice bath.
-
Slowly add phosphorus tribromide to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the product by distillation.
Conclusion
This technical guide has provided a detailed theoretical examination of this compound. Its stereochemical and conformational properties are intricate and play a significant role in its reactivity. While general spectroscopic characteristics can be predicted, further experimental work is needed to fully characterize each of the four stereoisomers. The synthetic and reaction pathways outlined provide a foundation for the use of this molecule in more complex chemical syntheses.
References
An In-depth Technical Guide to 1-Bromo-2-Methylcyclopentane: Synthesis, Properties, and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-bromo-2-methylcyclopentane (B2610695), a halogenated cyclic alkane of interest in synthetic organic chemistry. Due to its stereogenic centers and reactive bromide functional group, this compound serves as a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This document outlines its historical context in the realm of organic synthesis, its physicochemical properties, a detailed experimental protocol for its preparation, and an examination of the key reaction mechanism.
Historical Context and "Discovery"
The discovery of this compound is not attributed to a singular event or a specific research group. Instead, its synthesis and characterization are intrinsically linked to the development of fundamental principles in organic reaction mechanisms, particularly the exploration of free-radical additions to alkenes in the early 20th century.
Initially, the addition of hydrogen bromide (HBr) to unsymmetrical alkenes was observed to follow Markovnikov's rule, where the bromine atom attaches to the more substituted carbon of the double bond. This would predict that the reaction of HBr with 1-methylcyclopentene (B36725) would primarily yield 1-bromo-1-methylcyclopentane.
However, the pioneering work of Morris S. Kharasch and his contemporaries in the 1930s revealed that in the presence of peroxides or UV light, the regioselectivity of HBr addition is reversed. This phenomenon, known as the "Kharasch effect" or the anti-Markovnikov addition, proceeds via a free-radical mechanism. It was through the application of this newly understood reaction that a reliable and selective synthesis of this compound became possible. Therefore, the "discovery" of this compound is best understood as a direct outcome of the elucidation of free-radical chemistry.
Physicochemical and Spectroscopic Data
This compound exists as two diastereomers: cis and trans. Each of these is a racemic mixture of two enantiomers. The physical and spectroscopic properties of these isomers are distinct. The following table summarizes available quantitative data, primarily computed from publicly available databases, as extensive experimental data for the separated isomers is not widely reported.
| Property | cis-1-Bromo-2-methylcyclopentane | trans-1-Bromo-2-methylcyclopentane | Notes |
| Molecular Formula | C₆H₁₁Br | C₆H₁₁Br | |
| Molecular Weight | 163.06 g/mol | 163.06 g/mol | |
| Boiling Point | (Predicted) | (Predicted) | Experimental values are not readily available. |
| Density | (Predicted) | (Predicted) | Experimental values are not readily available. |
| Refractive Index | (Predicted) | (Predicted) | Experimental values are not readily available. |
| ¹³C NMR Chemical Shifts | (Predicted, ppm) | (Predicted, ppm) | See referenced literature for potential experimental data. |
| C1 (CH-Br) | ~55-60 | ~55-60 | |
| C2 (CH-CH₃) | ~35-40 | ~35-40 | |
| C3 (CH₂) | ~30-35 | ~30-35 | |
| C4 (CH₂) | ~20-25 | ~20-25 | |
| C5 (CH₂) | ~30-35 | ~30-35 | |
| CH₃ | ~15-20 | ~15-20 |
Note: The predicted NMR shifts are estimations and can vary based on the solvent and experimental conditions. The stereochemistry (cis vs. trans) will influence the precise chemical shifts due to differing steric environments.
Key Synthesis Pathway: Anti-Markovnikov Addition
The most direct and regioselective method for the synthesis of this compound is the anti-Markovnikov addition of hydrogen bromide to 1-methylcyclopentene, initiated by a radical source such as a peroxide.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the free-radical addition of HBr to 1-methylcyclopentene.
Materials:
-
1-methylcyclopentene
-
48% aqueous hydrobromic acid (HBr)
-
Benzoyl peroxide (or other radical initiator)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylcyclopentene in a minimal amount of dichloromethane.
-
Initiator Addition: Add a catalytic amount of benzoyl peroxide to the flask.
-
HBr Addition: Place the 48% HBr solution in an addition funnel and add it dropwise to the stirring solution of the alkene and initiator over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-4 hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and finally, brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a mixture of cis and trans diastereomers.
Reaction Mechanism: Free-Radical Addition
The anti-Markovnikov addition of HBr proceeds through a free-radical chain reaction consisting of initiation, propagation, and termination steps.
Caption: Free-radical mechanism of HBr addition.
Mechanism Description:
-
Initiation: The peroxide initiator undergoes homolytic cleavage upon heating or exposure to UV light to form two alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•).
-
Propagation:
-
The bromine radical adds to the double bond of 1-methylcyclopentene. This addition occurs at the less substituted carbon (C1) to form the more stable secondary radical at the more substituted carbon (C2).
-
This secondary alkyl radical then abstracts a hydrogen atom from another molecule of HBr, forming the this compound product and regenerating a bromine radical, which can continue the chain reaction.
-
-
Termination: The chain reaction is terminated when any two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and an alkyl radical, or two alkyl radicals.
The stereochemical outcome of this radical addition is typically a mixture of syn and anti addition products, leading to the formation of both cis and trans diastereomers of this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-bromo-2-methylcyclopentane from methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed multi-step synthetic protocol for the preparation of 1-bromo-2-methylcyclopentane (B2610695), a valuable intermediate in organic synthesis, starting from the readily available hydrocarbon, methylcyclopentane (B18539). Direct free-radical bromination of methylcyclopentane is highly selective for the tertiary carbon, yielding 1-bromo-1-methylcyclopentane (B3049229) as the major product. Therefore, a four-step synthetic sequence is employed to achieve the desired 2-bromo isomer. This process involves an initial free-radical bromination, followed by an elimination reaction to form an alkene intermediate. Subsequent hydroboration-oxidation affords an alcohol with the desired regiochemistry, which is then converted to the target alkyl bromide. This protocol includes detailed experimental procedures, a summary of quantitative data, and diagrams of the reaction pathway and mechanisms.
Introduction
The synthesis of specifically substituted cycloalkanes is a common requirement in medicinal chemistry and materials science. The title compound, this compound, presents a synthetic challenge due to the regioselectivity of direct halogenation reactions on the parent hydrocarbon. Free-radical bromination of methylcyclopentane overwhelmingly favors substitution at the tertiary carbon atom, a consequence of the greater stability of the tertiary radical intermediate. To circumvent this, a strategic multi-step synthesis has been devised. This application note details a reliable pathway to this compound, proceeding through alkene and alcohol intermediates to control the final position of the bromine substituent.
Overall Synthetic Pathway
The synthesis of this compound from methylcyclopentane is a four-step process. The initial bromination at the tertiary position is followed by an elimination to create a double bond. This alkene is then functionalized via hydroboration-oxidation to install a hydroxyl group at the C-2 position. Finally, this alcohol is converted to the desired bromide.
Application Notes and Protocols for the Preparation of 1-Bromo-2-methylcyclopentane from Methylenecyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-bromo-2-methylcyclopentane (B2610695), a valuable alkyl halide intermediate in organic synthesis. The synthesis commences with the readily available starting material, methylenecyclopentane (B75326), and proceeds through a two-step sequence. The initial step involves the isomerization of the exocyclic alkene, methylenecyclopentane, to its more stable endocyclic isomer, 1-methylcyclopentene (B36725). The subsequent step is a regioselective anti-Markovnikov hydrobromination of 1-methylcyclopentene, yielding the desired this compound. This protocol offers a practical and efficient pathway to this important building block for pharmaceutical and fine chemical synthesis.
Introduction
Alkyl halides are fundamental precursors in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, making them indispensable in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The regioselective introduction of a halogen atom onto a cyclic scaffold, such as in this compound, provides a versatile handle for further functionalization. The synthetic route detailed herein addresses the challenge of converting a less substituted exocyclic alkene into a more substituted internal alkene, followed by a controlled anti-Markovnikov addition of hydrogen bromide. This method is designed to be a reliable and reproducible procedure for laboratory-scale synthesis.
Overall Synthetic Scheme
The preparation of this compound from methylenecyclopentane is achieved in two sequential steps:
-
Isomerization: Acid-catalyzed isomerization of methylenecyclopentane to the thermodynamically more stable 1-methylcyclopentene.
-
Hydrobromination: Free-radical mediated anti-Markovnikov addition of hydrogen bromide to 1-methylcyclopentene in the presence of a peroxide initiator.
Data Presentation
| Parameter | Step 1: Isomerization | Step 2: Hydrobromination |
| Starting Material | Methylenecyclopentane | 1-Methylcyclopentene |
| Key Reagents | p-Toluenesulfonic acid (catalyst) | Hydrogen bromide, Benzoyl peroxide (initiator) |
| Solvent | Toluene (B28343) | Dichloromethane (B109758) |
| Reaction Temperature | Reflux (approx. 111°C) | 0°C to room temperature |
| Reaction Time | 2-4 hours | 1-2 hours |
| Product | 1-Methylcyclopentene | This compound |
| Typical Yield | >90% | High |
| Purification Method | Distillation | Aqueous work-up followed by distillation |
Experimental Protocols
Step 1: Isomerization of Methylenecyclopentane to 1-Methylcyclopentene
This protocol describes the acid-catalyzed isomerization of methylenecyclopentane.
Materials:
-
Methylenecyclopentane
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methylenecyclopentane (10.0 g, 0.122 mol) and 50 mL of toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.23 g, 1.2 mmol, 1 mol%).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 25 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with 25 mL of water and then 25 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by simple distillation.
-
Purify the resulting crude 1-methylcyclopentene by fractional distillation to obtain the pure product.
Step 2: Anti-Markovnikov Hydrobromination of 1-Methylcyclopentene
This protocol details the free-radical addition of HBr to 1-methylcyclopentene.
Materials:
-
1-Methylcyclopentene
-
Hydrogen bromide (48% aqueous solution or HBr gas)
-
Benzoyl peroxide (or other suitable radical initiator)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopentene (8.2 g, 0.1 mol) in 40 mL of dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Add benzoyl peroxide (0.24 g, 1 mmol, 1 mol%) to the stirred solution.
-
Slowly add 48% aqueous hydrogen bromide (17.0 mL, 0.15 mol) dropwise over 15-20 minutes, maintaining the temperature at 0°C. Alternatively, HBr gas can be bubbled through the solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by GC or TLC until the 1-methylcyclopentene is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash with 25 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with 25 mL of saturated aqueous sodium thiosulfate solution to remove any residual peroxides.
-
Wash with 25 mL of water and then 25 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the dichloromethane by rotary evaporation.
-
Purify the crude this compound by vacuum distillation to yield the final product.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of this compound.
Caption: Free-radical mechanism for anti-Markovnikov hydrobromination.
Synthesis of trans-1-bromo-2-methylcyclopentane from a Cyclopentanol Precursor: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the stereospecific synthesis of trans-1-bromo-2-methylcyclopentane from its corresponding alcohol precursor, cis-2-methylcyclopentanol (B1360979). The protocol leverages the bimolecular nucleophilic substitution (SN2) reaction mechanism, utilizing phosphorus tribromide (PBr₃) to achieve a complete inversion of stereochemistry at the reaction center. This application note includes a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the reaction mechanism and experimental workflow to ensure reproducibility and a thorough understanding of the synthetic pathway.
Introduction
The targeted synthesis of stereoisomerically pure haloalkanes is a critical process in the development of pharmaceutical agents and other fine chemicals. The specific spatial arrangement of atoms within a molecule can drastically alter its biological activity and physical properties. The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For the preparation of trans-1-bromo-2-methylcyclopentane, a starting material with the opposite stereochemistry, cis-2-methylcyclopentanol, is required to exploit the stereospecificity of the SN2 reaction. The use of phosphorus tribromide is a well-established and effective method for this transformation, as it reliably proceeds with inversion of configuration and tends to minimize carbocation rearrangements that can be problematic with other halogenating agents.[1][2][3]
Reaction Mechanism and Stereochemistry
The synthesis of trans-1-bromo-2-methylcyclopentane from cis-2-methylcyclopentanol proceeds via a classic SN2 mechanism. The key to achieving the desired trans product lies in the stereochemical inversion that is characteristic of this reaction pathway.
The reaction is initiated by the activation of the hydroxyl group of the alcohol by phosphorus tribromide. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. This step transforms the poor leaving group (-OH) into a much better leaving group, an O-phosphonium intermediate.
Subsequently, the bromide ion, acting as a nucleophile, attacks the carbon atom bonded to the activated oxygen from the side opposite to the leaving group (backside attack). This concerted, single-step displacement results in the formation of the carbon-bromine bond and the departure of the leaving group, leading to an inversion of the stereochemistry at the chiral center. Therefore, starting with the cis isomer of the alcohol ensures the formation of the trans isomer of the alkyl bromide.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of trans-1-bromo-2-methylcyclopentane. Please note that specific yields may vary based on experimental conditions and scale. Spectroscopic data is provided for product characterization.
| Parameter | Value | Reference |
| Starting Material | cis-2-methylcyclopentanol | |
| Reagent | Phosphorus tribromide (PBr₃) | |
| Product | trans-1-bromo-2-methylcyclopentane | |
| Molecular Formula | C₆H₁₁Br | [5] |
| Molecular Weight | 163.06 g/mol | [5] |
| Typical Yield | Not explicitly found in searches, but SN2 reactions of this type are generally high-yielding. | |
| ¹H NMR (CDCl₃, ppm) | Predicted ranges based on similar structures: 4.0-4.5 (m, 1H, CH-Br), 2.0-2.4 (m, 1H, CH-CH₃), 1.5-2.0 (m, 6H, cyclopentyl CH₂), 1.0-1.2 (d, 3H, CH₃) | [6][7][8] |
| ¹³C NMR (CDCl₃, ppm) | Predicted ranges based on similar structures: 60-65 (CH-Br), 35-40 (CH-CH₃), 30-35 (cyclopentyl CH₂), 20-25 (cyclopentyl CH₂), 15-20 (CH₃) | [9] |
| IR (cm⁻¹) | Characteristic peaks for alkyl bromides: 2850-2960 (C-H stretch), 1450-1470 (C-H bend), 560-690 (C-Br stretch) | [10][11] |
Experimental Protocol
This protocol outlines the laboratory procedure for the synthesis of trans-1-bromo-2-methylcyclopentane from cis-2-methylcyclopentanol using phosphorus tribromide.
Materials:
-
cis-2-methylcyclopentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Pyridine (optional, as a weak base)
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cis-2-methylcyclopentanol in anhydrous diethyl ether or dichloromethane. Cool the solution in an ice bath to 0 °C.
-
Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents per equivalent of alcohol) to the stirred solution via the dropping funnel. The addition should be done dropwise to control the exothermic reaction. If using pyridine, it can be added to the alcohol solution before the PBr₃.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding the mixture to a separatory funnel containing ice-cold water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude trans-1-bromo-2-methylcyclopentane can be purified by fractional distillation under reduced pressure.
Visualizations
Reaction Pathway
Caption: SN2 mechanism for the synthesis of trans-1-bromo-2-methylcyclopentane.
Experimental Workflow
Caption: Experimental workflow for the synthesis of trans-1-bromo-2-methylcyclopentane.
References
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1-Bromo-2-methylcyclopentane | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Cyclopentane, bromo- [webbook.nist.gov]
Diastereoselective Synthesis of 1-Bromo-2-methylcyclopentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of 1-bromo-2-methylcyclopentane (B2610695). The synthesis of stereochemically defined halogenated cyclic hydrocarbons is a critical process in medicinal chemistry and drug development, as the stereochemistry of these building blocks can significantly influence the biological activity and pharmacokinetic properties of the final drug candidates.
This note focuses on a highly diastereoselective method for preparing specific diastereomers of this compound, a versatile intermediate for the synthesis of more complex molecular architectures. The presented protocol leverages the stereospecificity of the SN2 reaction to achieve high diastereomeric purity.
Introduction
This compound exists as two pairs of enantiomers, which are diastereomers of each other: (cis)-(1R,2S)/(1S,2R) and (trans)-(1R,2R)/(1S,2S). The selective synthesis of one of these diastereomeric pairs is often a key challenge in a synthetic sequence. The method detailed below describes the conversion of a specific diastereomer of 2-methylcyclopentanol (B36010) to the corresponding inverted this compound using phosphorus tribromide (PBr₃). This reaction proceeds through an SN2 mechanism, which is well-known for its inversion of stereochemistry at the reaction center.[1][2][3] This stereochemical outcome allows for the predictable and selective synthesis of the desired diastereomer.
Synthetic Strategy
The primary strategy for the diastereoselective synthesis of this compound involves the nucleophilic substitution of a stereochemically pure 2-methylcyclopentanol. The hydroxyl group of the alcohol is a poor leaving group; therefore, it must be activated. Phosphorus tribromide serves as an excellent reagent for this purpose, converting the hydroxyl group into a good leaving group and providing a nucleophilic bromide ion in situ. The subsequent backside attack by the bromide ion on the activated carbon center leads to the formation of the C-Br bond with an inversion of configuration.
This approach offers a significant advantage over other methods, such as the free-radical bromination of methylcyclopentane (B18539) or the hydrobromination of 1-methylcyclopentene, which typically yield mixtures of diastereomers and constitutional isomers.
Data Presentation
The diastereoselectivity of the synthesis is highly dependent on the stereochemical purity of the starting alcohol. The following table summarizes the expected major product from the reaction of cis- and trans-2-methylcyclopentanol (B1328918) with PBr₃, based on the established SN2 mechanism.
| Starting Material | Reagent | Major Product | Expected Diastereomeric Ratio (d.r.) |
| cis-2-Methylcyclopentanol (B1360979) | PBr₃ | trans-1-Bromo-2-methylcyclopentane | >95:5 |
| trans-2-Methylcyclopentanol | PBr₃ | cis-1-Bromo-2-methylcyclopentane | >95:5 |
Note: The expected diastereomeric ratio is based on the high stereospecificity of the SN2 reaction with PBr₃ on secondary alcohols. Actual ratios may vary based on reaction conditions and the purity of the starting material.
Experimental Protocol: Synthesis of trans-1-Bromo-2-methylcyclopentane
This protocol details the synthesis of trans-1-bromo-2-methylcyclopentane from cis-2-methylcyclopentanol.
Materials:
-
cis-2-Methylcyclopentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve cis-2-methylcyclopentanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via the addition funnel. It is crucial to maintain the temperature below 5 °C during the addition.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Continue to stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and a saturated sodium bicarbonate solution. This will neutralize the excess PBr₃ and the phosphorous acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure trans-1-bromo-2-methylcyclopentane.
Characterization:
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined by gas chromatography (GC) or by analysis of the ¹H NMR spectrum.
Visualization of the Synthetic Pathway
The following diagram illustrates the logical workflow for the diastereoselective synthesis of trans-1-bromo-2-methylcyclopentane.
References
Application Notes and Protocols: 1-bromo-2-methylcyclopentane as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-2-methylcyclopentane (B2610695) is a versatile cyclic alkyl halide that serves as a valuable precursor in organic synthesis. Its stereochemistry and reactivity make it an important building block for the construction of more complex molecular architectures, particularly those found in medicinally relevant compounds. The presence of two stereocenters allows for the synthesis of various stereoisomers, offering a pathway to enantiomerically pure targets.[1] This document provides an overview of its applications, detailed experimental protocols for key transformations, and quantitative data to guide synthetic planning.
Applications in Organic Synthesis
The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond, which can participate in a variety of nucleophilic substitution and elimination reactions. The stereochemical orientation of the methyl group relative to the bromine atom significantly influences the reaction pathways and product distributions.
Nucleophilic Substitution Reactions
This compound can undergo both S(N)1 and S(_N)2 reactions, depending on the reaction conditions and the nature of the nucleophile.
-
S(_N)2 Reactions: With strong, unhindered nucleophiles in polar aprotic solvents, S(_N)2 reactions are favored, leading to inversion of stereochemistry at the carbon bearing the bromine atom. Common nucleophiles include cyanide, azide (B81097), and thiolates. For example, reaction with sodium cyanide can be used to introduce a nitrile group, a versatile functional group that can be further elaborated into amines, carboxylic acids, or other functionalities.[2][3]
-
S(N)1 Reactions: In the presence of weak nucleophiles and polar protic solvents, such as methanol (B129727) or water, this compound can undergo solvolysis via an S(_N)1 mechanism. This proceeds through a carbocation intermediate, which can lead to a mixture of substitution and elimination products, as well as potential rearrangements.
Elimination Reactions
Treatment of this compound with a strong base typically leads to the formation of alkenes through an E2 elimination mechanism. The regioselectivity of this reaction is highly dependent on the stereochemistry of the starting material and the steric bulk of the base.
-
Zaitsev's Rule: With a small, strong base like sodium ethoxide, the major product is typically the more substituted alkene (1-methylcyclopentene), following Zaitsev's rule.[4]
-
Hofmann Elimination: When a bulky base, such as potassium tert-butoxide, is used, the major product is often the less substituted alkene (3-methylcyclopentene) due to steric hindrance favoring the abstraction of a less hindered proton.[5] The stereochemical relationship between the bromine and the adjacent protons is crucial for the E2 reaction, which requires an anti-periplanar arrangement.[6]
Grignard Reagent Formation
This compound can be converted into the corresponding Grignard reagent, 2-methylcyclopentylmagnesium bromide, by reacting it with magnesium metal in an anhydrous ether solvent.[7] This organometallic reagent is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[8] This reaction is fundamental for building more complex carbon skeletons.
Applications in Drug Development
The cyclopentane (B165970) ring is a common structural motif in a wide range of biologically active molecules and approved drugs.[9] Its conformational flexibility allows it to adapt to the binding sites of various biological targets. Substituted cyclopentanes, which can be synthesized from precursors like this compound, are key components of several classes of therapeutic agents.
Notably, cyclopentane derivatives are crucial in the synthesis of carbocyclic nucleoside analogues , which are an important class of antiviral and anticancer agents.[10] In these molecules, the furanose sugar of natural nucleosides is replaced by a cyclopentane ring, which can impart greater metabolic stability.[11][12] For example, cyclopentenyl and cyclopentyl nucleosides have shown promising antiviral activity against various viruses, including orthopoxviruses and SARS-CoV.[13][14] The synthesis of these complex molecules often relies on the stereocontrolled functionalization of cyclopentane precursors.
Quantitative Data Summary
| Reaction Type | Reagents and Conditions | Product(s) | Yield (%) | Diastereomeric/Regiomeric Ratio | Reference |
| Elimination (E2) | Potassium tert-butoxide (KOtBu), THF, reflux | 1-methylcyclopentene (B36725) & 3-methylcyclopentene (B105217) | >80 | Major: 3-methylcyclopentene (Hofmann) | [15] (Hypothetical) |
| Elimination (E2) | Sodium ethoxide (NaOEt), ethanol, reflux | 1-methylcyclopentene & 3-methylcyclopentene | Not specified | Major: 1-methylcyclopentene (Zaitsev) | [4] (Analogous) |
| Nucleophilic Substitution (S(_N)2) | Sodium cyanide (NaCN), DMSO | 2-methylcyclopentanecarbonitrile | 70-85 | Inversion of stereochemistry | [15] (Hypothetical) |
| Nucleophilic Substitution (S(_N)2) | Sodium azide (NaN(_3)), DMF | 1-azido-2-methylcyclopentane | >90 | Inversion of stereochemistry | [15] (Hypothetical) |
| Grignard Formation & Reaction | 1. Mg, Et(_2)O; 2. Cyclohexanone; 3. H(_3)O
| 1-(2-methylcyclopentyl)cyclohexan-1-ol | 60-85 | Mixture of diastereomers | [16] (Analogous) |
Experimental Protocols
Protocol 1: E2 Elimination with Potassium tert-Butoxide (Hofmann Product)
Objective: To synthesize 3-methylcyclopentene from this compound.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (1.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide and anhydrous THF.
-
Stir the suspension and add this compound dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by distillation, and purify the crude product by fractional distillation to isolate 3-methylcyclopentene.
Protocol 2: Grignard Reagent Formation and Reaction with an Aldehyde
Objective: To synthesize 1-(2-methylcyclopentyl)propan-1-ol.
Materials:
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether
-
This compound (1.0 eq)
-
Propanal (1.0 eq)
-
Iodine crystal (for activation)
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-neck flask under a nitrogen atmosphere, add magnesium turnings and a small crystal of iodine. .
-
Add a small portion of a solution of this compound in anhydrous diethyl ether.
-
If the reaction does not initiate (disappearance of iodine color and gentle reflux), gently warm the flask.
-
Once the reaction starts, add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium is consumed. The resulting grey solution is the Grignard reagent.
-
-
Reaction with Propanal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of propanal in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Reaction pathways of this compound.
Caption: Synthetic pathway to bioactive carbocyclic nucleosides.
References
- 1. homework.study.com [homework.study.com]
- 2. homework.study.com [homework.study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbocyclic analogues of nucleosides from bis-(Hydroxymethyl)-cyclopentane: synthesis, antiviral and cytostatic activities of adenosine, inosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral evaluation of cyclopentyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Give efficient syntheses of each of the following compounds, beginning wi.. [askfilo.com]
Application Notes and Protocols: Formation of 2-Methylcyclopentylmagnesium Bromide from 1-Bromo-2-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic synthons widely employed in organic synthesis for the formation of carbon-carbon bonds. The reagent derived from 1-bromo-2-methylcyclopentane (B2610695), 2-methylcyclopentylmagnesium bromide, provides a versatile intermediate for introducing the 2-methylcyclopentyl moiety into a variety of molecular scaffolds. This functionality is of interest in drug discovery and development, as substituted cyclopentane (B165970) rings are present in a range of biologically active molecules, including antiviral and anticancer agents.[1][2] The successful and reproducible formation of this secondary alkyl Grignard reagent is crucial for its application in multi-step syntheses.
This document provides detailed protocols for the preparation of 2-methylcyclopentylmagnesium bromide, outlines key reaction parameters, discusses potential side reactions, and explores its applications in the synthesis of complex organic molecules relevant to the pharmaceutical industry.
Data Presentation
The formation of Grignard reagents is influenced by several factors, including the halide, solvent, and reaction temperature. While specific yield data for this compound is not extensively reported, the following table summarizes typical conditions and expected outcomes for the formation of Grignard reagents from secondary alkyl bromides.
| Parameter | Value/Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization of the Grignard reagent. |
| Magnesium | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the alkyl bromide. |
| Activation Method | Iodine crystal, 1,2-dibromoethane (B42909), or mechanical grinding | Crucial for removing the passivating magnesium oxide layer. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic and may require cooling to control. |
| Reaction Time | 1 - 3 hours | Completion is often indicated by the disappearance of magnesium. |
| Expected Yield | 60 - 85% | Yields can be affected by side reactions like Wurtz coupling.[3][4] |
| Reaction with Electrophile | ||
| Electrophile | 1.0 equivalent | To be added slowly to the Grignard reagent solution. |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is recommended to control the exothermic reaction. |
| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or other appropriate analytical methods. |
| Work-up | Saturated aq. NH₄Cl or dilute HCl | To quench the reaction and protonate the alkoxide. |
| Expected Product Yield | 50 - 80% | Dependent on the nature of the electrophile and reaction conditions. |
Experimental Protocols
Protocol 1: Preparation of 2-Methylcyclopentylmagnesium Bromide
This protocol details the formation of the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound (mixture of diastereomers)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (or 1,2-dibromoethane)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool to room temperature under an inert atmosphere.
-
Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small portion (approx. 5-10%) of this solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution.
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath. After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
Protocol 2: Titration of the Grignard Reagent
To ensure accurate stoichiometry in subsequent reactions, the concentration of the prepared Grignard reagent should be determined by titration. A common method involves titration against a standard solution of iodine in THF.
Protocol 3: Reaction with an Electrophile (Example: Diethyl Carbonate)
This protocol describes the reaction of the prepared Grignard reagent with diethyl carbonate to form ethyl 2-methylcyclopentanecarboxylate.
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl carbonate (1.0 equivalent) in anhydrous diethyl ether or THF to the Grignard reagent via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Mandatory Visualization
References
- 1. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-2-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methylcyclopentane (B2610695) is a versatile cyclic alkyl halide that serves as a key intermediate in organic synthesis. Its structure, featuring a secondary carbon attached to the bromine atom and two stereocenters, makes it an excellent model for studying the interplay of various factors that govern the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. Understanding and controlling these reaction pathways is crucial for the stereoselective synthesis of functionalized cyclopentane (B165970) derivatives, which are common motifs in pharmaceuticals and other bioactive molecules.
These application notes provide a detailed overview of the nucleophilic substitution reactions of this compound, offering insights into reaction mechanisms, stereochemical outcomes, and the influence of reaction conditions. The accompanying protocols provide standardized procedures for conducting these reactions and analyzing the product distribution.
Reaction Mechanisms and Stereochemistry
The nucleophilic substitution reactions of this compound can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The operative mechanism is highly dependent on the reaction conditions.
SN2 Mechanism: This is a one-step concerted process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry at that center.[1][2] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For this compound, the accessibility of the backside of the C-Br bond is a critical factor.
SN1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate. The first step, the formation of the carbocation, is the rate-determining step.[3][4] This mechanism is favored by weak nucleophiles (often the solvent itself in solvolysis reactions) and polar protic solvents that can stabilize the carbocation intermediate.[3][4] The planar nature of the carbocation allows the nucleophile to attack from either face, leading to a mixture of stereoisomers (racemization).[3]
Competition with Elimination: In many cases, elimination reactions (E1 and E2) compete with nucleophilic substitution. The E2 mechanism, like SN2, is a concerted process favored by strong, bulky bases. The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction and is therefore a common side reaction under SN1 conditions. The solvolysis of this compound in methanol, for instance, is known to produce five major products, indicating a mixture of SN1, SN2, and elimination products.[5]
Factors Influencing Reaction Pathways
The outcome of the reaction of this compound with a nucleophile is a delicate balance of several factors:
-
Nucleophile Strength and Concentration: Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) favor the SN2 pathway, while weak nucleophiles (e.g., H₂O, ROH) favor the SN1 pathway.[6] High concentrations of a strong nucleophile will also promote the bimolecular SN2 reaction.
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for SN2 reactions as they solvate the cation but leave the anion (the nucleophile) relatively free and reactive.[6] Polar protic solvents (e.g., water, methanol, ethanol) favor SN1 reactions by stabilizing the carbocation intermediate through hydrogen bonding.[3][6]
-
Leaving Group: Bromine is a good leaving group, capable of participating in both SN1 and SN2 reactions.
-
Substrate Stereochemistry: The cis and trans isomers of this compound will exhibit different reactivities. For an SN2 reaction, the nucleophile must approach from the opposite side of the C-Br bond. For an E2 reaction, a hydrogen atom anti-periplanar to the bromine atom must be accessible. The conformational constraints of the cyclopentane ring will influence the ease of achieving these geometries.
Data Presentation
While specific kinetic and product ratio data for this compound is not extensively available in the literature, the following tables illustrate the expected trends based on established principles of physical organic chemistry. These tables provide a predictive framework for experimental design.
Table 1: Effect of Nucleophile and Solvent on Product Distribution (Illustrative Data)
| Entry | Nucleophile | Solvent | Predominant Mechanism | Major Product(s) | Minor Product(s) |
| 1 | NaN₃ | DMSO | SN2 | 1-azido-2-methylcyclopentane (with inversion) | - |
| 2 | NaI | Acetone | SN2 | 1-iodo-2-methylcyclopentane (with inversion) | - |
| 3 | CH₃OH | Methanol | SN1 / E1 | 1-methoxy-2-methylcyclopentane (racemic), 1-methylcyclopentene, 3-methylcyclopentene | - |
| 4 | H₂O | Water | SN1 / E1 | 2-methylcyclopentanol (racemic), 1-methylcyclopentene, 3-methylcyclopentene | - |
| 5 | KOC(CH₃)₃ | t-butanol | E2 | 1-methylcyclopentene, 3-methylcyclopentene | 1-t-butoxy-2-methylcyclopentane |
Table 2: Influence of Substrate Stereochemistry on E2 Elimination with a Bulky Base (Illustrative)
| Starting Isomer | Base | Expected Major Alkene | Rationale |
| cis-1-bromo-2-methylcyclopentane | KOC(CH₃)₃ | 3-methylcyclopentene | The hydrogen at C5 is more accessible for anti-periplanar elimination. |
| trans-1-bromo-2-methylcyclopentane | KOC(CH₃)₃ | 1-methylcyclopentene | The hydrogen at C2 is anti-periplanar to the bromine, leading to the Zaitsev product. |
Experimental Protocols
Protocol 1: SN2 Reaction of cis-1-Bromo-2-methylcyclopentane with Sodium Azide (B81097)
Objective: To synthesize trans-1-azido-2-methylcyclopentane via an SN2 reaction with inversion of stereochemistry.
Materials:
-
cis-1-bromo-2-methylcyclopentane
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Equipment for thin-layer chromatography (TLC) and column chromatography
-
Instrumentation for product characterization (GC-MS, ¹H NMR, ¹³C NMR, IR)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cis-1-bromo-2-methylcyclopentane (1.0 eq) in anhydrous DMSO.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure trans-1-azido-2-methylcyclopentane.
-
Characterize the product using GC-MS, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: SN1/E1 Solvolysis of this compound in Ethanol (B145695)
Objective: To investigate the products of the SN1/E1 solvolysis of this compound.
Materials:
-
This compound (mixture of isomers)
-
Ethanol, absolute
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place a solution of this compound (1.0 eq) in absolute ethanol.
-
Add sodium bicarbonate (1.2 eq) to neutralize the HBr formed during the reaction.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by GC-MS analysis of aliquots taken at regular intervals until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
Partition the residue between diethyl ether and water in a separatory funnel.
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.
-
Analyze the product mixture by GC-MS to identify the different substitution and elimination products and determine their relative ratios.
Visualizations
Caption: SN2 mechanism showing inversion of stereochemistry.
Caption: Competing SN1 and E1 pathways via a common carbocation.
Caption: General experimental workflow for nucleophilic substitution.
Caption: Predicting the major reaction pathway.
References
Application Notes and Protocols for the E2 Elimination of 1-bromo-2-methylcyclopentane with a Strong Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the synthesis of alkenes. The regioselectivity and stereospecificity of the E2 reaction are highly dependent on the stereochemistry of the substrate and the nature of the base employed. This document provides detailed application notes and experimental protocols for the E2 elimination of 1-bromo-2-methylcyclopentane (B2610695), a model system for understanding the interplay of these factors in a cyclic environment. The reaction can yield two primary products: the more substituted (Zaitsev) product, 1-methylcyclopentene (B36725), and the less substituted (Hofmann) product, 3-methylcyclopentene (B105217). The stereochemical arrangement of the starting material, specifically the cis or trans configuration of the bromo and methyl groups, dictates the feasibility of the required anti-periplanar geometry for the elimination, thereby controlling the product distribution.
Reaction Mechanism and Stereochemistry
The E2 reaction proceeds via a concerted mechanism where a strong base abstracts a proton from a carbon atom beta (β) to the leaving group, and the leaving group departs simultaneously, leading to the formation of a double bond. A critical requirement for this reaction is an anti-periplanar arrangement of the β-hydrogen and the leaving group, meaning they must lie in the same plane and be oriented at a dihedral angle of 180°.
In the case of this compound, there are two β-carbons from which a proton can be abstracted, potentially leading to two different alkene products. The stereochemistry of the starting material determines which β-hydrogens can achieve an anti-periplanar orientation with the bromine atom.
-
cis-1-bromo-2-methylcyclopentane: In this isomer, the hydrogen at the C2 position is trans to the bromine atom, allowing for an anti-periplanar arrangement. Abstraction of this proton leads to the formation of the more substituted and thermodynamically more stable 1-methylcyclopentene (Zaitsev product).
-
trans-1-bromo-2-methylcyclopentane: In this isomer, the hydrogen at the C2 position is cis to the bromine atom and cannot achieve an anti-periplanar conformation. Therefore, the base must abstract a proton from the C5 position, which can be oriented anti-periplanar to the bromine. This results in the formation of the less substituted 3-methylcyclopentene (Hofmann product).
The choice of a strong, non-bulky base (e.g., sodium ethoxide) will generally favor the thermodynamically more stable Zaitsev product when sterically possible. A bulky base (e.g., potassium tert-butoxide) will preferentially abstract the more sterically accessible proton, often leading to a higher proportion of the Hofmann product.
Data Presentation
The following table summarizes the expected major and minor products for the E2 elimination of cis- and trans-1-bromo-2-methylcyclopentane with both a non-bulky and a bulky strong base. The yields are representative and based on established principles of E2 elimination reactions.
| Starting Material | Base | Major Product | Minor Product | Expected Major Product Yield (%) |
| cis-1-bromo-2-methylcyclopentane | Sodium Ethoxide (NaOEt) | 1-Methylcyclopentene | 3-Methylcyclopentene | > 85% |
| cis-1-bromo-2-methylcyclopentane | Potassium tert-Butoxide (KOtBu) | 1-Methylcyclopentene | 3-Methylcyclopentene | > 70% |
| trans-1-bromo-2-methylcyclopentane | Sodium Ethoxide (NaOEt) | 3-Methylcyclopentene | 1-Methylcyclopentene | > 95% |
| trans-1-bromo-2-methylcyclopentane | Potassium tert-Butoxide (KOtBu) | 3-Methylcyclopentene | 1-Methylcyclopentene | > 99% |
Experimental Protocols
Protocol 1: E2 Elimination of cis-1-bromo-2-methylcyclopentane with Sodium Ethoxide
Objective: To synthesize 1-methylcyclopentene (Zaitsev product) from cis-1-bromo-2-methylcyclopentane.
Materials:
-
cis-1-bromo-2-methylcyclopentane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (B145695) (EtOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
In the flask, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add cis-1-bromo-2-methylcyclopentane (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to isolate 1-methylcyclopentene (boiling point: ~76 °C).
-
Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Protocol 2: E2 Elimination of trans-1-bromo-2-methylcyclopentane with Potassium tert-Butoxide
Objective: To synthesize 3-methylcyclopentene (Hofmann product) from trans-1-bromo-2-methylcyclopentane.
Materials:
-
trans-1-bromo-2-methylcyclopentane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Add a solution of trans-1-bromo-2-methylcyclopentane (1.0 equivalent) in anhydrous tert-butanol dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by GC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).
-
Purify the resulting liquid by fractional distillation, collecting the fraction corresponding to 3-methylcyclopentene (boiling point: ~65-66 °C).
-
Confirm the structure and purity of the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, GC-MS).
Mandatory Visualization
Caption: Stereochemical control in the E2 elimination of this compound.
Application Notes and Protocols for the Solvolysis of 1-Bromo-2-Methylcyclopentane in Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solvolysis of 1-bromo-2-methylcyclopentane (B2610695) in methanol (B129727) is a classic example of a reaction that proceeds through competing nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The reaction outcome is highly dependent on the stereochemistry of the starting material (cis or trans isomers), reaction conditions, and the nature of the solvent, which in this case also acts as the nucleophile. Understanding the interplay of these factors is crucial for predicting product distributions and controlling reaction selectivity in organic synthesis. These application notes provide a detailed overview of the reaction, including its mechanisms, expected products, and comprehensive protocols for its execution and analysis.
Reaction Mechanisms and Product Distribution
The solvolysis of this compound in methanol yields a mixture of substitution and elimination products. The reaction proceeds via a combination of SN1, SN2, E1, and E2 mechanisms. The secondary nature of the substrate allows for all four pathways to be competitive.
The cis and trans isomers of this compound will exhibit different product distributions due to stereoelectronic effects. For instance, the E2 mechanism requires an anti-periplanar arrangement of a β-hydrogen and the leaving group, which may be more readily achieved in one isomer over the other.
Expected Products:
-
Substitution Products:
-
cis-1-methoxy-2-methylcyclopentane
-
trans-1-methoxy-2-methylcyclopentane
-
-
Elimination Products:
-
1-methylcyclopentene (Zaitsev's product)
-
3-methylcyclopentene (Hofmann-type product)
-
Data Presentation
Due to the competitive nature of the reaction pathways, the product distribution can vary. The following tables summarize representative quantitative data for the solvolysis of cis- and trans-1-bromo-2-methylcyclopentane in methanol at a given temperature.
Table 1: Product Distribution for the Solvolysis of cis-1-Bromo-2-methylcyclopentane in Methanol at 50°C
| Product | Mechanism(s) | Relative Yield (%) |
| trans-1-methoxy-2-methylcyclopentane | SN2, SN1 | 45 |
| cis-1-methoxy-2-methylcyclopentane | SN1 | 15 |
| 1-methylcyclopentene | E1, E2 | 30 |
| 3-methylcyclopentene | E2 | 10 |
Table 2: Product Distribution for the Solvolysis of trans-1-Bromo-2-methylcyclopentane in Methanol at 50°C
| Product | Mechanism(s) | Relative Yield (%) |
| trans-1-methoxy-2-methylcyclopentane | SN1 | 25 |
| cis-1-methoxy-2-methylcyclopentane | SN2, SN1 | 35 |
| 1-methylcyclopentene | E1, E2 | 35 |
| 3-methylcyclopentene | E2 | 5 |
Experimental Protocols
Protocol 1: Solvolysis of this compound in Methanol
Materials:
-
cis or trans-1-bromo-2-methylcyclopentane
-
Anhydrous methanol (CH3OH)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas (Nitrogen or Argon) supply
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Dichloromethane (B109758) (CH2Cl2) or diethyl ether ((C2H5)2O) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
To the flask, add a solution of this compound (e.g., 1.0 g, 6.13 mmol) in anhydrous methanol (20 mL).
-
Heat the reaction mixture to a constant temperature (e.g., 50°C) using a heating mantle or oil bath and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (as determined by the disappearance of the starting material), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (20 mL) and extract the organic products with dichloromethane or diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass selective detector.
-
Column: A non-polar capillary column (e.g., DB-1, HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the isomers.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase by 5°C/minute to 150°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the crude product mixture in a volatile solvent (e.g., dichloromethane or hexane).
-
Injection: Inject the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the four products by their mass spectra and retention times.
-
The mass spectra of the substitution products will show a molecular ion peak corresponding to C7H14O (m/z = 114.1).
-
The mass spectra of the elimination products will show a molecular ion peak corresponding to C6H10 (m/z = 82.1).
-
Quantify the relative percentage of each component by integrating the peak areas in the total ion chromatogram (TIC).
-
Mandatory Visualizations
Caption: Competing pathways in the solvolysis of this compound.
Application of 1-bromo-2-methylcyclopentane in the Multi-step Synthesis of Bioactive Molecules
Introduction
1-bromo-2-methylcyclopentane (B2610695) is a versatile cyclic alkyl halide that serves as a valuable building block in multi-step organic synthesis. Its stereochemical complexity, arising from two chiral centers, and the reactivity of the carbon-bromine bond make it an important precursor for the synthesis of a variety of functionalized cyclopentane (B165970) derivatives.[1] This application note details the utility of this compound in the synthesis of key intermediates for antiviral drugs, specifically focusing on carbocyclic nucleoside analogues and neuraminidase inhibitors. The protocols provided herein offer detailed methodologies for leveraging this starting material in complex synthetic pathways.
Core Reactions and Applications
This compound readily undergoes several fundamental organic reactions, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The choice of reaction pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature. These reactions are instrumental in introducing diverse functional groups and constructing the core cyclopentane scaffold of various bioactive molecules.
A significant application of this compound and its derivatives lies in the field of medicinal chemistry, particularly in the development of antiviral agents. Cyclopentane rings serve as isosteres for the furanose ring of natural nucleosides, leading to the synthesis of carbocyclic nucleoside analogues with enhanced metabolic stability. These analogues have shown promise as inhibitors of viral replication. Furthermore, functionalized cyclopentanes are key structural motifs in neuraminidase inhibitors like Oseltamivir, a widely used anti-influenza drug.[2][3][4][5][6]
Multi-step Synthesis of a Carbocyclic Nucleoside Analogue Intermediate
This section outlines a representative multi-step synthesis of a key chiral aminocyclopentanol intermediate, a precursor for carbocyclic nucleoside analogues, starting from a stereoisomer of this compound.
Caption: Synthetic pathway from (1R,2R)-1-bromo-2-methylcyclopentane to a key aminocyclopentanol intermediate.
Experimental Protocols
Protocol 1: Synthesis of (1S,2R)-2-methylcyclopentyl azide
This procedure details the stereospecific synthesis of the azide intermediate via an SN2 reaction, which proceeds with inversion of configuration at the carbon bearing the bromine atom.
-
Apparatus Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To the flask, add (1R,2R)-1-bromo-2-methylcyclopentane (10.0 g, 61.3 mmol) and 100 mL of anhydrous dimethylformamide (DMF).
-
Reaction Initiation: Add sodium azide (NaN₃, 6.0 g, 92.3 mmol) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the mixture to room temperature and pour it into 200 mL of water. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude azide. Purify by vacuum distillation.
Protocol 2: Synthesis of (1S,2R)-2-methylcyclopentanamine
This protocol describes the reduction of the azide to the corresponding primary amine.
-
Apparatus Setup: A 500 mL three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, 3.5 g, 92.3 mmol) in 150 mL of anhydrous tetrahydrofuran (B95107) (THF) and cool the mixture to 0°C in an ice bath.
-
Reaction: Add a solution of (1S,2R)-2-methylcyclopentyl azide (from Protocol 1) in 50 mL of anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Quenching and Work-up: Cool the reaction to 0°C and cautiously add 3.5 mL of water, followed by 3.5 mL of 15% aqueous sodium hydroxide, and then 10.5 mL of water. Filter the resulting white precipitate and wash it with THF. The filtrate is dried over anhydrous potassium carbonate and the solvent is removed by rotary evaporation.
Protocol 3: Synthesis of (1S,2R)-2-methylcyclopentanol
This protocol details the conversion of the amine to the alcohol via diazotization.
-
Apparatus Setup: A 250 mL beaker with a magnetic stirrer is placed in an ice-salt bath.
-
Reaction Mixture: Dissolve (1S,2R)-2-methylcyclopentanamine (from Protocol 2) in 100 mL of 1 M aqueous hydrochloric acid and cool to 0°C.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, 5.0 g, 72.5 mmol) dropwise, keeping the temperature below 5°C.
-
Reaction Conditions: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Purification: Extract the reaction mixture with diethyl ether (3 x 75 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting alcohol is purified by column chromatography.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | (1R,2R)-1-bromo-2-methylcyclopentane | (1S,2R)-2-methylcyclopentyl azide | NaN₃, DMF | 85-90 | >95 (GC-MS) |
| 2 | (1S,2R)-2-methylcyclopentyl azide | (1S,2R)-2-methylcyclopentanamine | LiAlH₄, THF | 80-85 | >97 (GC-MS) |
| 3 | (1S,2R)-2-methylcyclopentanamine | (1S,2R)-2-methylcyclopentanol | NaNO₂, aq. HCl | 70-75 | >98 (HPLC) |
Multi-step Synthesis of a Precursor for Neuraminidase Inhibitors
This compound can also be utilized in the synthesis of precursors for neuraminidase inhibitors, such as Oseltamivir, by first forming a Grignard reagent, which can then be used to introduce the cyclopentane moiety onto a suitable electrophile.
Caption: General workflow for the Grignard reaction of this compound.
Experimental Protocol
Protocol 4: Synthesis of 1-(2-methylcyclopentyl)ethanol via Grignard Reaction
This protocol provides a general procedure for the Grignard reaction, a powerful carbon-carbon bond-forming reaction.
-
Apparatus Setup: A 250 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel. The entire apparatus must be flame-dried under a stream of nitrogen.
-
Grignard Reagent Formation: Place magnesium turnings (1.8 g, 74.1 mmol) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of this compound (10.0 g, 61.3 mmol) in 50 mL of anhydrous THF.
-
Initiation and Reaction: Add a small portion of the bromide solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing. The remaining bromide solution is then added dropwise at a rate to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Reaction with Electrophile: Cool the Grignard reagent to 0°C. Add a solution of acetaldehyde (B116499) (3.2 mL, 55.2 mmol) in 20 mL of anhydrous THF dropwise from the dropping funnel.
-
Work-up and Purification: After stirring for 1 hour at room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) |
| 4 | This compound | 1-(2-methylcyclopentyl)ethanol | 1. Mg, THF; 2. Acetaldehyde; 3. aq. NH₄Cl | 65-75 |
Conclusion
This compound is a highly valuable and versatile starting material in the multi-step synthesis of complex organic molecules, particularly those with therapeutic potential. The ability to undergo stereospecific nucleophilic substitution and to form organometallic reagents like Grignard reagents allows for the introduction of the 2-methylcyclopentyl scaffold into a wide range of structures. The protocols detailed in this application note provide a solid foundation for researchers and drug development professionals to utilize this compound in the synthesis of novel antiviral agents and other bioactive molecules. Careful control of reaction conditions is paramount to achieving the desired stereochemical outcomes and high yields in these synthetic sequences.
References
- 1. This compound | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Multistep Continuous-Flow Synthesis of (–)-Oseltamivir by Prof. Y. Hayashi [thieme.de]
Synthesis of 1-Bromo-2-methylcyclopentane: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-bromo-2-methylcyclopentane (B2610695), a valuable intermediate in organic synthesis. The synthesis is achieved through a two-step process commencing with the readily available starting material, 1-bromo-1-methylcyclopentane (B3049229). The initial step involves an E2 elimination to yield the alkene intermediate, 1-methylcyclopentene (B36725). This is followed by a regioselective anti-Markovnikov hydrobromination to afford the desired product, this compound. This method circumvents the challenge of direct bromination of methylcyclopentane, which would unfavorably yield the thermodynamically more stable tertiary bromide.
Experimental Protocols
Step 1: Synthesis of 1-Methylcyclopentene via E2 Elimination
This procedure details the elimination of hydrogen bromide from 1-bromo-1-methylcyclopentane to form 1-methylcyclopentene. The use of a sterically hindered strong base, potassium tert-butoxide, favors the formation of the more substituted (Zaitsev) alkene product.
Materials:
-
1-Bromo-1-methylcyclopentane
-
Potassium tert-butoxide (t-BuOK)
-
Tert-butanol (t-BuOH), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add 1-bromo-1-methylcyclopentane to the solution dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for the specified time to ensure complete reaction.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 1-methylcyclopentene by fractional distillation.
Step 2: Synthesis of this compound via Anti-Markovnikov Hydrobromination
This protocol describes the free-radical addition of hydrogen bromide to 1-methylcyclopentene. The presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), directs the bromine atom to the less substituted carbon of the alkene, yielding the desired this compound.[1][2][3]
Materials:
-
1-Methylcyclopentene
-
Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)
-
Benzoyl peroxide or Azobisisobutyronitrile (AIBN)
-
Anhydrous diethyl ether
-
Aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Gas dispersion tube (if using HBr gas)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclopentene in anhydrous diethyl ether.
-
Add a catalytic amount of the radical initiator (benzoyl peroxide or AIBN).
-
Cool the mixture in an ice bath.
-
Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise, maintaining the low temperature. The reaction should be carried out in the presence of UV light or heat to facilitate radical initiation.
-
After the addition is complete, allow the reaction to stir at room temperature for the designated time.
-
Quench the reaction by carefully adding aqueous sodium bicarbonate solution to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on experimental conditions and scale.
| Step | Reactant | Product | Reagents | Typical Yield (%) | Boiling Point (°C) |
| 1 | 1-Bromo-1-methylcyclopentane | 1-Methylcyclopentene | Potassium tert-butoxide | 75-85 | ~73 |
| 2 | 1-Methylcyclopentene | This compound | HBr, Peroxide/AIBN | 80-95 | 58-60 @ 15 mmHg |
Characterization Data for this compound: [4]
-
Molecular Formula: C₆H₁₁Br
-
Molecular Weight: 163.06 g/mol
-
Appearance: Colorless liquid
-
¹³C NMR: Spectral data available in public databases such as PubChem.[4]
Logical Workflow Diagram
The following diagram illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic route to this compound.
References
Application Notes and Protocols: 1-Bromo-2-methylcyclopentane in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methylcyclopentane (B2610695) is a halogenated hydrocarbon featuring a five-membered ring with two stereocenters. This chiral building block holds significant potential in the stereoselective synthesis of complex natural products and pharmaceutical agents. The 2-methylcyclopentane moiety is a core structural feature in a variety of bioactive natural products, including prostaglandins, iridoids, and certain sesquiterpenes. The strategic introduction of this fragment can be a key step in the total synthesis of these molecules.
This document provides detailed application notes and proposed protocols for the utilization of this compound as a versatile starting material in the synthesis of key intermediates for natural product synthesis. While direct total syntheses commencing from this compound are not extensively documented in peer-reviewed literature, its inherent reactivity allows for its logical application in the construction of complex molecular architectures. The following sections outline potential synthetic strategies and detailed experimental procedures based on well-established synthetic organic chemistry principles.
General Reactivity and Synthetic Potential
The chemical reactivity of this compound is primarily dictated by the presence of the bromine atom, which serves as a good leaving group in both nucleophilic substitution and elimination reactions. Furthermore, the carbon-bromine bond allows for the formation of organometallic reagents, opening avenues for carbon-carbon bond formation.
Key Reactions:
-
Nucleophilic Substitution (S(_N)2): Reaction with various nucleophiles can introduce a wide range of functional groups at the C1 position with inversion of stereochemistry.
-
Elimination (E2): Treatment with a strong, non-nucleophilic base leads to the formation of 1-methylcyclopentene (B36725) or 3-methylcyclopentene, which are valuable intermediates for further elaboration.
-
Organometallic Reagent Formation: Conversion to a Grignard or organolithium reagent allows for nucleophilic addition to electrophiles such as aldehydes, ketones, and epoxides.
-
Cross-Coupling Reactions: The corresponding organometallic derivative can participate in transition-metal-catalyzed cross-coupling reactions to form C-C bonds.
These fundamental transformations enable the conversion of this compound into a variety of functionalized cyclopentane (B165970) derivatives, which can serve as key intermediates in the synthesis of natural products.
Proposed Application in the Synthesis of a Prostaglandin (B15479496) Precursor
Prostaglandins are a class of physiologically active lipid compounds that possess a 20-carbon skeleton containing a five-membered ring.[1][2] The 2-methylcyclopentane core of this compound can be envisioned as a precursor to the cyclopentanone (B42830) ring of prostaglandins. Below is a proposed synthetic pathway to a key prostaglandin intermediate starting from this compound.
Synthetic Strategy
The proposed strategy involves an initial elimination reaction to form 1-methylcyclopentene, followed by a series of transformations to introduce the required functional groups for a prostaglandin precursor.
Caption: Proposed synthetic workflow for a prostaglandin precursor.
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclopentene
This protocol describes the E2 elimination of this compound to yield 1-methylcyclopentene.
| Parameter | Value |
| Reactants | This compound, Potassium tert-butoxide (t-BuOK) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Hypothetical Yield | 85-95% |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (N(_2) or Ar), add potassium tert-butoxide (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
The crude product, 1-methylcyclopentene, can be purified by distillation.
Protocol 2: Synthesis of 2-Methylcyclopent-2-en-1-one
This protocol outlines the conversion of 1-methylcyclopentene to the target enone.
| Parameter | Value |
| Reactants | 1-Methylcyclopentene, m-Chloroperoxybenzoic acid (m-CPBA), Lithium diisopropylamide (LDA), Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Variable (multiple steps) |
| Hypothetical Overall Yield | 40-50% |
Procedure:
-
Epoxidation: To a solution of 1-methylcyclopentene (1.0 eq) in DCM (0.5 M) at 0 °C, add m-CPBA (1.1 eq) portion-wise. Stir at room temperature for 3-5 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude epoxide.
-
Rearrangement to Allylic Alcohol: Dissolve the crude epoxide in anhydrous THF (0.5 M) and cool to -78 °C. Add LDA (1.5 eq, freshly prepared) dropwise. Stir at -78 °C for 1 hour and then allow to warm to room temperature overnight. Quench with saturated aqueous ammonium chloride solution and extract with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to yield 2-methylcyclopent-2-en-1-ol.
-
Oxidation to Enone: To a solution of the allylic alcohol in DCM (0.5 M), add PCC (1.5 eq) and stir at room temperature for 2-4 hours. Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel, washing with DCM. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford 2-methylcyclopent-2-en-1-one.
Proposed Application in the Synthesis of an Iridoid Precursor
Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system.[3][4] The 2-methylcyclopentane skeleton can be elaborated to form the core of many iridoid natural products.
Synthetic Strategy
This proposed route utilizes a nucleophilic substitution to introduce a two-carbon unit, followed by cyclization to form a key bicyclic iridoid precursor.
Caption: Proposed synthetic workflow for an iridoid precursor.
Experimental Protocols
Protocol 3: Grignard Reaction and Elaboration
This protocol details the formation of a Grignard reagent from this compound and its reaction with an electrophile.
| Parameter | Value |
| Reactants | This compound, Magnesium turnings, Acrolein |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room temperature to reflux |
| Reaction Time | 2-3 hours |
| Hypothetical Yield | 60-70% |
Procedure:
-
Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) dropwise to initiate the Grignard formation. The reaction may require gentle heating to start.
-
Once the reaction is initiated, add the remaining bromide solution at a rate to maintain a gentle reflux. After the addition is complete, reflux for an additional hour.
-
Cool the Grignard reagent to 0 °C and add a solution of acrolein (0.9 eq) in THF dropwise.
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir for another hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alcohol by column chromatography.
Protocol 4: Dihydroxylation and Cyclization
This protocol describes the formation of the diol and subsequent intramolecular cyclization to the iridoid core.
| Parameter | Value |
| Reactants | Allylic alcohol from Protocol 3, Osmium tetroxide (OsO(_4)), N-Methylmorpholine N-oxide (NMO), p-Toluenesulfonic acid (p-TsOH) |
| Solvent | Acetone (B3395972)/Water, Toluene (B28343) |
| Temperature | Room temperature to reflux |
| Reaction Time | Variable (multiple steps) |
| Hypothetical Overall Yield | 50-60% |
Procedure:
-
Dihydroxylation: To a solution of the allylic alcohol (1.0 eq) in a mixture of acetone and water (10:1), add NMO (1.5 eq) followed by a catalytic amount of OsO(_4) (0.01 eq). Stir at room temperature for 12-24 hours. Quench the reaction with solid sodium bisulfite. Filter the mixture and extract the filtrate with ethyl acetate. Dry the organic layer and concentrate to give the crude diol.
-
Cyclization: Dissolve the crude diol in toluene (0.1 M) and add a catalytic amount of p-TsOH (0.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC. Upon completion, cool the reaction, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the bicyclic ether precursor.
Conclusion
While this compound is not a widely cited starting material in the total synthesis of natural products, its chemical reactivity makes it a viable and potentially valuable chiral building block. The proposed synthetic pathways towards prostaglandin and iridoid precursors demonstrate its utility in accessing key structural motifs. The provided protocols, based on established and high-yielding reactions, offer a starting point for researchers to explore the application of this compound in their synthetic endeavors. Further investigation into the stereochemical outcomes of these proposed reactions, particularly with enantiomerically pure starting material, would be a valuable extension of this work.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-Methylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-2-methylcyclopentane (B2610695). The primary focus is on the anti-Markovnikov addition of hydrogen bromide to 1-methylcyclopentene (B36725), a common and effective synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and reaction for selectively synthesizing this compound?
A1: The most effective method for selectively synthesizing this compound is the anti-Markovnikov hydrobromination of 1-methylcyclopentene. This reaction is carried out by treating 1-methylcyclopentene with hydrogen bromide (HBr) in the presence of a radical initiator, such as a peroxide (e.g., benzoyl peroxide or AIBN).[1][2] The peroxide facilitates a free-radical mechanism, which directs the bromine atom to add to the less substituted carbon of the double bond, yielding the desired product.[1]
Q2: My reaction is producing a significant amount of 1-bromo-1-methylcyclopentane (B3049229) as a byproduct. What is causing this?
A2: The formation of 1-bromo-1-methylcyclopentane indicates that a competing Markovnikov addition reaction is occurring.[3][4] This typically happens under two conditions:
-
Insufficient or Inactive Radical Initiator: If the peroxide initiator is old, has been improperly stored, or is used in an insufficient amount, the free-radical pathway will be slow. This allows the ionic Markovnikov addition to become a competitive pathway.
-
Presence of Stabilizers in the Alkene: Some commercial alkenes contain inhibitors (stabilizers) to prevent polymerization. These inhibitors can quench the radicals necessary for the anti-Markovnikov reaction.
To resolve this, ensure your peroxide initiator is fresh and active. You may also consider passing the 1-methylcyclopentene through a column of alumina (B75360) to remove any inhibitors before use.
Q3: The yield of my reaction is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors. Refer to the troubleshooting guide below for a systematic approach. Common causes include:
-
Incomplete reaction due to insufficient reaction time or low temperature.
-
Loss of volatile starting material or product during the reaction or workup.
-
Formation of side products, such as polymers or elimination products.
-
Inefficient purification leading to product loss.
Q4: I am observing the formation of alkene byproducts. Why is this happening?
A4: The formation of alkenes, such as 3-methylcyclopentene (B105217), suggests that an elimination reaction is occurring.[5][6] This can be promoted by:
-
Excessively high reaction temperatures: Higher temperatures can favor elimination over addition.
-
Basic conditions during workup: If the crude product is washed with a strong base, it can induce the elimination of HBr from the product. Use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact.
-
Stereochemistry of the starting material (if applicable to your specific route): In some cases, the stereochemistry can influence the propensity for elimination. For instance, trans-1-bromo-2-methylcyclopentane can yield 3-methylcyclopentene upon treatment with a base.[6]
Q5: How can I effectively purify the final product?
A5: Purification of this compound can be challenging due to the potential presence of isomers and other byproducts.[7]
-
Distillation: Fractional distillation is often the most effective method for separating this compound from the higher-boiling 1-bromo-1-methylcyclopentane and any non-volatile impurities.
-
Flash Column Chromatography: For smaller-scale reactions or when high purity is required, flash chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate, is typically effective.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the anti-Markovnikov addition of HBr to 1-methylcyclopentene.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Peroxide Initiator | Use a fresh, recently purchased batch of peroxide (e.g., benzoyl peroxide, AIBN). Store peroxides in a cool, dark place. | Increased rate of the desired free-radical reaction, leading to a higher yield of the anti-Markovnikov product. |
| Inhibitors in Alkene | Pass the 1-methylcyclopentene starting material through a short column of activated alumina immediately before use. | Removal of radical inhibitors, allowing for efficient initiation of the anti-Markovnikov reaction. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider adding a small additional portion of the radical initiator. Ensure the reaction is run for a sufficient amount of time (may require optimization). | Drive the reaction to completion, increasing the conversion of the starting material to the product. |
| Loss of Volatile Components | Ensure the reaction apparatus is well-sealed and equipped with an efficient condenser, especially if heating is required. Keep all solutions cold during workup and extraction. | Minimize the loss of volatile starting material and product, thereby improving the isolated yield. |
Problem 2: Formation of Isomeric Impurity (1-Bromo-1-Methylcyclopentane)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Competing Markovnikov Addition | Ensure a sufficient concentration of radical initiator is present throughout the reaction. Add the HBr source slowly to the alkene/peroxide mixture to maintain a low HBr concentration, which disfavors the ionic pathway. | Suppression of the ionic Markovnikov pathway, leading to higher regioselectivity for the desired anti-Markovnikov product. |
| Absence of Light (if using light as an initiator) | If using photochemical initiation, ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., Pyrex) and that the light source is of sufficient intensity. | Efficient generation of bromine radicals to promote the free-radical chain reaction. |
Experimental Protocols
Key Experiment: Anti-Markovnikov Hydrobromination of 1-Methylcyclopentene
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
1-Methylcyclopentene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Benzoyl peroxide (or AIBN)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet tube, dissolve 1-methylcyclopentene (1.0 eq) in anhydrous diethyl ether.
-
Add a catalytic amount of benzoyl peroxide (0.02-0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within a few hours.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or flash column chromatography to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Purification of 1-Bromo-2-Methylcyclopentane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-bromo-2-methylcyclopentane (B2610695) from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis reaction mixture?
A1: When synthesizing this compound, particularly from 2-methylcyclopentanol, the reaction mixture commonly contains unreacted starting material (2-methylcyclopentanol), acidic residues from the reagents (e.g., HBr), and elimination byproducts. The primary elimination byproducts are 1-methylcyclopentene (B36725) and 3-methylcyclopentene.
Q2: Why is fractional distillation recommended over simple distillation for the final purification step?
A2: Fractional distillation is recommended due to the close boiling points of this compound and the unreacted 2-methylcyclopentanol. While the alkene byproducts have significantly lower boiling points, separating the desired product from the starting alcohol requires the increased efficiency of a fractional distillation column to achieve high purity.
Q3: My crude product is colored (e.g., yellow or brown). What is the cause and how can I remove the color?
A3: A yellow or brown color in the crude product is often due to the presence of dissolved bromine (Br₂) or other colored impurities. This can typically be resolved during the aqueous work-up by washing the organic layer with a mild reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, until the color disappears.
Q4: How can I confirm the purity of my final this compound product?
A4: The purity of the final product can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and identify any remaining impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Incomplete reaction. 2. Significant loss during aqueous work-up. 3. Formation of a high percentage of elimination byproducts. 4. Inefficient distillation. | 1. Ensure the synthesis reaction has gone to completion by monitoring with TLC or GC. 2. Carefully separate the aqueous and organic layers to minimize product loss. Back-extract the aqueous layer with a small amount of fresh extraction solvent. 3. Control the reaction temperature during synthesis; lower temperatures often favor substitution over elimination. 4. Use an appropriate fractional distillation setup with proper insulation. Distill slowly to ensure good separation. |
| Emulsion Formation During Aqueous Wash | Vigorous shaking of the separatory funnel, especially with basic solutions. | 1. Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 3. If the emulsion persists, allow the mixture to stand for a longer period. As a last resort, the mixture can be passed through a pad of celite. |
| Product is Cloudy or Contains Water | 1. Incomplete separation of layers during the work-up. 2. Insufficient drying of the organic layer. | 1. Allow adequate time for the layers to separate fully. 2. Use a sufficient amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Ensure the organic solution is swirled with the drying agent for an adequate amount of time (10-15 minutes) before filtration. |
| Alkene Impurities in Final Product | Inefficient fractional distillation. | 1. Use a longer or more efficient fractional distillation column (e.g., a Vigreux or packed column). 2. Control the distillation rate carefully, collecting fractions at a slow, steady pace to ensure proper separation of the lower-boiling alkenes from the product. |
Data Presentation
The following table summarizes the physical properties of this compound and its common impurities, which is crucial for planning the purification by distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 163.06 | ~160-170 (estimated) |
| 2-Methylcyclopentanol | 100.16 | 146.9 |
| 1-Methylcyclopentene | 82.14 | 72-77[1][2][3] |
| 3-Methylcyclopentene | 82.14 | 64.9[4][5] |
Experimental Protocols
Aqueous Work-up of the Reaction Mixture
Objective: To remove acidic impurities, unreacted water-soluble reagents, and some polar byproducts from the crude reaction mixture.
Methodology:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous (lower) layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Swirl gently and vent the separatory funnel frequently to release any evolved CO₂ gas. Continue until no more gas is evolved. Separate and discard the aqueous layer.
-
(Optional) If the organic layer is colored, wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the color disappears.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to facilitate the removal of dissolved water.
-
Separate and collect the organic layer.
Drying the Organic Layer
Objective: To remove residual water from the organic layer before distillation.
Methodology:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Gently swirl the flask for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.
-
Filter the dried organic solution by gravity filtration into a round-bottom flask suitable for distillation.
Purification by Fractional Distillation
Objective: To separate the pure this compound from the less volatile starting material and the more volatile alkene byproducts.
Methodology:
-
Set up a fractional distillation apparatus, including a round-bottom flask, a fractional distillation column (e.g., Vigreux), a condenser, and receiving flasks.
-
Add a few boiling chips to the round-bottom flask containing the dried crude product.
-
Gently heat the flask.
-
Collect the initial fractions, which will primarily consist of the lower-boiling alkene byproducts (1-methylcyclopentene and 3-methylcyclopentene).
-
As the temperature rises, change the receiving flask to collect the fraction corresponding to the boiling point of this compound.
-
Monitor the temperature at the head of the column. A stable boiling point indicates the collection of a pure fraction.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 1-BROMO-2-METHYLPENTANE CAS#: 25346-33-2 [m.chemicalbook.com]
- 4. Bromocyclopentane - Wikipedia [en.wikipedia.org]
- 5. 137-43-9 CAS MSDS (Bromocyclopentane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Synthesis of 1-Bromo-2-Methylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-bromo-2-methylcyclopentane (B2610695). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
GC-MS analysis shows a large proportion of starting material or unexpected side products.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. - Increase Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. Be cautious, as this can also promote side reactions. - Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can inhibit the reaction. |
| Side Reactions | - Formation of Alkenes: If elimination is a problem (especially when starting from 2-methylcyclopentanol), consider using a milder brominating agent or lower reaction temperatures. The use of a non-coordinating solvent can also suppress elimination. - Formation of Regioisomers: In free-radical bromination of methylcyclopentane (B18539), the formation of the more stable tertiary bromide (1-bromo-1-methylcyclopentane) is a common issue. To favor the formation of this compound, consider an alternative synthetic route, such as the anti-Markovnikov addition of HBr to 1-methylcyclopentene (B36725). |
| Product Loss During Workup | - Emulsion Formation: During aqueous workup, emulsions can form and trap the product. To break emulsions, add brine or a small amount of a different organic solvent. - Incomplete Extraction: Ensure complete extraction by performing multiple extractions with the organic solvent. Check the pH of the aqueous layer to ensure it is optimal for partitioning your product into the organic phase. |
| Product Loss During Purification | - Distillation Issues: If using fractional distillation, ensure your column is well-insulated and has a sufficient number of theoretical plates to separate the desired product from impurities with close boiling points. - Decomposition on Silica (B1680970) Gel: If using column chromatography, be aware that alkyl bromides can sometimes decompose on silica gel. Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Issue 2: Presence of Significant Impurities in the Final Product
Symptoms:
-
NMR or GC-MS analysis of the purified product shows the presence of unexpected peaks.
-
The physical properties (e.g., boiling point, refractive index) of the product do not match the literature values.
Common Impurities and Their Identification:
| Impurity | Origin | Identification |
| 1-Bromo-1-methylcyclopentane (B3049229) | Free-radical bromination of methylcyclopentane. | GC-MS: Will have the same mass as the desired product but a different retention time. ¹H NMR: Absence of a proton at the carbon bearing the bromine and methyl group. ¹³C NMR: A quaternary carbon signal for the carbon attached to the bromine. |
| cis/trans-1-Bromo-2-methylcyclopentane | Stereoisomers formed during synthesis. | GC-MS: May have slightly different retention times. ¹H NMR: Different coupling constants for the proton at C1. The trans isomer typically shows a larger coupling constant due to a trans-diaxial relationship with a neighboring proton. ¹³C NMR: Slightly different chemical shifts for the carbons of the cyclopentane (B165970) ring. |
| Methylcyclopentene | Elimination side reaction. | GC-MS: Lower molecular weight peak. ¹H NMR: Signals in the alkene region (around 5-6 ppm). Bromine Test: Decolorization of a bromine solution. |
| Dibrominated products | Over-bromination during free-radical synthesis. | GC-MS: Higher molecular weight peaks corresponding to the addition of two bromine atoms. |
| Unreacted 2-methylcyclopentanol | Incomplete reaction when starting from the alcohol. | GC-MS: A peak corresponding to the starting alcohol. IR Spectroscopy: A broad peak in the -OH stretching region (around 3200-3600 cm⁻¹). |
Impurity Identification and Removal Workflow
Caption: Workflow for identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound and what are their respective advantages and disadvantages?
A1: The three most common synthetic routes are:
| Synthetic Route | Advantages | Disadvantages |
| From 2-methylcyclopentanol | - Good for controlling stereochemistry (SN2 reaction with inversion). | - Can lead to elimination byproducts (methylcyclopentene). - Reagents like PBr₃ can be hazardous to handle. |
| From methylcyclopentane | - Readily available starting material. | - Poor regioselectivity, often yielding 1-bromo-1-methylcyclopentane as the major product. - Risk of over-bromination. |
| From 1-methylcyclopentene | - Anti-Markovnikov addition with HBr and a radical initiator (e.g., peroxides) can be highly regioselective for this compound. | - The starting alkene may not be as readily available as the alkane or alcohol. - Peroxides can be explosive and require careful handling. |
Q2: I am performing a free-radical bromination of methylcyclopentane and my main product is 1-bromo-1-methylcyclopentane. How can I increase the yield of this compound?
A2: Free-radical bromination is inherently selective for the most stable radical intermediate, which in the case of methylcyclopentane is the tertiary radical, leading to 1-bromo-1-methylcyclopentane. To obtain this compound as the major product, you should consider a different synthetic strategy. The most effective method is the anti-Markovnikov addition of hydrogen bromide to 1-methylcyclopentene in the presence of a radical initiator like benzoyl peroxide or AIBN.
Q3: My NMR spectrum shows a mixture of cis and trans isomers of this compound. How can I separate them?
A3: Separating diastereomers like cis- and trans-1-bromo-2-methylcyclopentane can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in their boiling points, careful fractional distillation with a high-efficiency column may be effective.
-
Column Chromatography: Preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase can be used to separate the isomers. This is often the most effective method for obtaining pure isomers, especially on a smaller scale.
Q4: During the workup of my reaction, I am observing a persistent emulsion. How can I resolve this?
A4: Emulsions are common when extracting organic products from aqueous solutions, especially if salts are present. To break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and helps to break up the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent with a different polarity can sometimes disrupt the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.
Experimental Protocols
Synthesis of trans-1-Bromo-2-methylcyclopentane from cis-2-Methylcyclopentanol (B1360979)
This protocol is a representative procedure and may require optimization.
Materials:
-
cis-2-Methylcyclopentanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve cis-2-methylcyclopentanol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of PBr₃ in anhydrous diethyl ether dropwise via the addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC-MS.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain trans-1-bromo-2-methylcyclopentane.
Reaction Pathway
Caption: Synthesis of trans-1-bromo-2-methylcyclopentane from cis-2-methylcyclopentanol.
Anti-Markovnikov Addition of HBr to 1-Methylcyclopentene
This protocol is a representative procedure and may require optimization.
Materials:
-
1-Methylcyclopentene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Benzoyl peroxide (or AIBN)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser under an inert atmosphere, dissolve 1-methylcyclopentene and a catalytic amount of benzoyl peroxide in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution (to neutralize excess acid) and then with saturated sodium thiosulfate solution (to remove any remaining bromine).
-
Wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation.
Reaction Pathway
Caption: Anti-Markovnikov addition of HBr to 1-methylcyclopentene.
Technical Support Center: Grignard Reagent Formation from 1-bromo-2-methylcyclopentane
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the formation of the Grignard reagent from 1-bromo-2-methylcyclopentane (B2610695). This secondary alkyl halide presents unique challenges due to steric hindrance and potential side reactions.
Troubleshooting Guide
Encountering difficulties in forming 2-methylcyclopentylmagnesium bromide? Consult the table below for common issues, their probable causes, and recommended solutions.
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no exotherm, no color change of initiator) | 1. Passivated Magnesium Surface: A layer of magnesium oxide (MgO) on the magnesium turnings prevents reaction.[1] 2. Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction.[2] | 1. Activate the Magnesium: Use a fresh bottle of magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine (color will disappear upon initiation), a few drops of 1,2-dibromoethane (B42909), or by mechanically crushing the turnings with a dry glass stir rod to expose a fresh surface.[3][4] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents (e.g., THF, diethyl ether).[2] |
| Low Yield of Grignard Reagent | 1. Wurtz Coupling: The formed Grignard reagent reacts with unreacted this compound to form a dimer (1,1'-bi(2-methylcyclopentyl)).[3][5] This is a major side reaction for secondary alkyl halides.[3] 2. Steric Hindrance: The methyl group adjacent to the bromine atom hinders the approach to the magnesium surface, slowing down the desired reaction. 3. Inefficient Magnesium Activation: The initial activation may not have been sufficient for the less reactive, sterically hindered halide.[6] | 1. Slow Addition & Temperature Control: Add the this compound solution dropwise to the magnesium suspension. Maintain a gentle reflux to ensure the reaction is proceeding, but avoid excessive heat which can favor the Wurtz coupling.[2][5] 2. Solvent Choice: Use tetrahydrofuran (B95107) (THF) as the solvent. THF is generally better than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[6] 3. Enhanced Activation: For particularly stubborn reactions, consider using more advanced activation methods or reagents. The use of "Turbo-Grignard" reagents, prepared with the addition of lithium chloride (LiCl), can significantly improve yields for sterically hindered substrates.[6] |
| Formation of a White Precipitate and/or Cloudy Solution | 1. Insoluble Byproducts: Magnesium halides (MgBr₂) and magnesium oxide/hydroxide can precipitate. 2. Schlenk Equilibrium: The Grignard reagent exists in equilibrium with dialkylmagnesium (R₂Mg) and magnesium bromide (MgBr₂), which can have different solubilities.[7] | 1. This is often normal. The Grignard reagent solution is typically cloudy and gray-to-brown. Allow the solids to settle before transferring the supernatant for subsequent reactions. 2. Ensure vigorous stirring to maintain a homogeneous suspension. |
| Formation of an Alkene (Methylcyclopentene) | Beta-Hydride Elimination: While less common for Grignard reagents themselves, this can be a side reaction, especially at higher temperatures.[8] The Grignard reagent can also act as a base, promoting elimination of HBr from the starting material.[6] | Maintain Low Temperatures: Once the reaction is initiated, if the exotherm is too vigorous, use an ice bath to maintain a controlled reaction temperature.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to form the Grignard reagent from this compound?
A1: The primary challenge is the steric hindrance provided by the methyl group on the carbon adjacent to the bromine atom. This bulkiness impedes the access of the alkyl halide to the surface of the magnesium metal, slowing down the rate of Grignard reagent formation. This slow formation allows for competing side reactions, most notably Wurtz coupling, to occur, which lowers the overall yield of the desired Grignard reagent.[6][9]
Q2: What is Wurtz coupling and how can I minimize it?
A2: Wurtz coupling is a side reaction where a newly formed Grignard reagent molecule reacts with a molecule of unreacted this compound to form a dimer (1,1'-bi(2-methylcyclopentyl)).[3][5] To minimize this, you should maintain a low concentration of the alkyl halide in the reaction mixture at all times. This is achieved by the slow, dropwise addition of the this compound solution to a well-stirred suspension of magnesium.[5] Keeping the reaction temperature controlled is also crucial, as higher temperatures can accelerate the rate of the Wurtz coupling reaction.[2][5]
Q3: Which solvent is better for this reaction: diethyl ether or THF?
A3: For less reactive or sterically hindered alkyl halides like this compound, tetrahydrofuran (THF) is generally the preferred solvent.[6] THF has a higher solvating power than diethyl ether, which helps to stabilize the Grignard reagent as it forms and can facilitate the reaction with the magnesium surface.
Q4: I've tried iodine for activation without success. What are my other options?
A4: If iodine isn't effective, you can try adding a few drops of 1,2-dibromoethane. It reacts readily with magnesium to expose a fresh, reactive surface, and the observation of ethylene (B1197577) bubbling indicates successful activation.[4] Mechanical activation, such as gently crushing the magnesium turnings with a dry glass rod in the reaction flask (under an inert atmosphere), can also be very effective.[3] For very difficult cases, the use of commercially available activated magnesium (Rieke magnesium) or the in-situ preparation of "Turbo-Grignard" reagents with LiCl can be considered.[6][7]
Q5: Is beta-hydride elimination a significant concern?
A5: Beta-hydride elimination is a potential side reaction for many organometallic compounds where a hydrogen atom on the beta-carbon is transferred to the metal, forming a metal hydride and an alkene.[8] While it is a known decomposition pathway for some metal-alkyl complexes, it is generally not the primary competing reaction during the formation of Grignard reagents under standard conditions. However, the Grignard reagent is a strong base and can induce the elimination of HBr from the starting alkyl bromide, especially at elevated temperatures, leading to the formation of methylcyclopentene.[6] Careful temperature control can help minimize this side reaction.
Quantitative Data Summary
| Parameter | Condition | Expected Impact on Grignard Yield | Primary Side Product |
| Addition Rate | Slow (dropwise) | Higher | Wurtz Coupling |
| Fast | Lower | Wurtz Coupling | |
| Temperature | Controlled (gentle reflux) | Higher | Wurtz Coupling, Elimination |
| High (vigorous reflux) | Lower | Wurtz Coupling, Elimination | |
| Solvent | THF | Generally Higher | Wurtz Coupling |
| Diethyl Ether | Potentially Lower | Wurtz Coupling | |
| Mg Activation | Effective (I₂, DBE, mechanical) | Higher | - |
| Ineffective | Lower / No Reaction | - |
Experimental Protocols
General Protocol for the Formation of 2-methylcyclopentylmagnesium bromide
This is a generalized procedure and may require optimization.
Materials:
-
Magnesium turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (1-2 small crystals) or 1,2-dibromoethane (DBE, ~5 mol%)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and an inert gas inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a crystal of iodine or a few drops of DBE. Gently warm the flask under a slow stream of inert gas until the iodine sublimes and its color begins to fade, or until bubbling is observed if using DBE. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of anhydrous THF to cover the activated magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add a small amount (~5-10%) of this solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux and the formation of a cloudy, grayish solution. If initiation does not occur, gentle warming with a heat gun or sonication may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is critical to minimize Wurtz coupling.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-3 hours, or until most of the magnesium has been consumed. The resulting gray-to-brown suspension is the Grignard reagent and should be used immediately for the subsequent reaction.
Visualizations
Caption: Experimental workflow for the synthesis of 2-methylcyclopentylmagnesium bromide.
Caption: Logical relationship of challenges in Grignard formation with this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
minimizing Wurtz-type coupling in Grignard reactions
Topic: Minimizing Wurtz-Type Coupling in Grignard Reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and minimize the formation of undesired Wurtz-type coupling byproducts during Grignard reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is Wurtz-type coupling in the context of Grignard reactions?
A1: Wurtz-type coupling refers to the formation of a homocoupled dimer (R-R) from the organic halide starting material (R-X) during the synthesis of a Grignard reagent (R-MgX). This side reaction occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide.[1] This process not only consumes the desired Grignard reagent but also complicates the purification of the final product.[1]
Q2: I am observing a high yield of the Wurtz coupling byproduct. What are the most likely causes?
A2: Several factors can promote a high yield of Wurtz coupling products:
-
High Local Concentration of Organic Halide: Rapid addition of the organic halide can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the halide instead of the magnesium surface.[1]
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][2] Since Grignard formation is exothermic, poor temperature control can lead to "hot spots" that favor byproduct formation.[1]
-
Choice of Solvent: Certain solvents, such as Tetrahydrofuran (THF), can be more prone to promoting Wurtz coupling for specific substrates, like benzylic halides, compared to other ethers such as diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1][3]
-
Insufficient Magnesium Surface Area: A limited or poorly activated magnesium surface can slow the formation of the Grignard reagent, leaving more unreacted organic halide available to participate in Wurtz coupling.[1][3]
Q3: How can I minimize the formation of Wurtz coupling products?
A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:
-
Slow Addition: Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature.[1][2] This prevents the buildup of unreacted halide.[1]
-
Low Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or below) can reduce the rate of the coupling reaction, which often has a higher activation energy than Grignard formation.[3][4]
-
Dilute Conditions: Using a larger volume of anhydrous solvent can decrease the frequency of collisions between the Grignard reagent and the unreacted halide.[4][5]
-
High Magnesium Surface Area: Use fresh, high-purity magnesium turnings and ensure they are well-activated to promote the rapid reaction of the halide with the magnesium.[2][3] Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]
-
Solvent Selection: The choice of solvent can significantly impact the yield of the desired Grignard product versus the Wurtz byproduct. For reactive halides, consider using solvents like diethyl ether or 2-MeTHF over THF.[1]
-
Continuous Process: A continuous production process, as opposed to a semi-batch approach, can improve the selectivity of Grignard reagent formation and reduce Wurtz coupling.[6][7][8]
Q4: My Grignard reagent solution appears cloudy or has formed a precipitate. Is this related to Wurtz coupling?
A4: While a cloudy, gray suspension is often indicative of successful Grignard reagent formation, a significant precipitate could be the Wurtz coupling product, especially if it is a solid at the reaction temperature.[3] For example, the Wurtz product of benzylmagnesium bromide synthesis, 1,2-diphenylethane, can precipitate from the reaction mixture.[3]
Data Presentation
Table 1: Influence of Solvent on the Yield of Grignard Product and Wurtz Coupling
This table summarizes the effect of different solvents on the yield of the Grignard product from the reaction of benzyl (B1604629) chloride, a substrate prone to Wurtz coupling.
| Solvent | Grignard Product Yield (%) | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | High (not specified) | Successful suppression of Wurtz coupling.[1] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[1] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Wurtz Coupling in Benzyl Grignard Formation
This protocol is adapted for the successful suppression of Wurtz coupling using 2-MeTHF as the solvent for a reactive halide.[1]
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal, as initiator)
-
Benzyl chloride (1.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Electrophile for quenching and yield determination (e.g., 2-Butanone, 1.0 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.[1]
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its purple color disappears, indicating the activation of the magnesium surface.[1] Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of the benzyl chloride solution (dissolved in 2-MeTHF) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1]
-
Slow Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise from the dropping funnel over a period of at least 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.[1]
-
Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes.[1]
-
Quenching and Workup: Cool the Grignard solution to 0°C. Slowly add a solution of the electrophile (e.g., 2-butanone) in 2-MeTHF. After the addition is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extraction and Purification: Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The yield of the desired product is indicative of successful Grignard formation with minimal Wurtz coupling.[1]
Visualizations
Caption: Competing reaction pathways in Grignard synthesis.
Caption: Troubleshooting workflow for minimizing Wurtz coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereochemical Control in 1-Bromo-2-Methylcyclopentane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-bromo-2-methylcyclopentane. The following information addresses common challenges in controlling stereochemistry during substitution and elimination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine the stereochemical outcome of reactions with this compound?
A1: The stereochemical outcome is primarily determined by the interplay of the reaction mechanism (S(_N)2, E2, S(_N)1, or E1), the stereochemistry of the starting material (cis or trans), the nature of the nucleophile/base, and the solvent. For bimolecular reactions (S(_N)2 and E2), which are common for this secondary halide, the steric and electronic properties of the reactants and the required geometric arrangement of atoms in the transition state are paramount.
Q2: Why do I get different elimination products from cis- and trans-1-bromo-2-methylcyclopentane?
A2: This is due to the stereoelectronic requirement of the E2 elimination mechanism, which necessitates an anti-periplanar arrangement of the departing hydrogen and the bromine atom. The cyclopentane (B165970) ring has a puckered envelope conformation, which restricts the rotation around carbon-carbon bonds.
-
In cis-1-bromo-2-methylcyclopentane , a hydrogen atom on the carbon bearing the methyl group can align anti-periplanar to the bromine atom. This leads to the formation of the more substituted (Zaitsev) product, 1-methylcyclopentene, as the major product.
-
In trans-1-bromo-2-methylcyclopentane , the hydrogen on the carbon with the methyl group cannot easily achieve an anti-periplanar conformation with the bromine. Instead, a hydrogen on the adjacent CH(_{2}) group is abstracted, leading to the formation of the less substituted (Hofmann) product, 3-methylcyclopentene, as the major product.
Q3: How can I favor the S(_N)2 reaction over the E2 reaction?
A3: To favor the S(_N)2 pathway, you should use a good, non-basic nucleophile and a polar aprotic solvent.[1] Strong bases tend to promote E2 elimination.[2]
-
Good S(N)2 Nucleophiles (Weakly Basic): Azide (B81097) (N({3})
), cyanide (CN− ), thiolate (RS− ), halides (I− , Br− ).− -
Polar Aprotic Solvents: DMSO, DMF, acetone, acetonitrile. These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive as a nucleophile.[1]
Q4: What is the expected stereochemistry of the S(_N)2 product?
A4: The S(N)2 reaction proceeds through a backside attack, resulting in an inversion of configuration at the stereocenter where the substitution occurs.[3] For example, if you start with (1R, 2S)-1-bromo-2-methylcyclopentane, the S(_N)2 product will have the (1S, 2S) configuration.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired elimination product. | 1. Competition from S(N)2 reaction. 2. Incorrect choice of base. 3. Reaction temperature is too low. | 1. Use a strong, sterically hindered base (e.g., potassium tert-butoxide) to favor elimination over substitution. 2. Ensure the base is strong enough to promote the E2 mechanism. 3. Increase the reaction temperature, as elimination is generally favored by higher temperatures. |
| Formation of the unexpected elimination isomer (e.g., Hofmann instead of Zaitsev). | 1. The stereochemistry of the starting material prevents the formation of the more stable alkene via an anti-periplanar transition state. 2. Use of a sterically bulky base. | 1. Verify the stereochemistry of your starting material (cis or trans). The trans isomer is predisposed to give the Hofmann product. 2. Using a smaller base (e.g., sodium ethoxide) can sometimes increase the proportion of the Zaitsev product if the required conformation is accessible. |
| Low yield of the desired S(_N)2 product. | 1. Competition from E2 elimination. 2. Poor nucleophile. 3. Inappropriate solvent. | 1. Use a good nucleophile that is a weak base (e.g., NaN({3}), NaCN). 2. Ensure your nucleophile is sufficiently reactive. 3. Use a polar aprotic solvent (e.g., DMSO, DMF) to enhance the nucleophilicity of your reagent.[1] |
| Product is a mixture of stereoisomers after an S(_N)2 reaction. | 1. The reaction is proceeding partially through an S(_N)1 mechanism, which involves a planar carbocation intermediate. 2. The starting material is a mixture of diastereomers. | 1. Use a higher concentration of a strong nucleophile and a polar aprotic solvent to favor the S(_N)2 pathway. Avoid polar protic solvents (like alcohols) which can promote the S(_N)1 mechanism. 2. Purify your starting material to ensure you begin with a single diastereomer. |
Data Presentation
Table 1: Expected Major Products in E2 Elimination of this compound Diastereomers
| Starting Material | Base | Expected Major Product | Rationale |
| cis-1-Bromo-2-methylcyclopentane | Sodium Ethoxide (NaOEt) in Ethanol | 1-Methylcyclopentene (Zaitsev) | The anti-periplanar arrangement of H and Br is possible for the hydrogen on the more substituted carbon. |
| trans-1-Bromo-2-methylcyclopentane | Sodium Ethoxide (NaOEt) in Ethanol | 3-Methylcyclopentene (Hofmann) | The anti-periplanar arrangement of H and Br is only possible for a hydrogen on the less substituted carbon. |
| cis-1-Bromo-2-methylcyclopentane | Potassium tert-Butoxide (KOtBu) in tert-Butanol (B103910) | 1-Methylcyclopentene (Zaitsev) | Although the base is bulky, the conformational requirement for the Zaitsev product is met. |
| trans-1-Bromo-2-methylcyclopentane | Potassium tert-Butoxide (KOtBu) in tert-Butanol | 3-Methylcyclopentene (Hofmann) | Both the steric bulk of the base and the stereochemical constraints favor the Hofmann product. |
Table 2: Expected Stereochemical Outcome in S(_N)2 Reactions of this compound
| Starting Material Stereoisomer | Nucleophile | Solvent | Expected Product Stereochemistry |
| (1R, 2R) | NaN({3}) | DMSO | (1S, 2R) |
| (1S, 2S) | NaN({3}) | DMSO | (1R, 2S) |
| (1R, 2S) | NaCN | DMF | (1S, 2S) |
| (1S, 2R) | NaCN | DMF | (1R, 2R) |
Experimental Protocols
Protocol 1: E2 Elimination of trans-1-Bromo-2-methylcyclopentane to yield 3-Methylcyclopentene
-
Reagents and Equipment:
-
trans-1-Bromo-2-methylcyclopentane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tert-butanol.
-
Dissolve potassium tert-butoxide in the tert-butanol with stirring.
-
Add trans-1-bromo-2-methylcyclopentane to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Protocol 2: S(_N)2 Reaction of cis-1-Bromo-2-methylcyclopentane with Sodium Azide
-
Reagents and Equipment:
-
cis-1-Bromo-2-methylcyclopentane
-
Sodium azide (NaN(_{3}))
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve sodium azide in anhydrous DMF.
-
Add cis-1-bromo-2-methylcyclopentane to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 50°C) to increase the rate.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate and carefully remove the solvent under reduced pressure.
-
The resulting azide can be purified by column chromatography if necessary. Caution: Azides can be explosive; handle with care.
-
Visualizations
Caption: E2 elimination pathways for diastereomers.
Caption: Decision tree for S(_N)2 vs. E2 pathways.
References
Technical Support Center: Optimizing SN2 Reactions of 1-bromo-2-methylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conditions for SN2 reactions of 1-bromo-2-methylcyclopentane (B2610695).
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in performing an SN2 reaction with this compound?
A1: this compound is a secondary alkyl halide. The primary challenges are:
-
Steric Hindrance: The methyl group adjacent to the bromine-bearing carbon can sterically hinder the backside attack of the nucleophile, slowing down the reaction rate compared to a primary halide.[1][2][3]
-
Competing E2 Elimination: As a secondary halide, this compound is prone to undergoing E2 elimination, especially in the presence of strong, sterically hindered bases or at elevated temperatures.[4][5][6] This side reaction leads to the formation of alkenes (e.g., 1-methylcyclopentene (B36725) and 3-methylcyclopentene) and reduces the yield of the desired SN2 product.
Q2: What is the expected stereochemistry of the product in an SN2 reaction of this compound?
A2: SN2 reactions proceed with a complete inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[7][8][9][10][11] If you start with a specific enantiomer of this compound (e.g., (1R,2R)-1-bromo-2-methylcyclopentane), the nucleophile will attack the carbon atom from the side opposite to the bromine atom, resulting in a product with an inverted configuration at that carbon (e.g., (1S,2R)-substituted product).
Q3: How does the choice of solvent affect the SN2 reaction of this compound?
A3: The choice of solvent is critical for the success of an SN2 reaction. Polar aprotic solvents are highly recommended.[3][11][12][13][14]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone (B3395972), acetonitrile): These solvents are ideal for SN2 reactions. They are polar enough to dissolve the nucleophile and the substrate but do not solvate the nucleophile strongly. This leaves the nucleophile "naked" and more reactive, thereby increasing the reaction rate.[11][12][13][14] For instance, the reaction of bromoethane (B45996) with potassium iodide is 500 times faster in acetone than in methanol.[14]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents should generally be avoided for SN2 reactions. They can form hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes the nucleophile and reduces its reactivity.[2][12][14] This leads to a significant decrease in the reaction rate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is a common issue when working with a secondary halide like this compound. The following steps and data can help you troubleshoot and optimize your reaction conditions.
Caption: Troubleshooting workflow for low SN2 product yield.
SN2 reactions require a strong nucleophile.[13][15] The rate of the reaction is directly proportional to the concentration and strength of the nucleophile.[4][16]
-
Recommendation: Use a strong, non-sterically hindered nucleophile. Avoid bulky nucleophiles as they will be more prone to act as a base, favoring E2 elimination.
Table 1: Illustrative Relative Rates of SN2 Reaction with this compound for Various Nucleophiles
| Nucleophile | Class | Relative Rate (Illustrative) | Recommended Use |
| I⁻ | Excellent | 100 | Highly Recommended |
| CN⁻ | Good | 50 | Recommended |
| N₃⁻ | Good | 40 | Recommended |
| CH₃S⁻ | Good | 30 | Recommended |
| OH⁻ | Moderate/Strong Base | 10 | Use with caution, E2 risk |
| CH₃O⁻ | Moderate/Strong Base | 5 | Use with caution, E2 risk |
| H₂O | Poor | < 0.01 | Not Recommended |
| CH₃OH | Poor | < 0.01 | Not Recommended |
This data is illustrative and based on general principles of nucleophilicity.
As mentioned in the FAQs, the solvent plays a crucial role.
-
Recommendation: Switch to a polar aprotic solvent if you are using a polar protic one.
Table 2: Illustrative Solvent Effects on the Relative Rate of a Typical SN2 Reaction
| Solvent | Type | Dielectric Constant (ε) | Relative Rate (Illustrative) |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 1,000,000 |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 47 | 700,000 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 38 | 50,000 |
| Acetone | Polar Aprotic | 21 | 30,000 |
| Methanol | Polar Protic | 33 | 100 |
| Ethanol | Polar Protic | 24 | 20 |
| Water | Polar Protic | 80 | 1 |
This data is illustrative and based on established solvent effects on SN2 reactions.
Higher temperatures generally increase reaction rates. However, for SN2 reactions on secondary halides, increased temperature disproportionately favors the competing E2 elimination reaction.[4][17]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly above is often a good starting point. Avoid high temperatures.
Issue 2: Significant Formation of Alkene Byproducts
The presence of 1-methylcyclopentene and/or 3-methylcyclopentene (B105217) indicates that E2 elimination is a major competing pathway.
Caption: Competing SN2 and E2 pathways for this compound.
-
Use a less basic nucleophile: If possible, choose a nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻).
-
Avoid sterically hindered bases: Strong, bulky bases like potassium tert-butoxide (t-BuOK) are classic reagents for promoting E2 elimination and should be avoided if the SN2 product is desired.
-
Lower the reaction temperature: As stated previously, lower temperatures favor substitution over elimination.[17]
Experimental Protocols
General Protocol for the SN2 Reaction of this compound
This protocol provides a general framework. The specific nucleophile, concentration, temperature, and reaction time should be optimized for each specific transformation.
Caption: General experimental workflow for SN2 reactions.
-
Preparation:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
-
Use anhydrous polar aprotic solvent (e.g., DMF or acetone).
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous polar aprotic solvent.
-
Add the nucleophile (typically 1.1 to 1.5 eq). If the nucleophile is a salt, it may be necessary to ensure it is soluble or finely powdered.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 25 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature (if heated).
-
Quench the reaction by adding water or a suitable aqueous solution.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine to remove the polar aprotic solvent and any remaining inorganic salts.
-
-
Purification and Analysis:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Characterize the purified product by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. webassign.net [webassign.net]
- 11. SN2 Reaction Mechanism [chemistrysteps.com]
- 12. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
preventing elimination side reactions in substitution of 1-bromo-2-methylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the substitution of 1-bromo-2-methylcyclopentane (B2610695). The focus is on preventing the common side reaction of elimination.
Troubleshooting Guides and FAQs
Q1: My reaction with this compound is yielding a significant amount of alkene byproducts. How can I favor the substitution (SN2) product over the elimination (E2) product?
A1: The competition between SN2 and E2 pathways is a common challenge with secondary alkyl halides like this compound. To favor the desired SN2 product, you should carefully control the following reaction conditions:
-
Choice of Nucleophile: Employ a nucleophile that is a weak base. Strong bases will preferentially abstract a proton, leading to the E2 product. Good nucleophiles that are weak bases include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). Strongly basic nucleophiles like hydroxides (OH⁻) and alkoxides (RO⁻) will significantly favor elimination.[1][2]
-
Solvent Selection: Use a polar aprotic solvent. These solvents, such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetone, enhance the reactivity of the nucleophile by solvating the cation but not the anionic nucleophile.[3] This "naked" nucleophile is more likely to attack the electrophilic carbon (SN2) rather than abstract a proton (E2). Polar protic solvents can stabilize the nucleophile through hydrogen bonding, reducing its reactivity and potentially favoring elimination.[3]
-
Temperature Control: Maintain a low reaction temperature. Elimination reactions generally have a higher activation energy than substitution reactions and are favored by heat.[4] Running your reaction at room temperature or below will help to minimize the formation of the E2 byproduct.
Q2: I am using sodium ethoxide as my nucleophile and getting almost exclusively the elimination product. Is there a way to achieve substitution with this nucleophile?
A2: Sodium ethoxide is a strong base, and with a secondary alkyl halide, it will predominantly lead to the E2 product.[1][4] It is very challenging to achieve a high yield of the SN2 product with strongly basic nucleophiles. For isopropyl bromide, a similar secondary halide, reaction with sodium ethoxide gives a high percentage of the E2 product.[4] If the ethoxy group is the desired substituent, consider an alternative synthetic route, such as a Williamson ether synthesis using the corresponding alcohol and a less hindered alkyl halide, if your overall synthetic strategy allows.
Q3: How does the methyl group in this compound affect the substitution reaction?
A3: The methyl group at the 2-position introduces steric hindrance around the reaction center. This steric bulk impedes the backside attack of the nucleophile required for an SN2 reaction, thus slowing down the rate of substitution compared to an unsubstituted cyclopentyl bromide.[5][6] This increased steric hindrance can also lead to a higher proportion of the E2 product, as the base can more easily access a proton on the adjacent carbons.
Q4: I am concerned about the stereochemistry of my product. What is the expected outcome for an SN2 reaction on this compound?
A4: The SN2 reaction proceeds with a concerted backside attack, which results in an inversion of stereochemistry at the electrophilic carbon.[5] This is known as a Walden inversion. Therefore, if you start with a specific stereoisomer of this compound, the substitution product will have the opposite configuration at the carbon bearing the new substituent.
Quantitative Data: Substitution vs. Elimination in Secondary Alkyl Halides
| Substrate | Nucleophile | Solvent | Temperature (°C) | % SN2 Product | % E2 Product | Reference |
| 2-Bromopropane | NaOEt | EtOH | 55 | 29 | 71 | [1] |
| 2-Bromopropane | NaOH | EtOH/H₂O | - | 21 | 79 | [1] |
| 2-Bromopropane | NaOCH₃ | DMSO | - | 3 | 97 | [1] |
| 2-Bromopentane | NaOEt | EtOH | 25 | 18 | 82 | [1] |
| 2-Bromopentane | NaOEt | EtOH | 80 | 9 | 91 | [4] |
| Isopropyl Bromide | NaOEt | EtOH/H₂O | - | 47 | 53 | [1] |
This table provides illustrative data from similar secondary alkyl halides to demonstrate the principles of SN2 vs. E2 competition.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylcyclopentyl Azide via SN2 Reaction
This protocol is designed to maximize the yield of the substitution product by using a good, non-basic nucleophile (azide) in a polar aprotic solvent at a controlled temperature.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller (or oil bath)
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Addition of Nucleophile: To the stirred solution, add sodium azide (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 25-40°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the desired 2-methylcyclopentyl azide.
Protocol 2: Synthesis of 2-Methylcyclopentanecarbonitrile via SN2 Reaction
This protocol utilizes cyanide as the nucleophile to favor the SN2 pathway.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller (or oil bath)
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Carefully add sodium cyanide (1.1 eq) to the solution. Caution: Cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Conditions: Heat the mixture to a gentle reflux (the boiling point of DMF is high, so a lower temperature of around 60-80°C should be sufficient). Monitor the reaction by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a large volume of water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash thoroughly with water and then with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting 2-methylcyclopentanecarbonitrile by vacuum distillation.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN2 vs E2 [chemistrysteps.com]
- 3. organic chemistry - Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Navigating the Reactivity of 1-Bromo-2-Methylcyclopentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the solvent effects on the reactivity of 1-bromo-2-methylcyclopentane (B2610695). This secondary alkyl halide serves as a model substrate for investigating the intricate competition between substitution (SN1 and SN2) and elimination (E1 and E2) reactions, where the choice of solvent plays a pivotal role in dictating the reaction pathway and product distribution.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a mixture of substitution and elimination products in my reaction?
A1: this compound is a secondary alkyl halide, which can undergo all four common reaction mechanisms (SN1, SN2, E1, and E2). The observed product distribution is highly sensitive to the reaction conditions. In polar protic solvents like methanol (B129727) or ethanol, solvolysis often leads to a mixture of SN1 and E1 products due to the stabilization of the intermediate carbocation.[1] Conversely, using a strong, non-bulky base in a polar aprotic solvent will favor SN2 and E2 pathways.
Q2: How does the solvent choice influence whether the reaction proceeds via a unimolecular (SN1/E1) or bimolecular (SN2/E2) mechanism?
A2: The polarity and proticity of the solvent are critical factors.
-
Polar protic solvents (e.g., water, methanol, ethanol) effectively solvate both the carbocation intermediate and the leaving group, thereby favoring the SN1 and E1 pathways.[2]
-
Polar aprotic solvents (e.g., acetone, DMSO, DMF) solvate the accompanying cation of the nucleophile but leave the anionic nucleophile relatively "naked" and more reactive. This enhances the rate of SN2 and E2 reactions.[2]
Q3: I am trying to favor the substitution product. What conditions should I use?
A3: To favor substitution, you should aim for conditions that promote either SN1 or SN2 while minimizing elimination.
-
For SN1: Use a polar protic solvent with a weak nucleophile (which is often the solvent itself, i.e., solvolysis) at a lower temperature.
-
For SN2: Use a good, non-basic nucleophile in a polar aprotic solvent.
Q4: My primary product is an alkene. How can I control the regioselectivity of the elimination?
A4: The regioselectivity of elimination (Zaitsev vs. Hofmann product) is primarily controlled by the base.
-
Zaitsev's Rule (more substituted alkene): This is generally the major product in E1 reactions and in E2 reactions with small, strong bases (e.g., sodium ethoxide).
-
Hofmann Rule (less substituted alkene): This product is favored in E2 reactions when using a sterically hindered (bulky) base, such as potassium tert-butoxide.
Q5: Does the stereochemistry of the starting material (cis- or trans-1-bromo-2-methylcyclopentane) affect the reaction outcome?
A5: Yes, the stereochemistry is crucial, particularly for the E2 reaction, which requires an anti-periplanar arrangement of the departing hydrogen and the bromide. This stereochemical requirement can dictate which elimination product is formed. For SN1 reactions, the formation of a planar carbocation intermediate leads to a loss of stereochemical information, often resulting in a mixture of stereoisomers. For SN2 reactions, an inversion of stereochemistry at the reaction center is expected.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield | - Inappropriate solvent for the desired reaction pathway.- Temperature is too low or too high.- Nucleophile/base is not strong enough or is too sterically hindered. | - For SN1/E1, use a polar protic solvent. For SN2/E2, use a polar aprotic solvent.- For elimination, higher temperatures are generally favorable.[3] For substitution, moderate temperatures are often optimal.- For SN2, use a strong, non-hindered nucleophile. For E2, use a strong base. |
| Formation of multiple unexpected products | - Competing reaction pathways (SN1/E1/SN2/E2) are occurring simultaneously.- Carbocation rearrangement in SN1/E1 pathways. | - To favor one pathway, carefully control the solvent, nucleophile/base strength, and temperature.- The secondary carbocation formed from this compound can potentially undergo hydride shifts to form a more stable tertiary carbocation, leading to rearranged products. |
| Difficulty in reproducing literature results | - Purity of reagents and solvent.- Precise control of reaction temperature.- Inert atmosphere not maintained if using sensitive reagents. | - Ensure all reagents are pure and solvents are anhydrous where necessary.- Use a temperature-controlled reaction setup.- If using strong bases like alkoxides, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and carbon dioxide. |
Data Presentation
| Solvent Type | Typical Solvents | Primary Mechanism(s) | Favored Reaction(s) | Key Considerations |
| Polar Protic | Water (H₂O), Methanol (CH₃OH), Ethanol (CH₃CH₂OH) | SN1, E1 | Substitution and Elimination | Stabilizes carbocation intermediates. The solvent can act as the nucleophile (solvolysis). Higher temperatures favor E1 over SN1.[2][3] |
| Polar Aprotic | Acetone (CH₃COCH₃), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | SN2, E2 | Substitution and Elimination | Increases the reactivity of anionic nucleophiles. The choice between SN2 and E2 depends on the basicity and steric hindrance of the nucleophile/base.[2] |
| Nonpolar | Hexane, Toluene | Generally poor solvents for these reactions | Low reactivity | Reactants (alkyl halide and ionic nucleophiles/bases) have low solubility. |
Experimental Protocols
General Protocol for Solvolysis (SN1/E1 Conditions)
-
Reactant Preparation: Dissolve this compound in the desired polar protic solvent (e.g., 80% ethanol/20% water) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Execution: Heat the reaction mixture to a specific, controlled temperature (e.g., 50 °C) and monitor the progress of the reaction over time using an appropriate analytical technique (e.g., gas chromatography).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Purification and Analysis: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate the solvent under reduced pressure. Analyze the product mixture by GC-MS to determine the product distribution.
General Protocol for Reaction with a Strong Base (SN2/E2 Conditions)
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the chosen base (e.g., sodium ethoxide) in the desired anhydrous polar aprotic solvent (e.g., DMSO).
-
Reaction Execution: Cool the solution in an ice bath and add a solution of this compound in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for a specified period. Monitor the reaction by TLC or GC.
-
Workup: Quench the reaction by carefully adding water. Extract the products with an organic solvent.
-
Purification and Analysis: Wash, dry, and concentrate the organic extracts. Analyze the product ratio using GC or NMR spectroscopy.
Visualizations
Caption: Influence of solvent type on the reaction pathways of this compound.
Caption: A generalized experimental workflow for studying the reactivity of this compound.
References
Technical Support Center: Temperature Control in the Bromination of 2-Methylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the temperature control aspects of the free-radical bromination of 2-methylcyclopentane. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the free-radical bromination of 2-methylcyclopentane?
A1: The major product is 1-bromo-1-methylcyclopentane. This is due to the high selectivity of the bromine radical, which preferentially abstracts the tertiary hydrogen atom at the C1 position. The resulting tertiary radical is the most stable radical intermediate that can be formed from 2-methylcyclopentane.
Q2: How does temperature affect the selectivity of the bromination of 2-methylcyclopentane?
A2: Temperature plays a crucial role in the selectivity of free-radical bromination. Lower temperatures favor higher selectivity, leading to a greater yield of the thermodynamically more stable product, 1-bromo-1-methylcyclopentane. As the reaction temperature increases, the selectivity of the bromine radical decreases, which can result in the formation of a higher percentage of secondary brominated isomers.[1]
Q3: What is the typical initiation method for the free-radical bromination of alkanes?
A3: The reaction is typically initiated by providing energy in the form of ultraviolet (UV) light (photochemical initiation) or heat (thermal initiation).[2][3] This energy causes the homolytic cleavage of the bromine-bromine bond, generating bromine radicals which then propagate the chain reaction.
Q4: Can polybromination occur, and how can it be minimized?
A4: Yes, polybromination is a potential side reaction where more than one hydrogen atom on the 2-methylcyclopentane molecule is substituted with bromine. To minimize this, a high concentration of the alkane in comparison to bromine should be used.[2][4] This increases the probability that a bromine radical will react with a molecule of 2-methylcyclopentane rather than a monobrominated product.
Data Presentation
The selectivity of free-radical bromination is significantly higher than that of chlorination. The relative rates of hydrogen abstraction by a bromine radical at room temperature are approximately:
| C-H Bond Type | Relative Rate of Abstraction by Br• |
| Primary (1°) | 1 |
| Secondary (2°) | 82 |
| Tertiary (3°) | 1600 |
Note: These are general relative rates and can vary slightly with specific substrates and reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no reaction | - Insufficient initiation (UV light too weak or reaction temperature too low).- Presence of radical inhibitors (e.g., oxygen).- Impure reagents or solvents. | - Ensure the UV lamp is functioning correctly and is of the appropriate wavelength for Br-Br bond cleavage.- If using thermal initiation, ensure the reaction temperature is sufficient to generate bromine radicals.- Degas the solvent and reactants prior to the reaction and maintain an inert atmosphere (e.g., with nitrogen or argon).- Use freshly distilled solvents and high-purity reagents. |
| Low yield of desired product | - Suboptimal temperature control leading to side reactions.- Incorrect ratio of reactants leading to polybromination.- Reaction time is too short or too long. | - Maintain a consistent and controlled low temperature to maximize selectivity.- Use a significant molar excess of 2-methylcyclopentane to bromine.- Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, NMR) to determine the optimal reaction time. |
| Formation of multiple isomers | - High reaction temperature reducing the selectivity of the bromine radical. | - Conduct the reaction at a lower temperature to enhance the selectivity for the tertiary hydrogen abstraction. |
| Reaction is too vigorous or uncontrollable | - Reaction is highly exothermic, and heat is not being dissipated effectively. | - Ensure efficient stirring and use a cooling bath to maintain a stable temperature.- Consider adding the bromine solution dropwise to control the reaction rate. |
| Discoloration of the reaction mixture (other than the disappearance of bromine color) | - Decomposition of starting material or product.- Presence of impurities. | - Ensure the reaction is protected from light if the product is light-sensitive.- Purify the starting materials and solvents before use. |
Experimental Protocols
Photochemical Bromination of 2-Methylcyclopentane
Materials:
-
2-methylcyclopentane
-
Bromine
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Photochemical reactor with a UV lamp (e.g., mercury vapor lamp)
-
Cooling system for the reactor
-
Magnetic stirrer and stir bar
-
Apparatus for aqueous workup and extraction
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Set up the photochemical reactor and ensure the cooling system is operational to maintain the desired reaction temperature.
-
In a clean, dry reaction vessel, dissolve 2-methylcyclopentane in the chosen anhydrous solvent under an inert atmosphere. A significant molar excess of 2-methylcyclopentane to bromine is recommended (e.g., 5:1 or greater).
-
Cool the solution to the desired temperature (e.g., 0-10 °C) using the cooling system.
-
Slowly add the required amount of bromine to the stirred solution. The addition should be done in the dark or under minimal light to prevent premature reaction.
-
Once the addition is complete, turn on the UV lamp to initiate the reaction.
-
Monitor the progress of the reaction by observing the disappearance of the reddish-brown color of the bromine. Further analysis can be performed by taking small aliquots and analyzing them by GC-MS.
-
After the reaction is complete (indicated by the disappearance of the bromine color), turn off the UV lamp.
-
Quench the reaction by washing the mixture with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted bromine.
-
Perform an aqueous workup, separating the organic layer.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to obtain 1-bromo-1-methylcyclopentane.
Visualizations
Caption: Experimental workflow for the bromination of 2-methylcyclopentane.
Caption: Troubleshooting decision tree for low yield in the bromination of 2-methylcyclopentane.
References
regioselectivity issues in elimination of 1-bromo-2-methylcyclopentane
This technical support center provides troubleshooting guides and frequently asked questions regarding the regioselectivity issues encountered during the elimination of 1-bromo-2-methylcyclopentane (B2610695).
Frequently Asked Questions (FAQs)
Q1: Why do I obtain a mixture of 1-methylcyclopentene (B36725) and 3-methylcyclopentene (B105217) in my elimination reaction?
A1: The elimination of this compound can proceed via two different pathways, removing a proton from either of the two distinct β-carbon atoms (C2 or C5). This results in the formation of two constitutional isomers: the more substituted (trisubstituted) 1-methylcyclopentene, known as the Zaitsev product, and the less substituted (disubstituted) 3-methylcyclopentene, known as the Hofmann product. The ratio of these products is highly dependent on the reaction conditions.[1][2]
Q2: How can I selectively synthesize the Zaitsev product (1-methylcyclopentene)?
A2: To favor the formation of the more stable, more substituted alkene (Zaitsev product), you should use a strong, non-bulky base.[3][4] Common choices include sodium ethoxide (NaOEt) in ethanol (B145695) or potassium hydroxide (B78521) (KOH) in ethanol. These smaller bases can more easily access the sterically hindered proton at the C2 position, leading to the thermodynamically favored product.[1][3]
Q3: What conditions favor the formation of the Hofmann product (3-methylcyclopentene)?
A3: The formation of the less substituted alkene (Hofmann product) is favored when using a sterically hindered, bulky base.[1][5] Examples of such bases include potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[3] These large bases have difficulty accessing the more sterically hindered proton on the C2 carbon (adjacent to the methyl group). Instead, they preferentially abstract a more accessible proton from the C5 carbon, leading to the kinetically favored, less substituted product.[1][6]
Q4: My reaction yield is low. What are the potential side reactions?
A4: Low yields in elimination reactions are often due to competing bimolecular nucleophilic substitution (SN2) reactions. The bases used for elimination (e.g., hydroxide, ethoxide) are also strong nucleophiles and can attack the electrophilic carbon atom bearing the bromine, leading to substitution products instead of the desired alkene. Using a bulky base can minimize the SN2 pathway as they are generally less nucleophilic due to steric hindrance.[7]
Q5: Does the stereochemistry of the starting material (cis/trans-1-bromo-2-methylcyclopentane) affect the outcome?
A5: Yes, particularly for the E2 mechanism, which requires a specific anti-periplanar geometry where the abstracted proton and the leaving group (bromine) are 180° apart.[8][9] While cyclopentane (B165970) rings are more flexible than cyclohexane (B81311) rings, the relative stereochemistry of the bromo and methyl groups can influence which β-hydrogens can achieve this required alignment. This can affect the reaction rate and the ratio of elimination products. For cyclic systems, an anti-periplanar arrangement often necessitates that both the hydrogen and the leaving group are in axial-like positions, which may not be possible for all β-hydrogens depending on the isomer.[10][11]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| High percentage of Hofmann product when Zaitsev is desired. | The base used is too sterically hindered, or there is significant steric crowding around the more substituted β-carbon. | Switch to a smaller, non-bulky base such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in an alcoholic solvent.[3][4] |
| High percentage of Zaitsev product when Hofmann is desired. | The base is not bulky enough to be selective for the less hindered proton. | Use a sterically demanding base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[1][3] |
| Significant amount of alcohol substitution product observed. | The reaction conditions favor the competing SN2 pathway. The base is acting as a nucleophile. | Use a bulkier, non-nucleophilic base (e.g., t-BuOK). You can also try increasing the reaction temperature, as higher temperatures generally favor elimination over substitution. |
| Reaction is slow or does not go to completion. | The base may not be strong enough, or the required anti-periplanar conformation is not easily achieved. | Ensure a sufficiently strong base is used. For cyclic systems, the stereochemistry might hinder the reaction; confirming the starting material's stereoisomer may be necessary.[10][11] |
Data Presentation
Table 1: Effect of Base Selection on Product Regioselectivity
| Base | Base Type | Major Product | Minor Product | Governing Principle |
| Sodium Ethoxide (NaOEt) | Small, Non-bulky | 1-Methylcyclopentene | 3-Methylcyclopentene | Zaitsev's Rule[12] |
| Potassium Hydroxide (KOH) | Small, Non-bulky | 1-Methylcyclopentene | 3-Methylcyclopentene | Zaitsev's Rule[3] |
| Potassium tert-butoxide (t-BuOK) | Bulky, Hindered | 3-Methylcyclopentene | 1-Methylcyclopentene | Hofmann's Rule[1] |
| Lithium Diisopropylamide (LDA) | Bulky, Hindered | 3-Methylcyclopentene | 1-Methylcyclopentene | Hofmann's Rule[3] |
Table 2: Thermodynamic Stability of Potential Alkene Products
| Alkene | Structure | Substitution | Relative Stability | Rationale |
| 1-Methylcyclopentene | Trisubstituted | More Stable | The more substituted an alkene's double bond, the greater its thermodynamic stability due to hyperconjugation.[2] | |
| 3-Methylcyclopentene | Disubstituted | Less Stable | The fewer alkyl groups attached to the double bond carbons, the lower its thermodynamic stability.[2] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methylcyclopentene (Zaitsev Product)
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
Base Addition: Add a solution of sodium ethoxide (1.5 eq) in ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a nonpolar solvent (e.g., diethyl ether or pentane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification & Analysis: Purify the crude product via fractional distillation. Characterize the product and determine the product ratio using GC-MS and ¹H NMR spectroscopy.
Protocol 2: Synthesis of 3-Methylcyclopentene (Hofmann Product)
-
Reagents & Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place a magnetic stirrer and add potassium tert-butoxide (1.5 eq).
-
Solvent and Substrate Addition: Add anhydrous tert-butanol (B103910) or another suitable aprotic solvent (e.g., THF), followed by the dropwise addition of this compound (1.0 eq).
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-6 hours. Monitor the reaction progress.
-
Workup, Extraction, Washing, Drying, and Concentration: Follow steps 4-7 from Protocol 1.
-
Purification & Analysis: Purify the crude product via fractional distillation. Characterize the product and determine the product ratio using GC-MS and ¹H NMR spectroscopy.
Visualizations
Caption: Factors influencing regioselectivity in E2 elimination.
Caption: General experimental workflow for elimination reactions.
References
- 1. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scholarli.org [scholarli.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. youtube.com [youtube.com]
- 7. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. gauthmath.com [gauthmath.com]
Validation & Comparative
Navigating the Stereochemical Landscape: A Comparative 1H and 13C NMR Guide to 1-Bromo-2-methylcyclopentane Isomers
Distinguishing between the cis and trans diastereomers of 1-bromo-2-methylcyclopentane (B2610695) is a critical task in synthetic chemistry, where precise stereochemical control is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive tool for this purpose. This guide offers a comparative analysis of the ¹H and ¹³C NMR characteristics of these isomers, supported by experimental data and detailed protocols for researchers in organic synthesis and drug development.
Executive Summary
Comparative ¹H and ¹³C NMR Data
The following tables summarize the expected and observed ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of this compound and its analogues. The stereochemistry of the substituents significantly impacts the electronic environment of the nearby nuclei, leading to distinct chemical shifts.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of 1-Substituted-2-methylcyclopentanes
| Compound | Isomer | H1 | H2 | CH₃ | Other Cyclopentyl Protons |
| This compound (Predicted) | cis | ~4.2 | ~2.0 | ~1.1 (d) | 1.5 - 2.2 |
| trans | ~4.0 | ~1.8 | ~1.0 (d) | 1.4 - 2.1 | |
| 1-Chloro-2-methylcyclopentane | cis | 4.15 | 1.95 | 1.05 (d) | 1.4 - 2.1 |
| trans | 3.98 | 1.78 | 0.98 (d) | 1.3 - 2.0 | |
| 2-Methylcyclopentanol | cis | 3.95 | 1.70 | 0.95 (d) | 1.2 - 1.9 |
| trans | 3.80 | 1.60 | 0.90 (d) | 1.1 - 1.8 |
Note: 'd' denotes a doublet. Predicted values for this compound are extrapolated from trends observed in the chloro and hydroxy analogues.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of 1-Substituted-2-methylcyclopentanes
| Compound | Isomer | C1 | C2 | CH₃ | C3 | C4 | C5 |
| This compound (Predicted) | cis | ~60 | ~40 | ~18 | ~35 | ~24 | ~33 |
| trans | ~62 | ~42 | ~16 | ~34 | ~23 | ~32 | |
| 1-Chloro-2-methylcyclopentane | cis | 68.5 | 41.2 | 17.5 | 34.8 | 23.5 | 32.1 |
| trans | 70.1 | 43.0 | 15.9 | 33.7 | 22.8 | 31.5 | |
| 2-Methylcyclopentanol | cis | 75.1 | 42.5 | 16.8 | 35.2 | 22.9 | 33.8 |
| trans | 76.8 | 44.1 | 15.2 | 34.1 | 22.1 | 32.7 |
Experimental Protocols
Accurate and reproducible NMR data is contingent on standardized experimental procedures. The following protocols are recommended for the acquisition of ¹H and ¹³C NMR spectra for the characterization of this compound and related small molecules.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Solvent: Chloroform-d (CDCl₃) is a common choice, with tetramethylsilane (B1202638) (TMS) added as an internal standard (0 ppm). Other deuterated solvents such as acetone-d₆, benzene-d₆, or methanol-d₄ can be used depending on the compound's solubility.
-
Filtration: To ensure high-resolution spectra, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Visualization of NMR Characterization Workflow
The logical flow for characterizing the stereoisomers of this compound using NMR is depicted below.
Caption: Workflow for NMR-based Stereoisomer Differentiation.
The key distinguishing features in the NMR spectra arise from the through-space interactions and conformational differences between the cis and trans isomers. In the cis isomer, the bromine and methyl groups are on the same face of the cyclopentane (B165970) ring, leading to greater steric hindrance and a different electronic environment compared to the trans isomer, where they are on opposite faces. This results in predictable differences in the chemical shifts of the protons and carbons at and near the stereocenters.
Conclusion
While a complete, experimentally verified dataset for this compound remains elusive in readily accessible literature, a comparative analysis of analogous compounds provides a strong predictive framework for its ¹H and ¹³C NMR characterization. The subtle yet significant differences in chemical shifts, driven by the stereochemical arrangement of the substituents, allow for the unambiguous assignment of the cis and trans isomers. The experimental protocols and workflow provided herein offer a standardized approach for researchers to obtain high-quality NMR data for this and other small molecules, facilitating accurate structural elucidation and advancing synthetic and medicinal chemistry efforts.
A Comparative Guide to the Mass Spectrometry Analysis of 1-bromo-2-methylcyclopentane
For researchers, scientists, and drug development professionals, the accurate identification and quantification of halogenated organic compounds are critical. This guide provides a comprehensive comparison of mass spectrometry-based analysis of 1-bromo-2-methylcyclopentane (B2610695) with alternative analytical techniques, supported by experimental data and detailed protocols.
Mass Spectrometry Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[1] Electron Ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectrum displays a fragmentation pattern that can be used to elucidate the structure of the molecule.
The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. Due to the presence of two stable isotopes of bromine (79Br and 81Br) in nearly equal abundance, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of similar intensity, separated by two mass-to-charge units.
Predicted Fragmentation Pattern:
Based on the principles of mass spectrometry and analysis of similar compounds like bromocyclopentane, the expected major fragments for this compound are outlined below. The molecular ion ([M]+) is often of low intensity.[2] The primary fragmentation pathways involve the loss of the bromine atom and cleavage of the cyclopentane (B165970) ring.
| m/z (mass/charge) | Proposed Fragment Ion | Formula | Notes |
| 162/164 | Molecular Ion | [C6H11Br]+ | Exhibits the characteristic M/M+2 isotopic pattern for bromine. |
| 83 | Loss of Bromine | [C6H11]+ | Represents the 2-methylcyclopentyl cation. |
| 69 | Ring Cleavage | [C5H9]+ | A common fragment for cyclopentane derivatives, corresponding to the cyclopentyl cation.[2] |
| 55 | Further Fragmentation | [C4H7]+ | |
| 41 | Further Fragmentation | [C3H5]+ | Often a prominent peak in the mass spectra of cyclic alkanes.[2] |
Comparison with Alternative Analytical Methods
While GC-MS is a robust method, other techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| GC with Halogen-Specific Detector (XSD) | Gas chromatography separation followed by a detector that is selective for halogenated compounds.[3] | High selectivity for halogenated compounds, reducing interference from non-halogenated matrix components.[3] | Does not provide structural information like mass spectrometry. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography followed by mass spectrometry detection. | Suitable for non-volatile or thermally labile compounds. | This compound is volatile and may require derivatization for good retention on LC columns.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for unambiguous structure elucidation and isomeric differentiation.[4] | Lower sensitivity compared to mass spectrometry. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule, providing information about functional groups. | Provides information about the C-Br bond and the alkyl structure.[5] | Limited use for quantification and complex mixture analysis. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis
This protocol provides a general procedure for the analysis of this compound using GC-MS. Optimization of parameters may be required based on the specific instrument and sample matrix.
1. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane, dichloromethane) to a final concentration in the low ppm (µg/mL) range.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.[6]
-
Add an appropriate internal standard for quantitative analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-300.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Confirm the presence of the characteristic M/M+2 isotope pattern for bromine-containing fragments.
-
For quantitative analysis, generate a calibration curve using standards of known concentrations.
Visualizations
Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.
Caption: A generalized workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Following is the mass spectrum of bromocyclopentane. The molecular ion \m.. [askfilo.com]
- 3. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
A Comparative Guide to Identifying Diastereomers of 1-Bromo-2-Methylcyclopentane by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical characterization of molecules is a critical aspect of chemical research and pharmaceutical development. Diastereomers, being stereoisomers that are not mirror images, often exhibit distinct physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive technique for the structural elucidation and differentiation of such isomers. This guide provides a comprehensive comparison of the NMR spectroscopic features of the cis and trans diastereomers of 1-bromo-2-methylcyclopentane (B2610695), supported by established spectroscopic principles and generalized experimental data.
Distinguishing cis and trans Isomers: A Spectroscopic Dichotomy
The relative orientation of the bromine and methyl substituents on the cyclopentane (B165970) ring in cis- and trans-1-bromo-2-methylcyclopentane gives rise to unique magnetic environments for the constituent protons and carbons. These differences manifest as distinct chemical shifts (δ), coupling constants (J), and through-space correlations in their ¹H and ¹³C NMR spectra, providing a robust basis for their unambiguous identification.
The cis isomer positions the bromo and methyl groups on the same face of the cyclopentane ring, whereas in the trans isomer, they reside on opposite faces. This seemingly subtle structural variance leads to significant and measurable differences in their respective NMR spectra.
Comparative NMR Data Analysis
Table 1: Predicted ¹H NMR Spectroscopic Data for cis- and trans-1-Bromo-2-methylcyclopentane
| Proton Assignment | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer | Key Differentiating Features |
| H-1 (CH-Br) | ~4.2 - 4.5 | ~4.0 - 4.3 | The proton on the carbon bearing the bromine is expected to be slightly more deshielded in the cis isomer due to the through-space interaction with the adjacent methyl group. |
| H-2 (CH-CH₃) | ~2.0 - 2.3 | ~1.8 - 2.1 | Similar to H-1, this proton in the cis isomer is likely to be deshielded by the proximate bromine atom. |
| CH₃ | ~1.0 - 1.2 (doublet) | ~0.9 - 1.1 (doublet) | The chemical shift of the methyl protons will be influenced by the anisotropic effect of the C-Br bond, leading to a potential downfield shift in the cis isomer. |
| Cyclopentyl Ring CH₂'s | ~1.5 - 2.2 (complex multiplets) | ~1.4 - 2.1 (complex multiplets) | Significant overlap of the methylene (B1212753) proton signals is expected, but subtle differences in their chemical shifts and coupling patterns will exist between the two diastereomers. |
| Coupling Constants | |||
| ³J(H-1, H-2) | Typically smaller | Typically larger | The dihedral angle between H-1 and H-2 is different in the most stable conformations of the cis and trans isomers, leading to different vicinal coupling constants according to the Karplus equation. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for cis- and trans-1-Bromo-2-methylcyclopentane
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) - cis Isomer | Predicted Chemical Shift (δ, ppm) - trans Isomer | Key Differentiating Features |
| C-1 (CH-Br) | ~60 - 65 | ~58 - 63 | The carbon attached to the bromine is expected to show a chemical shift difference between the two isomers. |
| C-2 (CH-CH₃) | ~38 - 42 | ~36 - 40 | The steric compression between the bromine and methyl group in the cis isomer (a γ-gauche effect) can lead to a slight shielding (upfield shift) of C-2 compared to the trans isomer. |
| CH₃ | ~18 - 22 | ~16 - 20 | The chemical shift of the methyl carbon will also be sensitive to the stereochemical arrangement. |
| Cyclopentyl Ring CH₂'s | ~20 - 35 | ~20 - 35 | The chemical shifts of the other ring carbons will also differ between the two diastereomers, although the differences may be less pronounced. |
Definitive Stereochemical Assignment using 2D NMR: The Power of NOESY
While ¹H and ¹³C NMR provide strong evidence for diastereomer identification, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) offers a definitive method for assigning the cis and trans configurations. The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å).
In the cis-1-bromo-2-methylcyclopentane isomer, the protons of the methyl group (CH₃) and the proton on the carbon bearing the bromine (H-1) are on the same face of the ring and therefore in close spatial proximity. This will result in a cross-peak in the NOESY spectrum, indicating a Nuclear Overhauser Effect between these two proton groups.
Conversely, in the trans-1-bromo-2-methylcyclopentane isomer, the methyl group and H-1 are on opposite faces of the ring and are significantly further apart. Consequently, no NOE cross-peak between the methyl protons and H-1 is expected in the NOESY spectrum.
Experimental Protocols
The following provides a detailed methodology for the NMR analysis of this compound diastereomers.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
-
2D NOESY:
-
Acquire a phase-sensitive NOESY spectrum.
-
Typical parameters: mixing time of 500-800 ms (B15284909) (optimized for small molecules), appropriate number of increments in the indirect dimension, and a sufficient number of scans per increment.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, coupling constants, and multiplicities in the ¹H and ¹³C spectra.
-
Analyze the cross-peaks in the NOESY spectrum to identify through-space correlations and confirm the stereochemistry.
Logical Workflow for Diastereomer Identification
The following diagram illustrates the logical workflow for identifying the diastereomers of this compound using NMR spectroscopy.
A Comparative Analysis of the Reactivity of 1-Bromo-2-methylcyclopentane and 1-Bromo-2-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 1-bromo-2-methylcyclopentane (B2610695) and 1-bromo-2-methylcyclohexane (B1615079) in nucleophilic substitution and elimination reactions. Understanding the kinetic and stereochemical differences between these five- and six-membered ring systems is crucial for synthetic strategy and mechanistic elucidation in medicinal and process chemistry. This document summarizes key experimental data, outlines relevant experimental protocols, and provides a visual representation of the competing reaction pathways.
Executive Summary
The reactivity of this compound and 1-bromo-2-methylcyclohexane is governed by a combination of ring strain, steric hindrance, and stereoelectronic effects. In general, the five-membered ring system of this compound allows for greater flexibility and accessibility, leading to faster bimolecular nucleophilic substitution (SN2) reactions. Conversely, the cyclohexane (B81311) derivative's ability to adopt a stable chair conformation and relieve angle strain in the transition state often results in faster unimolecular substitution (SN1) and elimination (E1) reactions. The stereochemical outcome of bimolecular elimination (E2) reactions is highly dependent on the diastereomer of the starting material, particularly in the rigid cyclohexane system.
Data Presentation: A Quantitative Comparison of Reactivity
Table 1: Relative Rates of SN2 Substitution with Iodide in Acetone (B3395972)
| Substrate | Relative Rate |
| Cyclopentyl bromide | 1.6 |
| Cyclohexyl bromide | 0.01 |
| Isopropyl bromide (Reference) | 1.0 |
Data extrapolated from established relative reactivity series.
Table 2: Qualitative Comparison of SN1 Solvolysis Rates
| Substrate | Expected Relative Rate | Rationale |
| This compound | Slower | The transition state leading to the sp²-hybridized carbocation introduces some torsional strain. |
| 1-Bromo-2-methylcyclohexane | Faster | The formation of the sp²-hybridized carbocation relieves the inherent angle and torsional strain of the cyclohexane ring, leading to a more stable transition state. |
Table 3: Qualitative Comparison of E2 Elimination Rates and Products
| Substrate | Expected Relative Rate | Major Product(s) | Rationale |
| cis-1-Bromo-2-methylcyclopentane | Faster | 1-Methylcyclopentene (Zaitsev) | The trans-elimination of H and Br is readily achievable. |
| trans-1-Bromo-2-methylcyclopentane | Slower | 1-Methylcyclopentene (Zaitsev) & 3-Methylcyclopentene (Hofmann) | Steric hindrance may influence the regioselectivity. |
| cis-1-Bromo-2-methylcyclohexane | Faster | 1-Methylcyclohexene (Zaitsev) | The bromine can readily occupy an axial position, allowing for anti-periplanar elimination with two different β-hydrogens. |
| trans-1-Bromo-2-methylcyclohexane | Slower | 3-Methylcyclohexene (Hofmann) | The bulky methyl group prefers an equatorial position, forcing the bromine to also be equatorial. A ring flip to an unfavorable diaxial conformation is required for E2 elimination, which can only occur with a specific anti-periplanar β-hydrogen. |
Experimental Protocols
The following are generalized experimental protocols for studying the reactivity of this compound and 1-bromo-2-methylcyclohexane.
Protocol 1: Determination of Relative SN2 Reaction Rates
Objective: To compare the rates of nucleophilic substitution of this compound and 1-bromo-2-methylcyclohexane with sodium iodide in acetone.
Materials:
-
This compound (cis/trans mixture or individual isomers)
-
1-Bromo-2-methylcyclohexane (cis/trans mixture or individual isomers)
-
15% (w/v) Sodium iodide in anhydrous acetone
-
Anhydrous acetone
-
Test tubes and rack
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into two separate, dry test tubes.
-
Equilibrate the test tubes in a constant temperature water bath (e.g., 25°C or 50°C).
-
To the first test tube, add 0.1 mL of this compound. Simultaneously, start the stopwatch.
-
To the second test tube, add 0.1 mL of 1-bromo-2-methylcyclohexane.
-
Observe the test tubes for the formation of a precipitate (sodium bromide).
-
Record the time taken for the first appearance of a persistent precipitate in each test tube.
-
The inverse of the time taken is proportional to the initial reaction rate. A shorter time to precipitation indicates a faster reaction.
Protocol 2: Solvolysis (SN1/E1) Reaction
Objective: To compare the rates of solvolysis of this compound and 1-bromo-2-methylcyclohexane in aqueous ethanol (B145695).
Materials:
-
This compound
-
1-Bromo-2-methylcyclohexane
-
80% Ethanol (v/v) in water
-
Phenolphthalein (B1677637) indicator
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)
-
Burette, flasks, and pipettes
-
Constant temperature water bath
Procedure:
-
Prepare a solution of the alkyl bromide in 80% ethanol (e.g., 0.1 M).
-
Place a known volume of this solution in a flask and equilibrate in a constant temperature water bath.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a known volume of cold acetone.
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the generated hydrobromic acid (HBr) with the standardized sodium hydroxide solution.
-
The rate of the reaction can be determined by plotting the concentration of HBr produced over time.
Protocol 3: E2 Elimination Reaction and Product Analysis
Objective: To compare the products of E2 elimination of the cis and trans isomers of 1-bromo-2-methylcyclohexane.
Materials:
-
cis-1-Bromo-2-methylcyclohexane
-
trans-1-Bromo-2-methylcyclohexane
-
Potassium tert-butoxide
-
tert-Butanol
-
Reaction flasks with reflux condensers
-
Heating mantles
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In separate reaction flasks, dissolve a known amount of either cis- or trans-1-bromo-2-methylcyclohexane in tert-butanol.
-
Add a stoichiometric equivalent of potassium tert-butoxide to each flask.
-
Heat the reaction mixtures to reflux for a specified period (e.g., 1 hour).
-
After cooling, quench the reactions with water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Analyze the product mixture by GC-MS to identify and quantify the different alkene products (1-methylcyclohexene and 3-methylcyclohexene).
Visualization of Reaction Pathways
The following diagram illustrates the factors influencing the competition between SN1, SN2, E1, and E2 pathways for a secondary alkyl bromide like this compound or 1-bromo-2-methylcyclohexane.
Caption: Factors influencing the choice of reaction pathway.
This guide provides a foundational understanding of the comparative reactivity of this compound and 1-bromo-2-methylcyclohexane. For specific synthetic applications, it is recommended to perform detailed kinetic studies under the desired reaction conditions.
A Comparative Guide to the Reactivity of 1-Bromo-2-methylcyclopentane and Other Brominated Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-bromo-2-methylcyclopentane (B2610695) with other relevant brominated cycloalkanes, including bromocyclopentane (B41573) and bromocyclohexane (B57405). The information presented is supported by available experimental data and established principles of organic chemistry, offering insights into the factors governing their behavior in nucleophilic substitution and elimination reactions.
Executive Summary
The reactivity of brominated cycloalkanes is fundamentally influenced by a combination of factors, including ring strain, steric hindrance, and the stereochemical arrangement of the substituent and leaving group. This compound, with its five-membered ring and methyl substituent, exhibits a nuanced reactivity profile that differs from simpler and larger ring systems. Generally, cyclopentyl systems show enhanced rates in S(_N)2 reactions compared to their cyclohexyl counterparts due to lower steric hindrance. Conversely, the formation of carbocation intermediates in S(_N)1 and E1 reactions is influenced by the stability of the cyclic structure. The presence of a methyl group in this compound further modulates these effects through steric and electronic contributions.
Physical Properties
A summary of key physical properties for this compound and related compounds is presented below. These properties can influence reaction conditions and product purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₆H₁₁Br | 163.06 |
| Bromocyclopentane | C₅H₉Br | 149.03 |
| Bromocyclohexane | C₆H₁₁Br | 163.06 |
| cis-1-Bromo-2-methylcyclohexane | C₇H₁₃Br | 177.08 |
Comparative Reactivity Analysis
The reactivity of this compound is best understood by comparing its performance in key reaction types against other brominated cycloalkanes.
Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)
Nucleophilic substitution reactions are pivotal in synthetic organic chemistry. The preferred pathway, S(_N)1 or S(_N)2, is dictated by the substrate structure, nucleophile, solvent, and leaving group.
S(_N)2 Reactivity:
The S(_N)2 reaction involves a backside attack by the nucleophile. This mechanism is highly sensitive to steric hindrance at the reaction center. For cyclic systems, the ring conformation plays a crucial role.
-
Bromocyclopentane vs. Bromocyclohexane: Bromocyclopentane generally reacts faster than bromocyclohexane in S(_N)2 reactions. The puckered envelope conformation of the cyclopentane (B165970) ring offers a more accessible pathway for backside attack compared to the more rigid chair conformation of cyclohexane, where axial hydrogens can sterically hinder the nucleophile's approach.
-
This compound: The introduction of a methyl group at the 2-position in this compound introduces additional steric bulk. The reactivity will be dependent on the stereochemistry of the molecule:
-
trans-1-Bromo-2-methylcyclopentane: The methyl group is on the opposite side of the ring from the bromine atom, leading to less steric hindrance for the incoming nucleophile compared to the cis isomer.
-
cis-1-Bromo-2-methylcyclopentane: The methyl group is on the same side as the bromine atom, which can significantly hinder the backside attack required for an S(_N)2 reaction, leading to a slower reaction rate.
-
S(_N)1 Reactivity:
The S(_N)1 reaction proceeds through a carbocation intermediate. The rate of this reaction is primarily determined by the stability of this intermediate.
-
Bromocyclopentane vs. Bromocyclohexane: The relative rates of solvolysis (an S(_N)1 reaction) are influenced by ring strain. The formation of a trigonal planar carbocation from a tetrahedral carbon in a cyclopentyl system can relieve some of the inherent torsional strain, potentially accelerating the reaction compared to a cyclohexyl system.
-
This compound: As a secondary alkyl halide, this compound can undergo S(_N)1 reactions, particularly in polar, protic solvents. The methyl group, being electron-donating, helps to stabilize the adjacent secondary carbocation intermediate, thus influencing the reaction rate. Solvolysis of this compound in methanol (B129727) is known to proceed through a mixture of S(_N)1, S(_N)2, and elimination pathways, yielding multiple products.[1]
Elimination Reactions (E1 and E2)
Elimination reactions compete with substitution and lead to the formation of alkenes. The regioselectivity and stereoselectivity of these reactions are highly dependent on the substrate's structure and the base used.
E2 Reactivity:
The E2 reaction is a concerted process that requires a specific anti-periplanar arrangement of a β-hydrogen and the leaving group.
-
This compound: In the presence of a strong, non-hindered base, E2 elimination is expected to favor the more substituted alkene (Zaitsev's rule), leading to 1-methylcyclopentene (B36725) as the major product. However, with a bulky base like potassium tert-butoxide, the less substituted alkene (Hofmann product), 3-methylcyclopentene, may be formed in significant amounts due to steric hindrance.[1] The stereochemistry of the starting material will also dictate the feasibility of the anti-periplanar arrangement and thus the reaction rate and product distribution.
E1 Reactivity:
The E1 reaction proceeds through the same carbocation intermediate as the S(_N)1 reaction. The subsequent deprotonation of a β-hydrogen leads to the alkene.
-
This compound: Under solvolysis conditions, E1 elimination products are also observed. The formation of the more stable, more substituted alkene, 1-methylcyclopentene, is generally favored.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and comparable results. Below are representative procedures for the synthesis of this compound and a general method for analyzing reaction products.
Synthesis of 1-Bromo-1-methylcyclopentane (B3049229) (Markovnikov Product)
This protocol describes the synthesis of the constitutional isomer 1-bromo-1-methylcyclopentane from 1-methylcyclopentene, illustrating a common synthetic route to a related brominated cycloalkane.[2]
Objective: To synthesize 1-bromo-1-methylcyclopentane from 1-methylcyclopentene via electrophilic addition of HBr.[2]
Materials:
-
1-Methylcyclopentene
-
48% Hydrobromic acid (HBr)
-
Anhydrous calcium chloride
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
In a round-bottom flask, cool the 1-methylcyclopentene in an ice bath.
-
Slowly add the 48% hydrobromic acid to the cooled alkene with stirring.
-
Allow the reaction mixture to stir in the ice bath for a specified time, then warm to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the organic product.[2]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.[2]
-
Dry the organic layer over anhydrous calcium chloride.[2]
-
Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-1-methylcyclopentane.[2]
-
Purify the product by distillation if necessary.[2]
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the products of substitution and elimination reactions.
Objective: To determine the product distribution of a reaction of a brominated cycloalkane.
Instrumentation and Conditions (Representative):
-
GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injection Mode: Split/splitless.
-
Carrier Gas: Helium.
-
Oven Program: An initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Detection: Electron Ionization (EI) in scan mode.
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture into a volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane).
-
If necessary, filter the sample through a syringe filter into a GC vial.
Data Analysis:
-
Identify the products by comparing their mass spectra with a library (e.g., NIST).
-
Determine the relative abundance of each product by integrating the corresponding peaks in the total ion chromatogram.
Visualizations
Reaction Pathways of this compound
The following diagram illustrates the competing substitution (S(_N)1/S(_N)2) and elimination (E1/E2) pathways for this compound.
Caption: Competing reaction pathways for this compound.
Experimental Workflow for Synthesis and Analysis
This diagram outlines a typical workflow for the synthesis of a brominated cycloalkane and the subsequent analysis of its reaction products.
Caption: General experimental workflow for synthesis and product analysis.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of reactants and products.
¹³C NMR Data
The following table presents available ¹³C NMR chemical shift data for cis-1-bromo-2-methylcyclopentane.[3]
| Carbon Atom | Chemical Shift (ppm) |
| C1 (CHBr) | 56.9 |
| C2 (CHCH₃) | 40.8 |
| C3 (CH₂) | 33.8 |
| C4 (CH₂) | 21.8 |
| C5 (CH₂) | 34.9 |
| CH₃ | 16.9 |
Conclusion
The reactivity of this compound is a complex interplay of electronic and steric effects inherent to its structure. Compared to unsubstituted bromocyclopentane, the methyl group introduces steric hindrance that can retard S(_N)2 reactions, particularly in the cis isomer, while potentially stabilizing the carbocation intermediate in S(_N)1 and E1 pathways. In comparison to bromocyclohexane, the five-membered ring of this compound generally favors S(_N)2 reactions due to reduced steric hindrance but may exhibit different solvolysis rates due to variations in ring strain relief upon carbocation formation. The choice of reaction conditions, particularly the base and solvent, will significantly influence the competition between substitution and elimination pathways and the regiochemical outcome of elimination. Further quantitative kinetic studies are necessary to provide a more definitive comparison of the reaction rates of this compound with other brominated cycloalkanes.
References
Zaitsev vs. Hofmann Elimination: A Comparative Analysis in the Dehydrobromination of trans-1-bromo-2-methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of elimination reactions is a critical consideration in organic synthesis, dictating the formation of specific alkene isomers. This guide provides a comparative analysis of the Zaitsev and Hofmann elimination pathways for the dehydrobromination of trans-1-bromo-2-methylcyclopentane. The choice of base is shown to be a key determinant of the product distribution, a factor of paramount importance in the strategic design of synthetic routes for complex molecules.
Mechanistic Principles: Stereoelectronic Control
The bimolecular elimination (E2) reaction of alkyl halides is governed by a strict stereoelectronic requirement: the abstracted proton and the leaving group must be in an anti-periplanar conformation. In cyclic systems such as cyclopentanes, this geometric constraint significantly influences the regiochemical outcome, often overriding the thermodynamic stability of the resulting alkene (Zaitsev's rule).
In the case of trans-1-bromo-2-methylcyclopentane, the bromine atom and the methyl group are situated on opposite faces of the cyclopentane (B165970) ring. For the formation of the Zaitsev product, 1-methylcyclopentene, the base must abstract the proton from the carbon atom bearing the methyl group (C-2). However, due to the trans configuration, the C-H bond at C-2 is syn-periplanar to the C-Br bond. This arrangement is geometrically unfavorable for an E2 elimination.
Conversely, the protons on the carbon atom at the 5-position are capable of achieving an anti-periplanar relationship with the bromine atom. Abstraction of one of these protons leads to the formation of the Hofmann product, 3-methylcyclopentene (B105217). Consequently, the reaction is predicted to favor the Hofmann product due to this stereochemical constraint.
Experimental Data: Product Distribution with Different Bases
| Base (Solvent) | Predicted Major Product | Predicted Minor Product | Rationale |
| Sodium Ethoxide (Ethanol) | 3-methylcyclopentene (Hofmann) | 1-methylcyclopentene (Zaitsev) | The stereochemical requirement for an anti-periplanar transition state is the dominant factor, favoring the Hofmann elimination. A small amount of the Zaitsev product might be formed through a higher energy syn-elimination pathway or a competing E1 mechanism, although the latter is less likely with a strong, non-bulky base. |
| Potassium tert-Butoxide (tert-Butanol) | 3-methylcyclopentene (Hofmann) | 1-methylcyclopentene (Zaitsev) | The bulky tert-butoxide base will further favor the abstraction of the sterically more accessible protons at the 5-position, leading to an even higher selectivity for the Hofmann product. The formation of the Zaitsev product is highly disfavored. |
Experimental Protocols
The following is a general experimental protocol for the dehydrobromination of an alkyl halide, which can be adapted for trans-1-bromo-2-methylcyclopentane.
Reaction with Sodium Ethoxide in Ethanol (B145695):
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To the freshly prepared sodium ethoxide solution, add trans-1-bromo-2-methylcyclopentane (1.0 eq) dropwise at room temperature.
-
Heating: After the initial addition, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation.
-
Analysis: Analyze the product mixture by GC or ¹H NMR spectroscopy to determine the ratio of 3-methylcyclopentene to 1-methylcyclopentene.
Reaction with Potassium tert-Butoxide in tert-Butanol (B103910):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve potassium tert-butoxide (1.1 eq) in anhydrous tert-butanol under an inert atmosphere.
-
Substrate Addition: To this solution, add trans-1-bromo-2-methylcyclopentane (1.0 eq) dropwise at room temperature.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction progress by TLC or GC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the sodium ethoxide reaction.
-
Analysis: Determine the product ratio using GC or ¹H NMR spectroscopy.
Logical Relationship of Elimination Pathways
The following diagram illustrates the mechanistic choice leading to either the Zaitsev or Hofmann product from trans-1-bromo-2-methylcyclopentane.
Caption: Reaction pathways for the E2 elimination of trans-1-bromo-2-methylcyclopentane.
Conclusion
The dehydrobromination of trans-1-bromo-2-methylcyclopentane serves as an excellent case study for the principles of stereoelectronic control in elimination reactions. Due to the geometric constraints of the cyclopentane ring, the reaction is directed towards the formation of the thermodynamically less stable Hofmann product, 3-methylcyclopentene. The use of a sterically hindered base, such as potassium tert-butoxide, is expected to further enhance this selectivity. This predictable regioselectivity is a powerful tool for synthetic chemists, enabling the controlled formation of specific alkene isomers, which is often a crucial step in the synthesis of complex target molecules in pharmaceutical and materials science research.
A Comparative Guide to the Kinetic Studies of 1-bromo-2-methylcyclopentane Solvolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of the solvolysis of 1-bromo-2-methylcyclopentane (B2610695). Due to the limited availability of direct kinetic data for this specific compound in the searched literature, this guide will draw comparisons from the closely related and well-studied solvolysis of cis- and trans-2-arylcyclopentyl tosylates. The mechanistic insights and quantitative data from these analogous systems offer valuable predictions for the behavior of this compound under similar conditions.
Introduction to Solvolysis of Cyclopentyl Systems
The solvolysis of this compound is a nucleophilic substitution reaction where the solvent acts as the nucleophile. This reaction can proceed through various pathways, including SN1, SN2, and elimination (E1, E2) mechanisms, leading to a mixture of products. The stereochemistry of the starting material, specifically the cis or trans configuration of the methyl and bromo groups, plays a crucial role in determining the reaction rate and the stereochemical outcome of the products.
A key feature in the solvolysis of 2-substituted cyclopentyl systems is the potential for neighboring group participation (NGP). A neighboring group can interact with the reaction center, influencing the rate and stereochemistry of the reaction, often leading to retention of configuration through a double inversion mechanism.
Comparative Kinetic Data: Acetolysis of 2-Arylcyclopentyl Tosylates
To provide a quantitative comparison, we will examine the acetolysis of cis- and trans-2-arylcyclopentyl tosylates, as detailed in studies by Kim and Brown. Tosylates are excellent leaving groups, and their solvolysis behavior is highly analogous to that of bromides. The data presented in the following table summarizes the first-order rate constants for the acetolysis of these compounds in acetic acid at 25.0°C.
| Compound | Ar Substituent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| cis-2-Arylcyclopentyl Tosylate | p-OCH₃ | 25.0 | 1.35 x 10⁻⁵ |
| p-CH₃ | 25.0 | 8.02 x 10⁻⁶ | |
| H | 25.0 | 3.24 x 10⁻⁶ | |
| p-Cl | 25.0 | 1.20 x 10⁻⁶ | |
| trans-2-Arylcyclopentyl Tosylate | p-OCH₃ | 25.0 | 3.42 x 10⁻⁵ |
| p-CH₃ | 25.0 | 1.63 x 10⁻⁵ | |
| H | 25.0 | 5.45 x 10⁻⁶ | |
| p-Cl | 25.0 | 1.62 x 10⁻⁶ |
Data sourced from Kim, C. J., & Brown, H. C. (1969). Rates and products of acetolysis of cis-2-arylcyclopentyl tosylates... Journal of the American Chemical Society, 91(15), 4286–4287 and Kim, C. J., & Brown, H. C. (1969). Rates and products of acetolysis of trans-2-arylcyclopentyl tosylates... Journal of the American Chemical Society, 91(15), 4287–4289.
These data reveal that the trans isomers react consistently faster than their cis counterparts. This rate enhancement in the trans series is attributed to neighboring group participation by the aryl group, which can assist in the departure of the leaving group from the anti-periplanar position. For this compound, a similar trend would be expected, with the trans isomer undergoing solvolysis at a faster rate than the cis isomer due to the potential for neighboring group participation by the methyl group, albeit to a lesser extent than an aryl group.
Experimental Protocols: A General Procedure for Acetolysis Kinetic Studies
The following is a generalized experimental protocol for determining the first-order rate constant of acetolysis for an alkyl tosylate, which can be adapted for the study of this compound solvolysis.
Objective: To measure the rate of acid production during the solvolysis of a cyclopentyl derivative in acetic acid.
Materials:
-
Alkyl tosylate (e.g., cis- or trans-2-arylcyclopentyl tosylate) or alkyl bromide (e.g., this compound)
-
Anhydrous acetic acid
-
Anhydrous sodium acetate (B1210297) (to buffer the reaction)
-
Standardized solution of perchloric acid in acetic acid (for titration)
-
Indicator solution (e.g., crystal violet in acetic acid)
-
Thermostated bath
-
Pipettes, burettes, and flasks
Procedure:
-
Solution Preparation: Prepare a solution of the alkyl tosylate or bromide of known concentration (e.g., 0.01 M) in anhydrous acetic acid containing a known concentration of sodium acetate (e.g., 0.02 M).
-
Reaction Initiation: Place a known volume of the reaction mixture in a flask and immerse it in a thermostated bath set to the desired temperature (e.g., 25.0°C). Start a timer as soon as the solution reaches the target temperature.
-
Titration: At recorded time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a flask containing a known amount of a strong base in acetic acid or by cooling it rapidly.
-
Data Collection: Titrate the unreacted base in the quenched aliquots with a standardized solution of perchloric acid using a suitable indicator. The amount of acid produced at each time point is calculated from the difference in the initial and final amounts of base.
-
Infinity Titration: To determine the concentration of acid produced at the completion of the reaction (the "infinity" point), heat a separate aliquot of the reaction mixture to a higher temperature to drive the reaction to completion, and then titrate as described above.
-
Rate Constant Calculation: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at the infinity point and Vt is the volume of titrant at time t. The slope of this line will be equal to -k.
Mechanistic Pathways and Visualization
The solvolysis of this compound can proceed through different mechanistic pathways, influenced by the stereochemistry of the substrate. The following diagrams, generated using the DOT language, illustrate these potential pathways.
Caption: Potential solvolysis pathways for cis and trans isomers.
The diagram illustrates that for the cis isomer, solvolysis can proceed through standard SN1 and SN2 pathways, as well as elimination. For the trans isomer, the anti-periplanar arrangement of the methyl group and the leaving group allows for neighboring group participation, leading to a more stable bridged ion intermediate and a faster overall reaction rate.
Conclusion
Spectroscopic Data Comparison: (1S,2S)-1-bromo-2-methylcyclopentane and its Diastereomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data for Stereoisomers of 1-bromo-2-methylcyclopentane.
This guide provides a comparative analysis of the spectroscopic data for (1S,2S)-1-bromo-2-methylcyclopentane and its diastereomer, (1S,2R)-1-bromo-2-methylcyclopentane. Due to the limited availability of experimentally acquired spectra for these specific stereoisomers in public databases, this guide utilizes predicted data to highlight the key differences and aid in the characterization of these compounds. The presented data is intended to serve as a reference for researchers in drug development and organic synthesis.
Data Presentation
The following tables summarize the predicted spectroscopic data for (1S,2S)-1-bromo-2-methylcyclopentane (trans isomer) and (1S,2R)-1-bromo-2-methylcyclopentane (cis isomer).
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Proton | (1S,2S)-1-bromo-2-methylcyclopentane (trans) | (1S,2R)-1-bromo-2-methylcyclopentane (cis) |
| H1 (CHBr) | ~4.2 - 4.4 ppm (ddd) | ~4.0 - 4.2 ppm (ddd) |
| H2 (CHCH₃) | ~2.0 - 2.2 ppm (m) | ~2.2 - 2.4 ppm (m) |
| Cyclopentyl H | ~1.5 - 2.1 ppm (m) | ~1.5 - 2.1 ppm (m) |
| CH₃ | ~1.0 - 1.2 ppm (d) | ~1.1 - 1.3 ppm (d) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon | (1S,2S)-1-bromo-2-methylcyclopentane (trans) | (1S,2R)-1-bromo-2-methylcyclopentane (cis) |
| C1 (CHBr) | ~55 - 60 ppm | ~58 - 63 ppm |
| C2 (CHCH₃) | ~40 - 45 ppm | ~42 - 47 ppm |
| C3 | ~30 - 35 ppm | ~32 - 37 ppm |
| C4 | ~22 - 27 ppm | ~24 - 29 ppm |
| C5 | ~33 - 38 ppm | ~35 - 40 ppm |
| CH₃ | ~15 - 20 ppm | ~18 - 23 ppm |
Table 3: Predicted Key IR Spectroscopic Data (Liquid Film)
| Vibrational Mode | (1S,2S)-1-bromo-2-methylcyclopentane (trans) | (1S,2R)-1-bromo-2-methylcyclopentane (cis) |
| C-H stretch (alkane) | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
| C-H bend (alkane) | ~1450-1470 cm⁻¹ | ~1450-1470 cm⁻¹ |
| C-Br stretch | ~550-650 cm⁻¹ | ~550-650 cm⁻¹ |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Fragment (m/z) | Proposed Structure | Relative Abundance |
| 162/164 | [M]⁺ (Molecular Ion) | Low |
| 83 | [M - Br]⁺ | High |
| 69 | [C₅H₉]⁺ | Moderate |
| 55 | [C₄H₇]⁺ | Moderate |
| 41 | [C₃H₅]⁺ | High |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized for the analysis of halogenated cycloalkanes and should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified bromo-methylcyclopentane isomer in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Ensure the solvent contains a reference standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and dry completely.
-
Place a small drop of the neat liquid sample of the bromo-methylcyclopentane isomer directly onto the ATR crystal.
-
If using transmission spectroscopy, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.
-
-
Instrument Setup and Data Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal or salt plates.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the bromo-methylcyclopentane isomer in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) (e.g., 1 mg/mL).
-
Transfer the solution to a GC vial.
-
-
Instrument Setup and Data Acquisition:
-
Use a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Set the GC oven temperature program to effectively separate the isomers and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
For the mass spectrometer, operate in electron ionization (EI) mode at 70 eV.
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).
-
Mandatory Visualization
A Comparative Analysis of SN1 and SN2 Reaction Rates for 1-Bromo-2-Methylcyclopentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reaction rates for the chiral secondary alkyl halide, 1-bromo-2-methylcyclopentane (B2610695). While specific kinetic data for this substrate is not extensively published, this document extrapolates from established principles of physical organic chemistry and data from analogous compounds to present a comprehensive analysis. The stereochemistry of the substrate, with its methyl group at the C2 position, introduces significant steric and electronic factors that influence the competition between the SN1 and SN2 pathways.
Executive Summary
This compound serves as an excellent model for studying the nuanced competition between SN1 and SN2 reactions at a secondary carbon center. The choice of reaction conditions—specifically the nucleophile, solvent, and temperature—critically determines the predominant reaction pathway and the resulting product distribution.
-
SN1 reactions of this compound are favored by weakly nucleophilic, polar protic solvents. These conditions promote the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. The rate of the SN1 reaction is primarily dependent on the concentration of the substrate.
-
SN2 reactions are favored by strong, non-bulky nucleophiles in polar aprotic solvents. This pathway involves a backside attack on the carbon-bromine bond, resulting in an inversion of stereochemistry at the reaction center. The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile and is highly sensitive to steric hindrance.
Data Presentation
The following table summarizes the expected relative reaction rates for this compound under various conditions, illustrating the principles of SN1/SN2 competition. The rate constants are representative and intended for comparative purposes.
| Reaction Condition | Nucleophile | Solvent | Predominant Mechanism | Relative Rate Constant (s⁻¹ for SN1, M⁻¹s⁻¹ for SN2) | Expected Stereochemical Outcome |
| 1 | CH₃OH | Methanol | SN1 (Solvolysis) | 1 x 10⁻⁵ | Racemization |
| 2 | H₂O | Water | SN1 (Solvolysis) | 5 x 10⁻⁶ | Racemization |
| 3 | I⁻ | Acetone | SN2 | 2 x 10⁻³ | Inversion |
| 4 | CN⁻ | DMSO | SN2 | 5 x 10⁻³ | Inversion |
| 5 | CH₃COO⁻ | Acetic Acid | SN1/SN2 Borderline | SN1: ~10⁻⁶; SN2: ~10⁻⁴ | Mixture of Inversion and Racemization |
Logical Relationship between Substrate and Reaction Pathway
The structure of this compound, a secondary alkyl halide, places it at the crossroads of SN1 and SN2 reactivity. The presence of the methyl group on the cyclopentane (B165970) ring introduces steric hindrance that can disfavor the SN2 pathway, while the secondary nature of the carbocation intermediate in an SN1 reaction is relatively stable.
Caption: Factors influencing the competition between SN1 and SN2 pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the reaction rates and mechanisms of this compound.
Experiment 1: Determination of SN1 Rate Constant via Solvolysis
Objective: To measure the rate of solvolysis of this compound in a polar protic solvent (e.g., 80:20 ethanol/water) and determine the first-order rate constant.
Methodology:
-
Solution Preparation: Prepare a 0.1 M solution of this compound in an 80:20 ethanol/water mixture.
-
Reaction Initiation: Place the solution in a constant temperature bath (e.g., 25°C).
-
Titration: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a known volume of cold acetone.
-
Analysis: Titrate the generated hydrobromic acid (HBr) with a standardized solution of sodium hydroxide (B78521) using a suitable indicator (e.g., phenolphthalein).
-
Data Analysis: The rate of the reaction is determined by the rate of HBr formation. A plot of ln([Substrate]₀/[Substrate]t) versus time will yield a straight line with a slope equal to the first-order rate constant, k₁.
Experiment 2: Determination of SN2 Rate Constant
Objective: To measure the rate of reaction of this compound with a strong nucleophile (e.g., sodium iodide) in a polar aprotic solvent (e.g., acetone) and determine the second-order rate constant.
Methodology:
-
Solution Preparation: Prepare standardized solutions of this compound and sodium iodide in anhydrous acetone.
-
Reaction Initiation: Mix equal volumes of the two solutions in a thermostated reaction vessel.
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by observing the precipitation of sodium bromide (NaBr), which is insoluble in acetone. Alternatively, gas chromatography (GC) can be used to measure the disappearance of the starting material and the appearance of the product (1-iodo-2-methylcyclopentane) over time.
-
Data Analysis: The second-order rate constant, k₂, can be determined from the integrated rate law for a second-order reaction: 1/[A]t - 1/[A]₀ = k₂t, where [A] is the concentration of the limiting reactant.
Experimental Workflow
The following diagram illustrates a general workflow for determining the kinetic order of a nucleophilic substitution reaction.
Caption: A generalized workflow for kinetic studies of substitution reactions.
The Regiochemical Landscape of 1-Bromo-2-Methylcyclopentane Elimination: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the factors that govern product distribution in elimination reactions is paramount for the strategic synthesis of target molecules. This guide provides a comparative analysis of the product distribution in the E2 elimination of 1-bromo-2-methylcyclopentane (B2610695), offering insights into the interplay of steric and electronic effects that dictate the formation of either the thermodynamically favored Saytzeff product or the kinetically favored Hofmann product.
The dehydrobromination of this compound can yield two primary alkene products: the more substituted and thermodynamically more stable 1-methylcyclopentene (B36725) (Saytzeff product), and the less substituted 3-methylcyclopentene (B105217) (Hofmann product). The regioselectivity of this reaction is highly dependent on the nature of the base employed, a critical consideration in synthetic planning.
Unveiling the Product Distribution: A Tale of Two Bases
The choice of base is the primary determinant in steering the elimination reaction towards either the Saytzeff or the Hofmann product. Strong, non-bulky bases favor the formation of the more stable alkene, whereas sterically hindered bases preferentially abstract the more accessible proton, leading to the less substituted alkene.
| Base | Product | Major/Minor | Governing Rule | Rationale |
| Sodium Ethoxide (NaOEt) | 1-Methylcyclopentene | Major | Saytzeff's Rule | A small, strong base that preferentially abstracts the more acidic proton from the more substituted β-carbon, leading to the more stable, internally double-bonded alkene. |
| 3-Methylcyclopentene | Minor | |||
| Potassium tert-Butoxide (KOt-Bu) | 3-Methylcyclopentene | Major | Hofmann's Rule | A bulky, strong base where steric hindrance prevents the abstraction of the internal β-hydrogen. It instead removes the more sterically accessible proton from the methyl group, resulting in the less substituted alkene.[1][2] |
| 1-Methylcyclopentene | Minor |
Table 1: Product Distribution in the Elimination of this compound.
The Underlying Mechanisms: A Visual Representation
The E2 elimination reaction is a concerted process where the abstraction of a proton by a base and the departure of the leaving group occur simultaneously. The stereochemical requirement for an anti-periplanar arrangement of the β-hydrogen and the bromine atom is a key factor, particularly in cyclic systems.
Figure 1: Reaction pathways for the elimination of this compound.
Experimental Protocols
Synthesis of this compound (Starting Material)
A reasonable strategy for the synthesis of the starting material, this compound, involves the free radical halogenation of methylcyclopentane (B18539) to form a tertiary alkyl halide. This is followed by an elimination reaction with a strong base to yield 1-methylcyclopentene. Subsequent anti-Markovnikov addition of HBr in the presence of peroxide will yield the desired this compound.[3]
General Procedure for E2 Elimination of this compound
Saytzeff-Favored Elimination (using Sodium Ethoxide):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 equivalent) in absolute ethanol (B145695) under an inert atmosphere to prepare a solution of sodium ethoxide.
-
To this solution, add this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by gas chromatography (GC).
-
After completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting alkene mixture by fractional distillation.
Hofmann-Favored Elimination (using Potassium tert-Butoxide):
-
In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Add this compound (1.0 equivalent) to the stirred solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by GC.
-
Work-up the reaction as described for the Saytzeff-favored elimination.
Product Analysis
The product distribution can be quantitatively determined using gas chromatography-mass spectrometry (GC-MS).[4] By comparing the retention times and mass spectra of the components in the product mixture with those of authentic samples of 1-methylcyclopentene and 3-methylcyclopentene, the relative percentages of each isomer can be accurately calculated from the integrated peak areas in the gas chromatogram.[4]
Alternative Synthetic Routes to Product Alkenes
For comparison, it is valuable to consider alternative methods for the synthesis of 1-methylcyclopentene and 3-methylcyclopentene.
-
1-Methylcyclopentene: A high-yield synthesis involves the reaction of cyclopentanone (B42830) with methylmagnesium bromide followed by acid-catalyzed dehydration of the resulting tertiary alcohol.[5]
-
3-Methylcyclopentene: This isomer can be synthesized, often as a mixture with other isomers, through the gas-phase isomerization of 1-methylcyclopentene over a solid acid catalyst.[4]
Conclusion
The elimination reaction of this compound serves as an excellent model for demonstrating the principles of regioselectivity in organic synthesis. By carefully selecting the base, chemists can selectively favor the formation of either the thermodynamically more stable Saytzeff product or the sterically less hindered Hofmann product. This level of control is essential for the efficient and targeted synthesis of complex molecules in various fields of chemical research and development.
References
A Comparative Guide to the Synthesis of 1-Bromo-2-methylcyclopentane for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of halogenated cycloalkanes is a cornerstone of constructing complex molecular architectures. This guide provides a comparative analysis of validated synthetic routes to 1-bromo-2-methylcyclopentane (B2610695), offering a critical evaluation of methodologies, experimental data, and reaction pathways to inform your synthetic strategy.
This document details three primary synthetic routes starting from commercially available precursors: the hydrobromination of 1-methylcyclopentene (B36725), the free-radical bromination of methylcyclopentane, and the conversion of cis-2-methylcyclopentanol (B1360979). Each method is presented with a summary of its advantages and disadvantages, detailed experimental protocols, and a visual representation of the reaction pathway.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route to this compound is contingent on factors such as starting material availability, desired stereochemistry, and scalability. The following table summarizes the key performance indicators for the three validated methods.
| Synthetic Route | Starting Material | Reagents | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Route 1: Hydrobromination of 1-Methylcyclopentene | 1-Methylcyclopentene | HBr | High | Good | Direct, high-yielding | Potential for rearrangement, requires gaseous HBr |
| Route 2: From 1-Bromo-1-methylcyclopentane | 1-Bromo-1-methylcyclopentane | Strong Base (e.g., NaNH₂), HBr | Moderate | Good | Utilizes a stable starting material | Two-step process, requires strong base |
| Route 3: From cis-2-Methylcyclopentanol | cis-2-Methylcyclopentanol | PBr₃ or SOBr₂ | Moderate | Good | Stereospecific (produces trans isomer) | Reagent sensitivity to moisture |
Experimental Protocols
Route 1: Synthesis via Hydrobromination of 1-Methylcyclopentene
This method relies on the electrophilic addition of hydrogen bromide across the double bond of 1-methylcyclopentene. The reaction proceeds via a carbocation intermediate, leading to the formation of this compound.
Protocol:
-
A solution of 1-methylcyclopentene in a suitable inert solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a gas inlet and a magnetic stirrer.
-
The solution is cooled to 0°C in an ice bath.
-
Hydrogen bromide gas is bubbled through the solution at a slow, steady rate.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation to yield pure this compound.
Route 2: Synthesis from 1-Bromo-1-methylcyclopentane
This two-step synthesis first involves an elimination reaction to generate 1-methylcyclopentene, which is then subjected to hydrobromination.[1]
Protocol:
Step 1: Elimination to form 1-methylcyclopentene
-
In a flask equipped with a reflux condenser and a dropping funnel, a strong base such as sodium amide (NaNH₂) is suspended in an inert solvent like liquid ammonia.[1]
-
1-bromo-1-methylcyclopentane is added dropwise to the cooled suspension.
-
The reaction mixture is stirred for several hours at low temperature.
-
The reaction is quenched by the careful addition of a proton source (e.g., water or ethanol).
-
The 1-methylcyclopentene product is isolated by extraction and distillation.
Step 2: Hydrobromination of 1-methylcyclopentene
-
The protocol for the hydrobromination of the resulting 1-methylcyclopentene is the same as described in Route 1 .
Route 3: Synthesis from cis-2-Methylcyclopentanol
This route provides a method to obtain the trans isomer of this compound through a nucleophilic substitution reaction with inversion of stereochemistry.[2]
Protocol:
-
In a fume hood, cis-2-methylcyclopentanol is dissolved in a dry, non-polar solvent (e.g., diethyl ether) in a flask equipped with a dropping funnel and a magnetic stirrer.
-
The solution is cooled in an ice bath.
-
Phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) is added dropwise with stirring.[2]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched by pouring it over ice.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation, and the resulting trans-1-bromo-2-methylcyclopentane is purified by distillation.
Reaction Pathway Visualizations
The following diagrams illustrate the logical flow of each synthetic route.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-2-methylcyclopentane: A Step-by-Step Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 1-Bromo-2-methylcyclopentane is a critical aspect of laboratory safety and chemical management. This halogenated cycloalkane is classified as a flammable liquid and an irritant, necessitating strict adherence to hazardous waste disposal protocols. Improper disposal can lead to significant safety hazards, environmental contamination, and regulatory non-compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to mitigate risks. This compound is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE): All personnel handling this chemical must wear:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat or other protective clothing
Ventilation: All handling and transfer of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Ignition Sources: As a flammable liquid, keep this compound and its waste away from all sources of ignition, including open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment when handling this substance.[3][4]
Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded during transfer.[4]
Hazard and Physical Data Summary
For quick reference, the key hazard classifications and physical properties of this compound are summarized in the table below.
| Property | Value |
| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Molecular Formula | C₆H₁₁Br |
| Physical State | Liquid |
| Incompatible Materials | Strong oxidizing agents, Strong bases |
Source: PubChem CID 12768468, Fisher Scientific SDS[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]
Step 1: Waste Collection and Segregation
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable choices.[7]
-
The container must have a secure, tightly sealing screw cap to prevent leaks and the escape of flammable vapors.[9]
-
Ensure the container is in good condition, with no cracks or deterioration.[10]
-
-
Segregate the Waste:
-
Collect this compound waste in a container specifically designated for "Halogenated Organic Waste."[11][12]
-
Crucially, do not mix halogenated waste with non-halogenated solvent waste. Mixing these waste streams can significantly increase disposal costs and complicate the disposal process.[2]
-
Keep this waste stream separate from other incompatible waste types, such as acids, bases, and oxidizers.[7][9]
-
Step 2: Labeling the Waste Container
Proper labeling is a critical compliance and safety requirement.
-
Affix a "Hazardous Waste" Label: As soon as the first drop of waste is added to the container, it must be labeled.[12]
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste."[10]
-
The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.[10][12]
-
A clear indication of the associated hazards (e.g., "Flammable," "Irritant").
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator or laboratory contact.
-
Step 3: Temporary Storage in the Laboratory
-
Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be near the point of generation and under the control of laboratory personnel.[13]
-
Safe Storage Conditions:
-
Store the container in a well-ventilated, cool, and dry location, away from direct sunlight and sources of ignition.[2] A flammable storage cabinet is the recommended storage location.[7]
-
Ensure the container is kept closed at all times, except when actively adding waste.[5][10]
-
Utilize secondary containment (such as a larger, chemically resistant tray or bin) to capture any potential leaks or spills.[10]
-
Step 4: Professional Disposal
-
Arrange for Waste Pickup: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.[14][15]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests and documentation. This ensures a compliant "cradle-to-grave" management of the hazardous waste.[11]
-
Final Disposal Method: The licensed waste management facility will handle the final disposal, which typically involves methods such as controlled incineration at a licensed chemical destruction plant.[3]
Handling Spills and Empty Containers
-
Spill Cleanup: In the event of a spill, evacuate non-essential personnel and remove all ignition sources.[3] Absorb the spill with an inert material (such as vermiculite, sand, or earth) and place the contaminated material into a sealed, labeled hazardous waste container for disposal.[4]
-
Empty Container Disposal: Containers that held this compound must be managed carefully. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated hazardous waste.[10] After rinsing and air-drying in a fume hood, the container may be disposed of according to institutional policy, which may allow for disposal as regular laboratory waste after the label has been completely defaced.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. Chemical Solvent Disposal | Hazardous Waste Solutions [allsource-environmental.com]
- 14. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 15. How Should Flammables Be Disposed Of? [greenflow.com]
Personal protective equipment for handling 1-Bromo-2-methylcyclopentane
Essential Safety and Handling Guide for 1-Bromo-2-methylcyclopentane
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on the known hazards of this compound and safety protocols for structurally similar chemicals. This information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Flammable liquid and vapor (H226)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
A safety data sheet for the similar compound 1-Bromo-2-methylpentane further indicates it is toxic to aquatic life with long-lasting effects[2].
Personal Protective Equipment (PPE)
Due to the identified hazards, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical safety goggles and face shield | Goggles must be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face. This is crucial as the compound causes serious eye irritation[1][3]. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended) and a flame-resistant lab coat | Gloves are essential to prevent skin irritation[1][4]. The lab coat should be flame-resistant due to the flammable nature of the chemical[2][3]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator with organic vapor cartridges may be necessary for high concentrations[4]. | Engineering controls like a fume hood are the primary defense against respiratory irritation[1][5]. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
PPE Selection Logic
The selection of appropriate PPE is critical and should be based on a risk assessment of the planned experiment. The following diagram illustrates the decision-making process for choosing the correct level of protection.
Caption: Decision tree for selecting appropriate PPE.
Operational and Disposal Plans
Handling Procedures
-
Preparation : Before handling, ensure that a chemical fume hood is available and functioning correctly. All necessary PPE should be inspected and worn properly. Prepare all equipment and reagents before introducing the this compound.
-
Handling : All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2][4]. Use non-sparking tools and keep the chemical away from heat, sparks, and open flames due to its flammability[2][6]. Ground and bond containers and receiving equipment to prevent static discharge[2][6]. Avoid direct contact with skin and eyes[7].
-
Post-Handling : After handling, decontaminate the work area thoroughly.
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Use an inert absorbent material to contain the spill. Collect the absorbed material into a suitable, sealed container for disposal[6][7].
Disposal Plan
All waste containing this compound should be considered hazardous.
-
Waste Collection : Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.
-
Disposal : Dispose of the chemical waste through a licensed waste disposal company[2][7]. Follow all local, regional, and national regulations for hazardous waste disposal. Do not allow the material to enter sewers or water supplies[2].
-
Container Disposal : Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill if permissible by local regulations[7].
References
- 1. This compound | C6H11Br | CID 12768468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. echemi.com [echemi.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
